DMTr-TNA-U-amidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C38H45N4O8P |
|---|---|
Molecular Weight |
716.8 g/mol |
IUPAC Name |
3-[[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C38H45N4O8P/c1-26(2)42(27(3)4)51(48-24-10-22-39)50-35-33(25-47-36(35)41-23-21-34(43)40-37(41)44)49-38(28-11-8-7-9-12-28,29-13-17-31(45-5)18-14-29)30-15-19-32(46-6)20-16-30/h7-9,11-21,23,26-27,33,35-36H,10,24-25H2,1-6H3,(H,40,43,44)/t33-,35?,36+,51?/m0/s1 |
InChI Key |
CTMYNQLRHZTTLF-LHRWTQKGSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](CO[C@H]1N2C=CC(=O)NC2=O)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1N2C=CC(=O)NC2=O)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Foundational & Exploratory
DMTr-TNA-U-amidite molecular weight and formula
An in-depth technical guide on DMTr-TNA-U-amidite, a crucial component for the synthesis of Threose Nucleic Acid (TNA), is detailed below for researchers, scientists, and professionals in drug development.
Core Molecular Data of this compound
This compound is a phosphoramidite monomer essential for the solid-phase synthesis of TNA oligonucleotides.[1][2] TNA is a xeno-nucleic acid (XNA) with a simplified four-carbon sugar backbone, which imparts unique properties such as high biological stability.
| Property | Value |
| Molecular Weight | 716.76 g/mol [1][2] |
| Chemical Formula | C₃₈H₄₅N₄O₈P |
| Appearance | White to off-white solid |
Synthesis and Experimental Protocols
The synthesis of this compound and its subsequent incorporation into TNA oligonucleotides is a well-established multi-step process.
Synthesis of this compound Monomer
The synthesis of this compound starts from the commercially available L-ascorbic acid. The process involves two main stages: the formation of a protected threofuranosyl sugar, followed by its conversion to the final phosphoramidite.
Key Synthesis Steps:
-
Protected Threofuranosyl Sugar Synthesis: L-ascorbic acid is converted into a protected threofuranosyl sugar in a four-step synthesis.
-
Glycosylation: The protected sugar undergoes a Vorbrüggen-Hilbert-Johnson glycosylation reaction to attach the uracil base, forming the threofuranosyl nucleoside.
-
DMTr Protection: The 5'-hydroxyl group of the nucleoside is protected with a dimethoxytrityl (DMTr) group. This acid-labile protecting group is essential for the controlled, stepwise addition of nucleotides during solid-phase synthesis.
-
Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.
Solid-Phase Synthesis of TNA Oligonucleotides
TNA oligonucleotides are assembled on an automated DNA synthesizer using the phosphoramidite method, which involves a cycle of four chemical reactions for the addition of each nucleotide.
Detailed Experimental Protocol:
-
Support: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).
-
Synthesis Cycle:
-
Detritylation (De-blocking): The DMTr group from the 5'-end of the growing oligonucleotide chain is removed with an acid, such as trichloroacetic acid (TCA) in dichloromethane, exposing a free 5'-hydroxyl group.
-
Coupling: The next TNA phosphoramidite (e.g., this compound) is activated by a weak acid, like tetrazole, and couples with the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride and 1-methylimidazole) to prevent the formation of oligonucleotides with internal deletions.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically iodine in the presence of water and pyridine.
-
-
Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups on the bases and the phosphate backbone are removed, usually with concentrated ammonium hydroxide.
-
Purification: The final TNA oligonucleotide is purified using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.
Applications in Research and Drug Development
TNA's unique properties, including its resistance to nuclease degradation and its ability to form stable duplexes with DNA and RNA, make it a promising candidate for various applications.
Antisense Technology and Signaling Pathways
TNA oligonucleotides can be designed as antisense agents to target specific messenger RNAs (mRNAs), leading to the downregulation of disease-causing proteins. For instance, TNA oligonucleotides targeting the epidermal growth factor receptor (EGFR) mRNA can inhibit the EGFR signaling pathway, which is often hyperactivated in cancer.
Caption: TNA antisense inhibition of EGFR signaling.
Aptamer Selection and Therapeutic Agents
TNA can be used to generate aptamers, which are structured nucleic acid molecules that bind to specific targets. The in vitro selection process, known as SELEX (Systematic Evolution of Ligands by Exponential Enrichment), is used to isolate TNA aptamers with high affinity and specificity.
Caption: In vitro selection (SELEX) workflow for TNA aptamers.
Overall Experimental Workflow
The entire process, from the synthesis of the monomer to the final purified TNA oligonucleotide, follows a logical and sequential workflow.
Caption: Comprehensive workflow for TNA oligonucleotide production.
References
An In-Depth Technical Guide to the Backbone Structure and Composition of Threose Nucleic Acid (TNA)
Audience: Researchers, scientists, and drug development professionals.
Introduction to Threose Nucleic Acid (TNA)
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog, or xeno nucleic acid (XNA), that has garnered significant attention in the fields of synthetic biology, chemical etiology of life, and drug development. Invented by Albert Eschenmoser, TNA is distinguished by its backbone, which is built from repeating four-carbon α-L-threofuranose sugar units instead of the five-carbon ribose or deoxyribose found in RNA and DNA, respectively[1]. This seemingly subtle alteration results in a backbone repeat unit that is one atom shorter than that of natural nucleic acids, conferring a unique combination of structural rigidity, hybridization capability, and profound enzymatic stability[2][3].
Despite its synthetic nature, TNA adheres to the fundamental principle of Watson-Crick base pairing, enabling it to form stable duplexes with itself, DNA, and RNA[4]. Its ability to exchange genetic information with natural nucleic acids, combined with its complete resistance to nuclease degradation, makes it an exceptionally promising candidate for therapeutic applications, including antisense oligonucleotides, siRNAs, and aptamers[1]. This guide provides a detailed examination of the TNA backbone, its structural parameters, synthesis methodologies, and the key properties that arise from its unique chemical architecture.
Core Backbone Structure and Composition
The defining feature of TNA is its unconventional sugar-phosphate backbone. This structure is composed of three primary components: the threose sugar, the phosphodiester linkage, and the nucleobases.
-
The Threose Sugar: The backbone is constructed from α-L-threofuranose, a four-carbon tetrose sugar. This is a significant departure from the five-carbon pentose sugars (ribose in RNA and deoxyribose in DNA) that form the basis of natural genetic polymers. The reduced number of atoms in the sugar ring imparts significant conformational rigidity to the TNA backbone.
-
The Phosphodiester Linkage: TNA monomers are connected by phosphodiester bonds that link the 3'-hydroxyl group of one threose sugar to the 2'-hydroxyl group of the next. This 3'→2' linkage is distinct from the 3'→5' linkage found in DNA and RNA. This altered connectivity shortens the backbone repeat unit to five atoms, compared to the six-atom repeat in DNA and RNA, and is a primary contributor to TNA's unique helical geometry and biostability.
-
The Nucleobases: TNA utilizes the same canonical nucleobases as natural nucleic acids: adenine (A), guanine (G), cytosine (C), and thymine (T) or uracil (U). These bases are attached to the C1' position of the threose sugar, allowing for standard Watson-Crick hydrogen bonding.
Duplex Structure and Biophysical Parameters
The unique backbone of TNA dictates the conformation and stability of the duplexes it forms. Structural studies using NMR, CD spectroscopy, and X-ray crystallography have revealed that TNA imposes a rigid, A-like helical geometry on any duplex it is part of, whether a TNA/TNA homoduplex or a TNA/DNA or TNA/RNA heteroduplex.
Helical Geometry
TNA duplexes consistently adopt a right-handed, antiparallel double helix with Watson-Crick base pairing. The dominant conformation of the threose sugar is a C4'-exo pucker, which places the 2' and 3' phosphodiester substituents in a quasi-diaxial orientation. This rigid conformation forces the overall duplex into a structure that closely resembles the A-form of RNA, characterized by a wide, shallow minor groove and significant base pair inclination. This templating effect is so strong that even when paired with DNA, which typically prefers a B-form helix, the resulting TNA/DNA heteroduplex is constrained to an A-like geometry.
Quantitative Structural and Thermodynamic Data
While a comprehensive side-by-side comparison of all helical parameters is not available in a single study, data from NMR and crystallographic analyses provide key quantitative insights. The average sequential phosphorus-to-phosphorus (Pi-Pi+1) distance in a TNA duplex is notably shorter than in A-form DNA, reflecting its more compact backbone.
Table 1: Comparison of Average Helical and Structural Parameters
| Parameter | TNA/TNA Duplex | A-form (RNA/DNA) | B-form (DNA) |
|---|---|---|---|
| Helical Geometry | A-like | A-form | B-form |
| Sugar Pucker | C4'-exo | C3'-endo | C2'-endo |
| Minor Groove | Shallow and Wide | Wide, shallow | Narrow, deep |
| Slide | A-like (large, negative) | ~ -1.5 Å | ~ -0.6 Å |
| X-displacement | A-like (large, negative) | ~ -4.4 Å | ~ -0.5 Å |
| Avg. P-P Distance | ~5.85 Å | ~6.2 Å | ~7.0 Å |
Thermodynamic analysis reveals that TNA forms highly stable duplexes. Notably, it hybridizes more favorably with RNA than with DNA, a phenomenon attributed to the greater conformational penalty required for B-form DNA to adopt the A-like structure dictated by TNA.
Table 2: Thermodynamic Parameters of Duplex Formation (ITC Data)
| Duplex Type | KD (nM) | ΔG (kJ mol-1) | ΔH (kJ mol-1) | -TΔS (kJ mol-1) |
|---|---|---|---|---|
| DNA/TNA | 135.0 ± 5.4 | -39.3 ± 0.1 | -258 ± 16 | 219 ± 16 |
| RNA/TNA | 45.0 ± 4.6 | -42.0 ± 0.3 | -240 ± 5 | 198 ± 4 |
| DNA/DNA | 15.0 ± 3.0 | -44.8 ± 0.5 | -278 ± 11 | 234 ± 11 |
| RNA/RNA | 11.7 ± 3.0 | -45.4 ± 0.6 | -330 ± 6 | 284 ± 6 |
Data sourced from Nolan, et al. (2016).
Key Properties Derived from the TNA Backbone
The chemical structure of the TNA backbone directly gives rise to its most valuable properties for therapeutic and research applications.
-
Nuclease Resistance: The unnatural threose sugar and the 3'→2' phosphodiester linkage are not recognized by cellular nucleases. This makes TNA completely refractory to enzymatic degradation, a critical advantage for in vivo therapeutic applications where natural oligonucleotides are rapidly cleared.
-
Strong Hybridization: TNA forms highly stable duplexes with complementary RNA and DNA strands, allowing it to function effectively as an antisense agent or aptamer by binding to specific cellular targets.
Experimental Protocols
The synthesis of TNA oligonucleotides can be achieved through two primary routes: chemical solid-phase synthesis and enzymatic synthesis using engineered DNA polymerases.
Chemical Synthesis: Phosphoramidite Method
Solid-phase synthesis using phosphoramidite chemistry is the standard method for producing TNA oligonucleotides. The process involves the sequential addition of protected TNA phosphoramidite monomers to a growing chain attached to a solid support (e.g., CPG).
Methodology Overview:
-
Monomer Preparation: TNA phosphoramidite monomers are first chemically synthesized, often in a multi-step process starting from a chiral precursor like L-ascorbic acid.
-
Solid-Phase Synthesis Cycle: The synthesis proceeds in a cycle of four main steps for each monomer addition:
-
Deblocking: Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside to expose the 5'-hydroxyl.
-
Coupling: Activation of the incoming TNA phosphoramidite with a catalyst (e.g., tetrazole) and its subsequent reaction with the free 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing agent like iodine.
-
-
Cleavage and Deprotection: After the final cycle, the completed oligonucleotide is cleaved from the solid support and all remaining protecting groups (on the bases and phosphates) are removed using a strong base (e.g., aqueous ammonia).
-
Purification: The final product is purified, typically by HPLC, to isolate the full-length TNA oligonucleotide.
Enzymatic Synthesis: Polymerase-Mediated Extension
Recent advances in polymerase engineering have enabled the enzymatic synthesis of TNA. This method uses a DNA template and an engineered DNA polymerase capable of accepting TNA triphosphates (tNTPs) as substrates.
Methodology Overview:
-
Component Assembly: A reaction is prepared containing a single-stranded DNA template, a shorter complementary DNA primer, an engineered DNA polymerase (e.g., Therminator or Kod-RI variants), and a supply of all four TNA triphosphates (tATP, tGTP, tCTP, tTTP).
-
Primer Annealing: The reaction is heated and cooled to allow the DNA primer to anneal to the template strand.
-
Polymerase Extension: The engineered polymerase binds to the primer-template junction and sequentially adds complementary TNA nucleotides to the 3' end of the primer, using the DNA strand as a template.
-
Product Generation: The process results in a TNA strand hybridized to its DNA template. The strands can be separated by denaturation if the pure TNA strand is required.
Application in Drug Development: Antisense Mechanism
TNA's unique properties make it an ideal platform for antisense therapeutics. TNA-based antisense oligonucleotides (ASOs) can be designed to bind with high affinity and specificity to a target mRNA molecule. This binding event recruits the cellular enzyme RNase H, which recognizes the TNA/RNA heteroduplex and selectively cleaves the RNA strand, leading to downregulation of the target protein.
Conclusion
The backbone of Threose Nucleic Acid, defined by its four-carbon threose sugar and 3'→2' phosphodiester linkage, represents a masterful re-engineering of nature's genetic blueprint. This compact and rigid structure confers properties of exceptional biological stability and predictable, A-form helical geometry. These attributes, combined with its ability to faithfully engage in Watson-Crick pairing with DNA and RNA, position TNA as a premier platform for the development of next-generation nucleic acid therapeutics and advanced tools for synthetic biology. A thorough understanding of its core structure is essential for professionals seeking to harness its unique potential in research and drug development.
References
- 1. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural Flexibility of DNA-RNA Hybrid Duplex: Stretching and Twist-Stretch Coupling - PMC [pmc.ncbi.nlm.nih.gov]
role of DMTr group in TNA synthesis
An In-depth Technical Guide to the Role of the 4,4'-Dimethoxytrityl (DMTr) Group in Threose Nucleic Acid (TNA) Synthesis
Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue (XNA) built upon a four-carbon α-L-threofuranosyl sugar backbone. This structural difference from the five-carbon ribose or deoxyribose of natural nucleic acids imparts TNA with remarkable properties, including high binding affinity to DNA and RNA and significant resistance to nuclease degradation. These characteristics make TNA a promising candidate for therapeutic applications, such as antisense therapy and aptamer development, as well as for diagnostic tools.
The successful construction of high-fidelity TNA oligonucleotides relies on a precise, stepwise chemical process known as solid-phase phosphoramidite synthesis. Central to this methodology is the strategic use of protecting groups to ensure that chemical reactions occur only at the desired positions. The 4,4'-dimethoxytrityl (DMTr) group is the cornerstone of this strategy, serving as a robust, yet readily removable, protecting group for the 5'-hydroxyl function of the threose nucleoside monomer. This guide provides a detailed examination of the critical role of the DMTr group in TNA synthesis, complete with quantitative data, experimental protocols, and process visualizations for researchers and professionals in drug development.
The Core Role of the DMTr Group
In the automated solid-phase synthesis of TNA, the oligonucleotide is assembled sequentially from the 3' to the 5' direction while anchored to a solid support, typically controlled pore glass (CPG). The DMTr group's primary function is to cap the 5'-hydroxyl of the incoming TNA phosphoramidite monomer and the terminal 5'-hydroxyl of the growing oligonucleotide chain.[1][2] This protection is essential for several reasons:
-
Directing Chain Elongation: By blocking the 5'-hydroxyl, the DMTr group prevents self-polymerization of the phosphoramidite monomers in solution and ensures that the coupling reaction occurs exclusively between the 3'-phosphoramidite of the incoming monomer and the free 5'-hydroxyl of the support-bound chain.[3]
-
Chemical Stability (Orthogonality): The DMTr group is stable under the basic and neutral conditions required for the coupling, capping, and oxidation steps of the synthesis cycle. However, it is labile to mild acidic conditions, which allows for its selective removal without compromising other protecting groups on the nucleobase or the phosphate backbone.[4] This chemical orthogonality is fundamental to the success of the entire synthesis process.
-
Quantitative Monitoring of Synthesis Efficiency: The removal of the DMTr group (detritylation) is achieved by passing a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), through the synthesis column. This cleaves the DMTr group, releasing it as a stable dimethoxytrityl cation (DMTr+).[5] This cation has a distinct, bright orange color and a strong absorbance maximum around 495-500 nm. By measuring the absorbance of the solution collected during the detritylation step, the quantity of the released cation can be precisely determined. This allows for a real-time, quantitative assessment of the coupling efficiency at each step of the synthesis, known as a "trityl assay". Stepwise coupling efficiencies are expected to be greater than 98%.
The TNA Solid-Phase Synthesis Cycle
The synthesis of a TNA oligonucleotide is a cyclical process performed on an automated synthesizer. Each cycle, which adds one TNA monomer to the growing chain, consists of four key steps. The DMTr group is central to the first two steps.
-
Detritylation: The cycle begins with the TNA chain bound to the solid support, with its 5'-hydroxyl protected by a DMTr group. A solution of 3% TCA or DCA in an anhydrous solvent like dichloromethane (DCM) is passed through the column. This cleaves the DMTr group, leaving a free 5'-hydroxyl ready for the next reaction. The liberated orange DMTr cation is washed away and can be quantified.
-
Coupling: A DMTr-protected TNA phosphoramidite monomer, activated by a reagent such as 5-ethylthiotetrazole (ETT), is delivered to the column in anhydrous acetonitrile. The activated 3'-phosphoramidite of the monomer reacts with the free 5'-hydroxyl of the growing chain, forming a new phosphite triester linkage. Due to steric hindrance from the threose sugar, this step typically requires longer coupling times than standard DNA synthesis.
-
Capping: To prevent chains that failed to couple from reacting in subsequent cycles (which would lead to deletion mutations), a capping step is performed. A mixture of acetic anhydride and N-methylimidazole acetylates any unreacted 5'-hydroxyl groups, rendering them inert.
-
Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to a stable pentavalent phosphotriester. This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water. After this step, the cycle is complete, and the process repeats, starting with the detritylation of the newly added monomer.
Quantitative Analysis of Synthesis Efficiency
The efficiency of the coupling step is paramount for the synthesis of long, high-quality TNA oligonucleotides. Even a small decrease in efficiency results in a significant reduction in the yield of the full-length product. As noted, solid-phase TNA synthesis often requires extended coupling times to achieve acceptable efficiencies.
Recent studies have focused on optimizing TNA phosphoramidite monomers to improve these outcomes. For instance, the choice of protecting group on the guanine base can significantly impact coupling efficiency due to steric effects. A study comparing a TNA-Guanosine (tG) phosphoramidite with a bulky diphenylcarbamoyl (DPC) protecting group to one with a less bulky acetyl group demonstrated a marked improvement in coupling efficiency.
| Monomer Type | Coupling Conditions | Sequence Context | Coupling Efficiency (%) |
| tG with DPC group | 5 min coupling, 50 mM amidite | 3′-tGtT dT₅-3′ | ~59% |
| tG without DPC group | 5 min coupling, 50 mM amidite | 3′-tGtT dT₅-3′ | ~84% (~25% higher) |
| Table 1: Comparison of coupling efficiency for two different TNA-Guanosine phosphoramidites under suboptimal synthesis conditions designed to highlight performance differences. Data sourced from reference. |
Key Experimental Protocols
The following protocols provide a detailed methodology for the key stages of TNA synthesis involving the DMTr group. These are generalized procedures and may require optimization based on the specific sequence, scale, and automated synthesizer used.
Protocol 1: Preparation of 5'-O-DMTr-Protected Threose Nucleoside
This protocol describes the first critical step: protecting the 5'-hydroxyl of a base-protected threose nucleoside.
-
Drying: Co-evaporate the base-protected threose nucleoside (1 equivalent) with anhydrous pyridine twice and dry under high vacuum for at least 1 hour.
-
Reaction Setup: Dissolve the dried nucleoside in anhydrous pyridine. To this solution, add 4,4'-dimethoxytrityl chloride (DMTr-Cl, ~1.2 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Argon). Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding a small amount of methanol.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the 5'-O-DMTr-protected nucleoside.
Protocol 2: Automated Solid-Phase TNA Synthesis Cycle (1 µmol scale)
This protocol outlines a typical cycle on an automated DNA/RNA synthesizer (e.g., Applied Biosystems 394 or 3400).
-
Reagents:
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Activator: 0.25 M 5-Ethylthiotetrazole (ETT) in Acetonitrile.
-
TNA Phosphoramidites: 0.1 M solutions in anhydrous Acetonitrile.
-
Capping A: Acetic Anhydride/2,6-Lutidine/THF.
-
Capping B: 16% N-Methylimidazole in THF.
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.
-
Wash Solvent: Anhydrous Acetonitrile.
-
-
Cycle Steps:
| Step | Reagent/Action | Time | Purpose |
| 1. Detritylation | 3% TCA in DCM | 90 - 120 sec | Removes 5'-DMTr group, exposes 5'-OH. |
| 2. Wash | Acetonitrile | 60 sec | Removes acid and cleaved DMTr cation. |
| 3. Coupling | TNA Amidite + Activator | 5 - 10 min | Couples next TNA monomer to the chain. |
| 4. Wash | Acetonitrile | 60 sec | Removes excess monomer and activator. |
| 5. Capping | Capping A + Capping B | 30 sec | Blocks unreacted 5'-OH groups. |
| 6. Wash | Acetonitrile | 60 sec | Removes capping reagents. |
| 7. Oxidation | Iodine Solution | 30 sec | Stabilizes the phosphite triester to a phosphotriester. |
| 8. Wash | Acetonitrile | 60 sec | Removes oxidizer and prepares for the next cycle. |
Protocol 3: Final Cleavage and Deprotection
After the final synthesis cycle, the completed TNA oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed.
-
Support Transfer: Transfer the CPG solid support from the synthesis column to a screw-cap vial.
-
Cleavage & Base Deprotection: Add concentrated aqueous ammonium hydroxide (e.g., 30% NH₄OH) to the vial. Seal the vial tightly.
-
Incubation: Heat the vial at 55 °C for 12-18 hours. This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.
-
Cooling and Evaporation: Cool the vial to room temperature. Transfer the supernatant containing the crude TNA oligonucleotide to a new tube and evaporate the ammonia using a vacuum centrifuge.
-
Purification: The crude TNA can be purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Visualization of DMTr Group Function
The chemical logic of using the DMTr group is based on its acid lability, which allows for its controlled removal at a specific point in the synthesis cycle.
Conclusion
The 4,4'-dimethoxytrityl group is an indispensable tool in the chemical synthesis of threose nucleic acids. Its role as a temporary, acid-labile protecting group for the 5'-hydroxyl is fundamental to the phosphoramidite strategy, enabling the directional, stepwise assembly of TNA oligonucleotides on a solid support. Furthermore, the ability to quantify the released DMTr cation provides a crucial real-time diagnostic for monitoring coupling efficiencies, ensuring the high fidelity required for producing functional TNA molecules. As research into the therapeutic and diagnostic potential of TNA continues to expand, the robust and well-characterized chemistry of the DMTr group will remain a critical enabling technology for the field.
References
- 1. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Trityl monitoring of automated DNA synthesizer operation by conductivity: a new method of real-time analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Xeno-Nucleic Acids (XNAs): A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the core principles, synthesis, and application of Xeno-Nucleic Acids (XNAs) in the fields of research, diagnostics, and therapeutics.
Xeno-Nucleic Acids (XNAs) represent a groundbreaking class of synthetic nucleic acid analogues that hold immense promise for revolutionizing medicine and biotechnology. By possessing modified sugar-phosphate backbones, XNAs exhibit properties superior to their natural counterparts, DNA and RNA, including enhanced stability and resistance to enzymatic degradation.[1][2][3] This technical guide provides a comprehensive overview of XNA technology, from fundamental chemistry to cutting-edge applications, tailored for researchers, scientists, and drug development professionals.
Core Concepts: The Chemical Architecture of XNAs
Unlike DNA and RNA, which are defined by their deoxyribose and ribose sugar moieties, respectively, XNAs feature a diverse array of synthetic alterations in their backbone.[4] This fundamental difference confers novel chemical and biological properties, most notably a remarkable resistance to nuclease degradation, a significant hurdle in the therapeutic application of natural nucleic acids.[1] While the backbone is altered, XNAs retain the canonical nucleobases (Adenine, Guanine, Cytosine, and Thymine/Uracil), allowing them to store and transfer genetic information through Watson-Crick base pairing.
Several distinct types of XNAs have been synthesized and characterized, each with unique structural features and properties. Some of the most well-studied XNAs include:
-
Hexitol Nucleic Acid (HNA): Incorporates a six-carbon sugar mimic, anhydrohexitol, in its backbone.
-
Threose Nucleic Acid (TNA): Features a four-carbon sugar, threose, forming the backbone linkage.
-
Locked Nucleic Acid (LNA): Contains a methylene bridge that "locks" the ribose ring in an A-form conformation, leading to significantly increased thermal stability of duplexes.
-
Glycol Nucleic Acid (GNA): Possesses the simplest backbone, composed of repeating glycol units linked by phosphodiester bonds.
-
Cyclohexene Nucleic Acid (CeNA): Characterized by a cyclohexene ring in its backbone.
-
2'-Fluoroarabinonucleic Acid (FANA): An arabinose-based XNA with a fluorine atom at the 2' position.
-
Peptide Nucleic Acid (PNA): A radical departure from natural nucleic acids, with a backbone composed of repeating N-(2-aminoethyl)-glycine units.
Quantitative Properties of XNAs
The unique chemical structures of XNAs translate into distinct and advantageous physicochemical properties. These properties are critical for their application in therapeutics and diagnostics, and are summarized in the tables below.
Table 1: Thermal Stability of XNA Duplexes
The melting temperature (T\u2098) is a key indicator of the stability of a nucleic acid duplex. The T\u2098 values for various XNA-containing duplexes are presented below, demonstrating their often superior stability compared to natural DNA and RNA duplexes.
| XNA Type | Duplex Type | Sequence/Modification | Tₘ (°C) | Conditions |
| GNA | GNA:GNA | 18-mer A:T | 63 | - |
| DNA:DNA | 18-mer A:T | 40.5 | - | |
| RNA:RNA | 18-mer A:T | 42.5 | - | |
| LNA | LNA:RNA | 20-mer with LNA modifications | 59-78 | 100 mM Na⁺, pH 7.0 |
| CeNA | CeNA:RNA | - | ΔTₘ of +2°C per modification | 0.1 M NaCl, phosphate buffer pH 7.5 |
| TNA | TNA:DNA | 12-mer, 75% purine content | 68.5 | - |
| TNA:DNA | 12-mer, 25% purine content | 44.6 | - | |
| FANA | FANA:RNA | - | Enhanced stability | - |
Data compiled from multiple sources.
Table 2: Binding Affinity of XNA Aptamers
XNA aptamers can be evolved to bind to a wide range of targets with high affinity, often in the nanomolar to picomolar range. The dissociation constant (K\u2097) is a measure of this binding affinity, with lower values indicating stronger binding.
| XNA Type | Target | Kₑ (nM) |
| TNA | Ochratoxin A | 92 ± 2 |
| TNA | S1-RBD of SARS-CoV-2 | 0.8 - 1.4 |
| TNA | Generic Aptagenic Target | ~ 1-15 |
Data compiled from multiple sources.
Table 3: Nuclease Resistance of Modified Nucleic Acids
A key advantage of XNAs is their resistance to degradation by nucleases present in biological fluids. This is often quantified by measuring the half-life of the molecule in serum.
| Nucleic Acid Type | Modification | Half-life in Human Plasma |
| Unmodified siRNA | 2'-OH | < 1 minute |
| Modified siRNA | 2'-Fluoro (2'-F) | > 24 hours |
This data for 2'-F modified siRNA serves as a representative example of the enhanced stability conferred by backbone modifications common in XNAs.
Experimental Protocols
The synthesis and application of XNAs involve a combination of chemical and enzymatic methodologies. This section provides an overview of key experimental protocols.
Chemical Synthesis of XNA Monomers
The foundation of any XNA-based technology lies in the chemical synthesis of its unique monomeric building blocks, typically as phosphoramidites for use in solid-phase synthesis.
Protocol: Synthesis of (S)-GNA Phosphoramidite Monomers
This protocol outlines the synthesis of dimethoxytritylated glycol nucleoside phosphoramidites of the canonical bases, starting from glycidol.
-
Epoxide Ring Opening: Commercially available glycidol is reacted with the desired nucleobase to open the epoxide ring and form the 2,3-dihydroxypropyl derivative. This reaction is typically carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF).
-
Protection of the 5'-Hydroxyl Group: The primary hydroxyl group is protected with a dimethoxytrityl (DMT) group by reacting the diol with DMT-chloride in the presence of a base like pyridine.
-
Phosphitylation: The secondary hydroxyl group is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a mild base such as diisopropylethylamine (DIPEA) in an anhydrous solvent like dichloromethane (DCM).
-
Purification: The final phosphoramidite monomer is purified by column chromatography on silica gel.
Enzymatic Synthesis of XNA Polymers
Once the monomer building blocks are synthesized, they can be polymerized into XNA strands using engineered DNA polymerases.
Protocol: XNA Synthesis by Phi29 DNA Polymerase
This protocol describes the synthesis of HNA polymers using an exonuclease-deficient variant of Phi29 DNA polymerase.
-
Primer-Template Annealing: A DNA primer is annealed to a complementary DNA template in a suitable buffer. This is typically achieved by heating the mixture to 95°C for 2 minutes and then slowly cooling to room temperature.
-
Reaction Setup: The reaction mixture is prepared by combining the annealed primer-template, the desired hexitol nucleoside triphosphates (hNTPs), a reaction buffer (e.g., ThermoPol buffer), and bovine serum albumin (BSA).
-
Enzymatic Polymerization: The reaction is initiated by the addition of the engineered Phi29 DNA polymerase. The mixture is then incubated at 30°C for 1 hour to allow for the synthesis of the HNA polymer.
-
Quenching and Purification: The reaction is stopped by the addition of EDTA. The synthesized HNA can then be purified by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or by selective degradation of the DNA template using DNase, followed by phenol/chloroform extraction and ethanol precipitation.
SELEX for XNA Aptamer Selection
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful in vitro selection process used to isolate aptamers with high affinity and specificity for a given target.
Protocol: XNA Aptamer SELEX
-
Library Synthesis: A large, random library of XNA oligonucleotides is generated, typically through enzymatic synthesis from a DNA template library.
-
Incubation with Target: The XNA library is incubated with the target molecule (e.g., a protein, small molecule, or cell) under specific binding conditions.
-
Partitioning: XNA molecules that bind to the target are separated from the unbound sequences. This can be achieved using various methods such as affinity chromatography, filter binding, or cell-based sorting.
-
Elution and Reverse Transcription: The bound XNA molecules are eluted from the target. The recovered XNA is then reverse-transcribed back into DNA using an engineered XNA-dependent DNA polymerase.
-
PCR Amplification: The resulting cDNA is amplified by PCR to enrich the pool of binding sequences.
-
Iteration: The enriched DNA pool is then used as a template for the next round of XNA synthesis, and the entire process is repeated for several rounds (typically 8-15) with increasing selection stringency to isolate the highest affinity aptamers.
-
Sequencing and Characterization: After the final round, the enriched DNA pool is cloned and sequenced to identify individual aptamer candidates. The binding affinity and specificity of these candidates are then characterized using techniques such as surface plasmon resonance (SPR), microscale thermophoresis (MST), or filter-binding assays.
Visualizing XNA Workflows and Mechanisms
Diagrams created using the DOT language provide a clear visual representation of the complex processes and relationships involved in XNA technology.
Experimental Workflows
Signaling Pathway Inhibition
XNA aptamers can act as potent inhibitors of signaling pathways implicated in disease by binding to and blocking the function of key proteins.
Logical Relationships
The enhanced therapeutic potential of XNAs stems from a logical progression of their chemical and biological properties.
Conclusion and Future Directions
Xeno-Nucleic Acids represent a versatile and powerful platform for the development of next-generation therapeutics and diagnostics. Their inherent stability, coupled with the ability to evolve high-affinity binding through SELEX, positions them as a compelling alternative to traditional antibody and small molecule-based approaches. As our understanding of XNA chemistry and enzymology deepens, and as new XNA modalities are explored, we can anticipate a future where these synthetic genetic polymers play an increasingly integral role in precision medicine. The continued development of novel XNA chemistries and engineered polymerases will undoubtedly unlock even greater potential for this exciting class of molecules.
References
The Potential of Threose Nucleic Acid (TNA) in Synthetic Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog that holds immense promise for the field of synthetic biology. With a simpler four-carbon threose sugar backbone, TNA exhibits remarkable properties that distinguish it from its natural counterparts, DNA and RNA.[1][2] Its complete resistance to nuclease degradation provides exceptional biological stability, a critical attribute for in vivo applications.[1][3][4] Furthermore, TNA can form stable Watson-Crick base pairs with itself, DNA, and RNA, enabling the seamless transfer of genetic information. The advent of engineered polymerases capable of synthesizing and reverse-transcribing TNA has unlocked the potential for Darwinian evolution in the laboratory, leading to the development of TNA-based aptamers and enzymes with high affinity and specificity. This guide provides a comprehensive technical overview of TNA, including its core properties, detailed experimental protocols, and its burgeoning applications in diagnostics, therapeutics, and the construction of synthetic genetic systems.
Core Properties of Threose Nucleic Acid (TNA)
The unique structural features of TNA confer a range of advantageous properties, making it a compelling biomaterial for synthetic biology.
Enhanced Stability
One of the most significant advantages of TNA is its exceptional resistance to enzymatic degradation. The unnatural 2',3'-phosphodiester linkage in its backbone renders it invisible to nucleases that readily degrade DNA and RNA. This inherent stability is a key enabler for the development of TNA-based therapeutics and diagnostics that can persist in biological environments.
Hybridization Capabilities
TNA is capable of forming stable antiparallel duplexes through Watson-Crick base pairing with complementary strands of TNA, DNA, and RNA. This cross-pairing ability is crucial for its integration into biological systems and for the transfer of genetic information between TNA and natural nucleic acids. The TNA duplex adopts an A-form helical structure, which is thought to facilitate this informational exchange.
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties of TNA and its functional derivatives.
| Property | Metric | Value | Reference |
| Binding Affinity of TNA Aptamers | Dissociation Constant (Kd) | ||
| ATP-binding TNA aptamer | Kd for ATP | ~20 µM | |
| HIV Reverse Transcriptase-binding TNA aptamers | Kd for HIV RT | ~0.4 - 4.0 nM | |
| Polymerase Fidelity | Error Rate | ||
| Therminator DNA Polymerase (TNA synthesis) | Error Rate | <1% | |
| Kod-RI TNA Polymerase (DNA→TNA→DNA replication) | Overall Fidelity | 98.4% (Error rate of 1.6 x 10⁻²) | |
| Pol 10-92 TNA Polymerase (DNA→TNA→DNA replication) | Aggregate Fidelity | 99.9% | |
| Thermal Stability | Melting Temperature (Tm) | Varies with sequence and modifications |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and application of TNA in a research setting.
Solid-Phase Synthesis of TNA Oligonucleotides
Objective: To chemically synthesize TNA oligonucleotides of a defined sequence.
Methodology:
-
Support Preparation: Start with a controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal threose nucleoside.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group using a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Addition of the next TNA phosphoramidite monomer in the presence of an activator (e.g., 5-ethylthiotetrazole) to the free 5'-hydroxyl group of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and all protecting groups on the nucleobases and phosphate backbone are removed using a basic solution (e.g., a mixture of ammonia and methylamine).
-
Purification: The crude TNA oligonucleotide is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Quantification and Characterization: The concentration of the purified TNA is determined by UV-Vis spectrophotometry, and its identity is confirmed by mass spectrometry (e.g., MALDI-TOF).
Enzymatic Synthesis of TNA using DNA Polymerases
Objective: To synthesize TNA strands enzymatically using a DNA template.
Methodology:
-
Template-Primer Design: Design a DNA template containing the complementary sequence to the desired TNA product and a DNA primer that anneals to the 3' end of the template.
-
Reaction Setup: In a reaction tube, combine the annealed DNA template-primer, an engineered DNA polymerase capable of TNA synthesis (e.g., Therminator or Kod-RI), the four threose nucleoside triphosphates (tNTPs), and the appropriate reaction buffer.
-
Polymerase Extension: Incubate the reaction at the optimal temperature for the chosen polymerase to allow for the extension of the primer with tNTPs, creating a DNA-TNA chimeric duplex.
-
Purification: The synthesized TNA strand can be purified from the DNA template, for example, by denaturing PAGE.
In Vitro Selection of TNA Aptamers using DNA Display
Objective: To isolate functional TNA molecules (aptamers) that bind to a specific target from a large random library.
Methodology:
-
Library Generation: A large library of single-stranded DNA molecules, each containing a random sequence region flanked by constant primer binding sites, is synthesized.
-
DNA Display Construct Formation: The DNA library is used to create a covalent link between each TNA molecule and its encoding DNA template. This is often achieved by using a DNA hairpin structure where the 3' end of the DNA primes TNA synthesis across the randomized region.
-
Selection Step: The library of TNA-DNA conjugates is incubated with the target molecule, which is typically immobilized on a solid support (e.g., magnetic beads).
-
Partitioning: Unbound sequences are washed away, while the TNA molecules that bind to the target are retained.
-
Elution: The bound TNA-DNA conjugates are eluted from the support.
-
Amplification: The DNA portion of the eluted conjugates is amplified by PCR.
-
Iteration: The amplified DNA is then used as the input for the next round of selection. This cycle of selection and amplification is repeated for multiple rounds to enrich for high-affinity binders.
-
Sequencing and Characterization: After several rounds, the enriched DNA pool is cloned and sequenced to identify the individual TNA aptamer sequences. The binding affinity (Kd) of the identified aptamers is then characterized.
Nuclease Degradation Assay
Objective: To assess the stability of TNA in the presence of nucleases.
Methodology:
-
Sample Preparation: Prepare solutions of the TNA oligonucleotide and a control DNA or RNA oligonucleotide of the same length.
-
Nuclease Treatment: Incubate the oligonucleotides with a nuclease (e.g., snake venom phosphodiesterase or in human serum) at a specified concentration and temperature for various time points.
-
Reaction Quenching: Stop the enzymatic reaction at each time point, for example, by adding a chelating agent like EDTA or by heat inactivation.
-
Analysis: Analyze the degradation products by denaturing PAGE. The intensity of the full-length oligonucleotide band at each time point is quantified.
-
Data Interpretation: Compare the degradation profile of the TNA to that of the DNA/RNA control. TNA is expected to show significantly less degradation over time.
Visualizations of TNA-related Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key processes and relationships in TNA-based synthetic biology.
Caption: Workflow for the solid-phase chemical synthesis of TNA oligonucleotides.
Caption: The iterative process of in vitro selection of TNA aptamers using DNA display.
Caption: Logical flow of TNA-mediated gene silencing via an antisense mechanism.
Conclusion and Future Outlook
Threose Nucleic Acid stands at the forefront of synthetic biology, offering a powerful toolkit for the creation of novel diagnostic and therapeutic agents. Its inherent stability, coupled with the ability to evolve specific functions, positions TNA as a superior alternative to natural nucleic acids in many applications. The continued development of more efficient TNA polymerases and ligases will further expand the scope of TNA-based systems. As our understanding of TNA's capabilities grows, we can anticipate its integration into increasingly complex synthetic genetic circuits, leading to next-generation solutions for pressing challenges in medicine and biotechnology.
References
Hybridization Properties of Threose Nucleic Acid (TNA) with DNA and RNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is an artificial xeno-nucleic acid (XNA) that has garnered significant attention in the fields of synthetic biology, aptamer development, and antisense therapeutics.[1] Its unique structural properties, particularly its threose sugar backbone connected by 2',3'-phosphodiester bonds, distinguish it from the native 3',5'-phosphodiester linkages in DNA and RNA.[1] This structural alteration confers remarkable resistance to nuclease degradation, a highly desirable trait for in vivo applications.[1] Understanding the hybridization thermodynamics and kinetics of TNA with its natural counterparts, DNA and RNA, is paramount for the rational design of TNA-based technologies. This guide provides a comprehensive overview of these hybridization properties, supported by quantitative data, detailed experimental protocols, and visual workflows.
Core Hybridization Properties of TNA
TNA is capable of forming stable, anti-parallel Watson-Crick duplexes with itself, as well as with complementary DNA and RNA strands.[2] A key characteristic of TNA hybridization is its propensity to induce an A-form helical geometry in its duplexes, similar to that of RNA:RNA duplexes.[2] This has significant implications for its interaction with DNA, which typically adopts a B-form helix.
TNA-DNA Hybridization
The stability of TNA:DNA duplexes is notably influenced by the purine content of the TNA strand.
-
High Purine Content in TNA: TNA:DNA duplexes with a high purine content in the TNA strand exhibit greater thermostability compared to their analogous DNA:DNA and RNA:DNA duplexes. This increased stability is attributed to the TNA strand's ability to better adopt an A-form helical conformation.
-
Low Purine Content in TNA: Conversely, low purine content in the TNA strand leads to destabilization of the TNA:DNA duplex, with melting temperatures (Tm) often observed to be 5°C lower than their DNA:DNA and RNA:DNA counterparts. These duplexes tend to adopt a conformation more similar to the B-form of DNA.
TNA-RNA Hybridization
Generally, TNA forms more stable duplexes with RNA than with DNA. This is attributed to the inherent preference of both TNA and RNA for an A-form helical geometry, leading to a more conformationally homogenous and stable structure.
Quantitative Data: Thermodynamic Parameters
The following tables summarize the melting temperatures (Tm) of various TNA-containing duplexes compared to their natural counterparts. The data is extracted from thermal denaturation studies and provides a quantitative basis for understanding the hybridization affinities.
Table 1: Melting Temperatures (Tm) of 8-mer Duplexes with Varying Purine Content
| Sequence (5'-3') | TNA Purine Content | TNA:DNA Tm (°C) | RNA:DNA Tm (°C) |
| t(GCGTGCGC) | 75% | 36.1 | 35.8 |
| t(GCTAGCTA) | 50% | 20.0 | 29.8 |
| t(TGCATGCAT) | 25% | 22.8 | 30.2 |
TNA nucleotides are denoted by 't'. Conditions: 10 µM total oligonucleotide concentration in 1.0 M NaCl, 10 mM NaH2PO4, 0.1 mM EDTA, pH 7.0.
Table 2: Melting Temperatures (Tm) of 12-mer Duplexes with Varying Purine Content
| Sequence (5'-3') | TNA Purine Content | TNA:DNA Tm (°C) | DNA:DNA Tm (°C) | RNA:DNA Tm (°C) | TNA:RNA Tm (°C) |
| t(AGCAGCAGCAGC) | 75% | 68.5 | 60.5 | 63.5 | 70.3 |
| t(AGCTAGCTAGCT) | 50% | 51.1 | 54.2 | 52.1 | 56.4 |
| t(TCGATCGATCGA) | 25% | 44.6 | 54.2 | 55.6 | 53.8 |
TNA nucleotides are denoted by 't'. Conditions: 10 µM total oligonucleotide concentration in 1.0 M NaCl, 10 mM NaH2PO4, 0.1 mM EDTA, pH 7.0.
Experimental Protocols
Accurate determination of the thermodynamic and structural properties of TNA hybridization relies on a suite of biophysical techniques. Detailed methodologies for key experiments are provided below.
UV-Vis Thermal Denaturation for Melting Temperature (Tm) Determination
This method measures the change in UV absorbance of a nucleic acid solution as a function of temperature to determine its melting temperature (Tm).
Protocol:
-
Sample Preparation:
-
Prepare solutions of the TNA and complementary DNA or RNA oligonucleotides in a buffer of desired ionic strength and pH (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Determine the concentration of each oligonucleotide using their respective extinction coefficients at 260 nm.
-
Mix equimolar amounts of the complementary strands to achieve the desired final duplex concentration (typically in the micromolar range).
-
-
Instrumentation Setup:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Set the wavelength to 260 nm.
-
Program the temperature ramp profile. A typical ramp rate is 0.5-1.0 °C/minute. The temperature range should encompass the expected melting transition (e.g., 20 °C to 90 °C).
-
-
Data Acquisition:
-
Place the sample cuvette in the spectrophotometer and allow it to equilibrate at the starting temperature.
-
Initiate the temperature ramp and record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5 or 1.0 °C).
-
-
Data Analysis:
-
Plot the absorbance as a function of temperature to obtain a melting curve.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This can be accurately determined by finding the peak of the first derivative of the melting curve.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, ΔG, and stoichiometry).
Protocol:
-
Sample Preparation:
-
Prepare solutions of the TNA and its complementary DNA or RNA strand in the same dialysis buffer to minimize heats of dilution. A common buffer is 10 mM sodium phosphate, 100 mM NaCl, pH 7.0.
-
Accurately determine the concentrations of both solutions.
-
Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
-
Instrumentation Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the macromolecule (e.g., the longer DNA or RNA strand) into the sample cell and the ligand (TNA) into the injection syringe. Typical concentrations are in the low micromolar range for the cell and 10-20 fold higher for the syringe.
-
-
Titration and Data Acquisition:
-
Perform a series of small, sequential injections of the TNA solution into the sample cell containing the DNA or RNA.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the two molecules.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy provides high-resolution structural information about TNA-containing duplexes in solution.
Protocol:
-
Sample Preparation:
-
Synthesize or purchase the TNA and complementary DNA or RNA oligonucleotides. Isotopic labeling (e.g., 13C, 15N) may be required for more complex spectra.
-
Dissolve the sample in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H2O/10% D2O or 100% D2O).
-
Anneal the duplex by heating to 90 °C and slowly cooling to room temperature.
-
-
NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra, such as 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy), at a specific temperature.
-
NOESY spectra provide information about through-space proton-proton distances, which are crucial for determining the three-dimensional structure.
-
TOCSY spectra help in assigning resonances to specific nucleotides.
-
-
Structure Calculation and Analysis:
-
Assign the observed NMR resonances to specific protons in the nucleic acid sequence.
-
Use the distance restraints from NOESY data and torsion angle restraints derived from other NMR experiments to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols.
-
Analyze the resulting structures to determine the helical parameters and overall conformation of the TNA:DNA or TNA:RNA duplex.
-
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving TNA.
TNA Antisense Oligonucleotide (ASO) Mechanism
TNA's resistance to nucleases makes it an attractive candidate for antisense therapies. The general mechanism involves the TNA ASO binding to a target mRNA, leading to the downregulation of the corresponding protein.
Caption: Mechanism of TNA antisense oligonucleotide action.
In Vitro Selection (SELEX) for TNA Aptamers
Aptamers are short, single-stranded nucleic acids that can bind to a specific target molecule. TNA aptamers are selected from a large random library through an iterative process called SELEX.
References
A Technical Guide to the Solubility and Storage of DMTr-TNA-U-amidite
This guide provides an in-depth overview of the critical parameters for the effective use of 5'-O-Dimethoxytrityl-α-L-threofuranosyl-(Uracil)-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (DMTr-TNA-U-amidite). The information is intended for researchers, scientists, and professionals in drug development and oligonucleotide synthesis, focusing on solubility characteristics, optimal storage conditions, and handling protocols to ensure reagent integrity and experimental success.
Solubility Profile
This compound, like most nucleoside phosphoramidites, requires specific solvent conditions to ensure stability and reactivity for oligonucleotide synthesis. The primary solvent is anhydrous acetonitrile.
Key Considerations for Dissolution:
-
Anhydrous Conditions: Phosphoramidites are highly susceptible to hydrolysis. The use of high-quality, anhydrous acetonitrile containing less than 30 ppm of water is critical.[1] It is best practice to use solvents with 10 ppm or less of water, which can be achieved by treating the solvent with molecular sieves for at least 24 hours before use.[1]
-
Concentration: For use in automated synthesizers, standard concentrations range from 0.05 M to 0.1 M.[1] A higher concentration of 0.1 M is often recommended to drive coupling reactions efficiently.[1]
-
Alternative Solvents: While acetonitrile is standard, more lipophilic amidites may require solvents like dichloromethane.[1] For general laboratory use, if solubility issues arise, DMSO, ethanol, or DMF may be considered, though their compatibility with synthesis protocols must be verified. A related compound, DMTr-TNA-A(Bz)-amidite, is reported to be sparingly soluble in DMSO and ethanol at 1-10 mg/mL.
Table 1: Solubility and Recommended Concentrations
| Parameter | Recommendation | Source |
|---|---|---|
| Primary Solvent | Anhydrous Acetonitrile (<30 ppm H₂O) | |
| Alternative Solvents | Dichloromethane, DMSO, Ethanol, DMF | |
| Standard Concentration | 0.05 M - 0.1 M |
| Recommended Concentration | 0.1 M | |
Storage and Stability
Proper storage is paramount to prevent the degradation of this compound. The compound is sensitive to moisture, air (oxidation), and acidic conditions.
-
Solid Form: As a dry powder, the amidite is relatively stable. It should be stored at -20°C under an inert, anhydrous atmosphere (e.g., argon or nitrogen). Under these conditions, the powder can be stable for three years or more.
-
Solution Form: Once dissolved, the amidite's stability decreases significantly. Solutions should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). It is highly recommended to aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
Degradation Pathways: The primary degradation pathway in solution is hydrolysis, which is catalyzed by water and any acidic impurities. This leads to the formation of the corresponding H-phosphonate, rendering the amidite inactive for coupling. The stability of phosphoramidites in acetonitrile generally follows the order T > dC > dA > dG.
Table 2: Recommended Storage Conditions and Stability
| Form | Temperature | Duration | Conditions | Source |
|---|---|---|---|---|
| Powder (Solid) | -20°C | ≥ 3 Years | Anhydrous, inert atmosphere | |
| 4°C | 2 Years | Anhydrous, inert atmosphere | ||
| In Solvent | -80°C | ≤ 6 Months | Aliquoted, tightly sealed | |
| -20°C | ≤ 1 Month | Aliquoted, tightly sealed |
| Shipping | Room Temperature | A few days | As received | |
Experimental Protocols
The following protocols outline best practices for handling, preparing, and assessing the quality of this compound.
3.1 Protocol for Solution Preparation for Oligonucleotide Synthesis
-
Preparation: Ensure all glassware is rigorously dried in an oven and cooled under a stream of dry nitrogen or argon. Use only syringes and needles that have been oven-dried.
-
Reagent Handling: Allow the vial of solid this compound to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Dissolution: Under an inert atmosphere (e.g., in a glove box or using a nitrogen balloon), add the required volume of anhydrous acetonitrile to the vial to achieve the target concentration (typically 0.1 M).
-
Mixing: Gently swirl or vortex the vial until the solid is completely dissolved. Avoid vigorous shaking, which can introduce shear stress.
-
Transfer: Use a dry, gas-tight syringe to transfer the solution to the appropriate reservoir on the DNA/RNA synthesizer. Ensure the synthesizer lines have been properly primed with anhydrous solvent.
-
Storage of Unused Solution: If not using the entire volume, immediately cap the vial tightly under inert gas and store at the recommended temperature (-20°C for short-term, -80°C for long-term).
3.2 Protocol for Assessing Solution Stability via HPLC
This protocol provides a general method to check for degradation of the amidite in solution.
-
Sample Preparation: Dilute a small aliquot of the this compound solution in acetonitrile.
-
HPLC-MS Analysis: Analyze the sample using a reverse-phase HPLC system coupled with a mass spectrometer (MS).
-
Column: C18 column or equivalent.
-
Mobile Phase: A gradient of acetonitrile and a suitable aqueous buffer (e.g., triethylammonium acetate or ammonium acetate).
-
Detection: UV detection at a wavelength appropriate for the DMTr group (approx. 260 nm) and MS detection to identify the parent compound and potential degradation products (e.g., the hydrolyzed H-phosphonate).
-
-
Data Interpretation: Compare the purity profile of the stored solution to a freshly prepared sample or the initial analysis. A significant decrease in the area of the main peak corresponding to the intact amidite, or the appearance of new peaks corresponding to hydrolysis products, indicates degradation. The stability of phosphoramidites in solution decreases in the order T, dC>dA>dG.
Visualized Workflow
The following diagram illustrates the standard workflow for preparing and validating a this compound solution for synthesis.
Caption: Workflow for Preparation and Quality Assessment of this compound Solution.
References
Methodological & Application
Application Notes and Protocols for DMTr-TNA-U-amidite Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of α-L-threofuranosyl nucleic acid (TNA) oligonucleotides containing uracil, utilizing DMTr-TNA-U-amidite. The protocol is designed for use with standard automated DNA synthesizers.
Introduction
Threose Nucleic Acid (TNA) is an artificial xeno-nucleic acid (XNA) with a four-carbon threofuranosyl sugar backbone. This structural difference from the natural five-carbon ribose or deoxyribose sugars imparts TNA with unique biochemical properties, including resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA. These characteristics make TNA a promising candidate for various therapeutic and diagnostic applications. The solid-phase synthesis of TNA oligonucleotides follows the well-established phosphoramidite chemistry, with specific modifications to accommodate the unique structure of TNA monomers.
Data Presentation
The following tables summarize the key quantitative parameters for the solid-phase synthesis of TNA oligonucleotides using this compound.
Table 1: Reagents for Automated Solid-Phase Synthesis
| Reagent | Composition | Concentration | Purpose |
| Deblocking Solution | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% (w/v) | Removal of the 5'-DMTr protecting group |
| This compound | DMTr-TNA-U-phosphoramidite in Anhydrous Acetonitrile | 0.1 M | TNA monomer for chain elongation |
| Activator | 5-Ethylthio-1H-tetrazole (ETT) in Anhydrous Acetonitrile | 0.25 M | Activation of the phosphoramidite for coupling |
| Capping Solution A | Acetic Anhydride/Lutidine/THF | 1:1:8 (v/v/v) | Acetylation of unreacted 5'-hydroxyl groups |
| Capping Solution B | 16% N-Methylimidazole (NMI) in THF | 16% (v/v) | Catalyst for the capping reaction |
| Oxidizing Solution | 0.02 M Iodine in THF/Pyridine/Water | 0.02 M | Oxidation of the phosphite triester to a stable phosphate triester |
Table 2: Synthesis Cycle Parameters for this compound
| Step | Reagent(s) | Duration | Average Stepwise Yield |
| 1. Deblocking | 3% TCA in DCM | 60 seconds (x2) | >99% |
| 2. Coupling | This compound + Activator | 2000 seconds | 97-99.5%[1][2] |
| 3. Capping | Capping Solutions A and B | 30 seconds | >99% |
| 4. Oxidation | Oxidizing Solution | 30 seconds | >99% |
Table 3: Post-Synthesis Cleavage and Deprotection
| Step | Reagent | Temperature | Duration |
| Cleavage and Deprotection | 33% Aqueous Ammonium Hydroxide | 55 °C | 18 hours[3] |
Table 4: Expected Yields
| Parameter | Expected Value |
| Stepwise Coupling Efficiency | 97-99.5%[1][2] |
| Overall Yield (post-purification) | 30-75% |
Experimental Protocols
The solid-phase synthesis of TNA oligonucleotides is performed on an automated DNA synthesizer using the phosphoramidite method. The following protocol outlines the key steps.
1. Preparation of Reagents:
-
Prepare all solutions under anhydrous conditions.
-
Dissolve the this compound and activator in anhydrous acetonitrile to the concentrations specified in Table 1.
-
Ensure all other reagents are fresh and of synthesis grade.
2. Automated Solid-Phase Synthesis Cycle:
The synthesis proceeds in the 3' to 5' direction on a solid support (e.g., Controlled Pore Glass - CPG) pre-functionalized with the initial nucleoside or a universal linker. Each cycle of nucleotide addition consists of four steps:
-
Step 1: Deblocking: The 5'-dimethoxytrityl (DMTr) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution (3% TCA in DCM). This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The column is then washed with anhydrous acetonitrile. A dual deblocking step with two 60-second treatments is recommended for TNA synthesis.
-
Step 2: Coupling: The this compound is activated by the activator solution (0.25 M ETT) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A significantly extended coupling time of 2000 seconds is crucial for achieving high coupling efficiency with TNA amidites.
-
Step 3: Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are irreversibly blocked by acetylation. This is achieved by treating the solid support with the capping solutions.
-
Step 4: Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester using the oxidizing solution.
These four steps are repeated for each subsequent this compound or other desired phosphoramidites in the sequence.
3. Post-Synthesis Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide remains attached to the solid support and is fully protected.
-
The solid support is transferred from the synthesis column to a screw-cap vial.
-
Add 33% aqueous ammonium hydroxide to the vial.
-
Seal the vial tightly and heat at 55 °C for 18 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the phosphate backbone and the nucleobases.
4. Purification:
-
After cleavage and deprotection, the crude TNA oligonucleotide solution is cooled and the supernatant is transferred to a new tube.
-
The solution is then typically dried using a centrifugal evaporator.
-
The crude TNA oligonucleotide can be purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Visualization of the Synthesis Workflow
Caption: Workflow of this compound Solid-Phase Synthesis.
References
Application Notes and Protocols for the Incorporation of DMTr-TNA-U-amidite into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue that has garnered significant interest in the fields of biotechnology and drug development. TNA oligonucleotides exhibit remarkable properties, including high binding affinity to complementary DNA and RNA sequences and exceptional resistance to nuclease degradation.[1] These characteristics make TNA-modified oligonucleotides promising candidates for various therapeutic and diagnostic applications, such as antisense therapy, aptamers, and siRNA.
This document provides detailed application notes and protocols for the incorporation of 5'-O-Dimethoxytrityl-α-L-threofuranosyl Uracil-2'-cyanoethyl-N,N-diisopropyl-phosphoramidite (DMTr-TNA-U-amidite) into synthetic oligonucleotides.
Key Properties of TNA-Modified Oligonucleotides
The incorporation of TNA monomers into oligonucleotides imparts several advantageous properties:
-
Nuclease Resistance: The unnatural α-L-threofuranosyl sugar-phosphate backbone of TNA is not recognized by cellular nucleases, leading to a significant increase in the biostability of the modified oligonucleotides.[1] Studies have shown that TNA-modified oligonucleotides are substantially more resistant to degradation by exonucleases compared to unmodified DNA.[2]
-
Hybridization: TNA is capable of forming stable Watson-Crick base pairs with complementary DNA and RNA strands. The thermal stability of TNA:DNA duplexes is influenced by the sequence context, particularly the purine content.
-
Biocompatibility: TNA-modified oligonucleotides have shown good biocompatibility, a crucial factor for their potential therapeutic use.
Data Presentation
Table 1: Thermal Stability of TNA-Modified Duplexes
| Sequence (5'-3') | Modification | Complement | Tm (°C) | ΔTm (°C) vs. DNA/DNA |
| DNA-TNA-DNA | TNA-U | DNA | Data not available | Data not available |
| General Trend | TNA | DNA | Sequence dependent | Variable |
Table 2: Nuclease Resistance of TNA-Modified Oligonucleotides
| Oligonucleotide | Modification | Nuclease | Half-life (t1/2) | % Degradation (Time) |
| dT20-TNA | 3'-TNA | Snake Venom Phosphodiesterase (SVPD) | ~5-fold increase vs. PS-modified | <20% after 24h[2] |
| TNA-dT20 | 5'-TNA | Phosphodiesterase II | ~10-fold increase vs. PS-modified | ~17% after 24h[2] |
| TNA Oligonucleotide | Full TNA | Acid (pH 3.3, 90°C) | Significantly more resistant than DNA/RNA | >90% intact after 22h |
PS: Phosphorothioate modification
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of TNA-Modified Oligonucleotides
This protocol outlines the incorporation of this compound into an oligonucleotide sequence using a standard automated DNA synthesizer.
Materials:
-
This compound
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
Controlled Pore Glass (CPG) solid support
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
Procedure:
-
Preparation:
-
Dissolve this compound and standard DNA phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
Install the phosphoramidite vials, solid support column, and reagent bottles on the automated DNA synthesizer according to the manufacturer's instructions.
-
-
Synthesis Cycle: The synthesis proceeds in a stepwise 3' to 5' direction, with each cycle consisting of four main steps for the addition of a single nucleotide.
-
Step 1: Deblocking (Detritylation): The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The amount of released trityl cation can be monitored spectrophotometrically to determine the coupling efficiency of the previous cycle.
-
Step 2: Coupling: The this compound (or a standard DNA phosphoramidite) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
-
Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide in the desired sequence.
-
Final Deblocking: After the final coupling step, the terminal 5'-DMTr group can either be removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).
Protocol 2: Cleavage and Deprotection of TNA-Modified Oligonucleotides
Materials:
-
Ammonium hydroxide solution (30%) or a mixture of ammonium hydroxide and methylamine (AMA)
-
Heating block or oven
Procedure:
-
Cleavage from Solid Support:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
-
Incubate at the recommended temperature and duration (e.g., 55°C for 8-12 hours for standard protecting groups).
-
-
Base Deprotection: During the incubation, the protecting groups on the nucleobases and the cyanoethyl groups on the phosphate backbone are removed.
-
Recovery:
-
After incubation, cool the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Wash the solid support with nuclease-free water and combine the wash with the supernatant.
-
Dry the crude oligonucleotide solution using a vacuum concentrator.
-
Protocol 3: Purification of TNA-Modified Oligonucleotides
Purification is essential to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying oligonucleotides.
Materials:
-
RP-HPLC system with a suitable C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Detritylation solution (if DMT-on purification is performed, e.g., 80% acetic acid)
Procedure (DMT-on Purification):
-
Sample Preparation: Resuspend the crude DMT-on oligonucleotide in mobile phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of mobile phase B.
-
Inject the sample onto the column.
-
The hydrophobic DMT-on full-length product will be retained on the column, while the DMT-off failure sequences will elute early.
-
Wash the column with a low percentage of mobile phase B to remove all failure sequences.
-
-
On-Column Detritylation: Once the failure sequences have been washed away, introduce the detritylation solution to cleave the DMT group from the full-length oligonucleotide.
-
Elution: Elute the purified, detritylated oligonucleotide using a gradient of increasing mobile phase B.
-
Desalting: Collect the fractions containing the purified oligonucleotide and desalt them using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.
Protocol 4: Characterization of TNA-Modified Oligonucleotides
Mass Spectrometry (MALDI-TOF):
-
Sample Preparation: Mix a small amount of the purified oligonucleotide with a suitable matrix solution (e.g., 3-hydroxypicolinic acid).
-
Analysis: Spot the mixture onto a MALDI plate and allow it to dry. Analyze the sample using a MALDI-TOF mass spectrometer to confirm the molecular weight of the full-length product.
Visualizations
Caption: Chemical structure of this compound.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Caption: General experimental workflow for TNA-modified oligonucleotides.
References
Application Notes and Protocols for the Synthesis of Threose Nucleic Acid (TNA) Oligonucleotides on an Automated DNA Synthesizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog with a four-carbon threose sugar backbone, which is one atom shorter than the ribose or deoxyribose backbone of RNA and DNA, respectively.[1] Despite this structural difference, TNA is capable of forming stable, antiparallel Watson-Crick duplexes with itself, as well as with complementary DNA and RNA strands.[2][3] This unique property, coupled with its resistance to nuclease degradation, makes TNA a promising candidate for various therapeutic and diagnostic applications, including antisense therapy and aptamer development.[1]
These application notes provide detailed protocols for the automated solid-phase synthesis, deprotection, purification, and characterization of TNA oligonucleotides using standard phosphoramidite chemistry on a DNA synthesizer.
Data Presentation
The following tables summarize the expected quantitative data for TNA oligonucleotide synthesis.
Table 1: TNA Phosphoramidite Coupling Efficiency
| Phosphoramidite Type | Average Coupling Efficiency (%) | Reference |
| TNA-A, T, C, G | >98% (under optimized conditions) | [3] |
Note: Coupling efficiency can be affected by reagent quality, instrument calibration, and humidity. A 1% decrease in coupling efficiency can significantly impact the yield of the full-length product, especially for longer oligonucleotides.
Table 2: Expected Yield of TNA Oligonucleotides
| Synthesis Scale | Crude Yield (OD₂₆₀) | Purified Yield (OD₂₆₀) | Theoretical Final Yield (%) |
| 1 µmol | 100 | 10 - 30 | 10 - 30 |
Note: Yields are highly dependent on the length and sequence of the oligonucleotide, as well as the purification method employed. Purification can result in a loss of 50% or more of the theoretical yield.
Table 3: Purity Assessment of TNA Oligonucleotides
| Purification Method | Typical Purity (%) | Analytical Method |
| Denaturing Polyacrylamide Gel Electrophoresis (PAGE) | >90-95% | Capillary Gel Electrophoresis (CGE), HPLC |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | >85% | HPLC, Mass Spectrometry |
Note: The choice of purification method depends on the desired purity and the length of the oligonucleotide. PAGE is often recommended for longer sequences requiring high purity.
Experimental Protocols
Automated Solid-Phase Synthesis of TNA Oligonucleotides
This protocol is based on standard β-cyanoethyl phosphoramidite chemistry and can be performed on an automated DNA synthesizer, such as an Applied Biosystems 3400 or a BioAutomation MerMade MM6.
1.1. Reagents and Materials:
-
TNA phosphoramidites (A, C, G, T) dissolved in anhydrous acetonitrile (0.1 M)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT), 0.25 M in acetonitrile)
-
Oxidizing solution (Iodine in THF/Pyridine/Water)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane)
-
Anhydrous acetonitrile
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first TNA nucleoside or a universal support.
1.2. Synthesizer Setup and Cycle Protocol:
The standard DNA synthesis cycle is modified to accommodate the specific reactivity of TNA phosphoramidites.
| Step | Action | Reagent/Solvent | Duration |
| 1 | Deblocking (Detritylation) | 3% TCA in Dichloromethane | 2 x 60 seconds |
| 2 | Wash | Anhydrous Acetonitrile | As per instrument protocol |
| 3 | Coupling | TNA Phosphoramidite + Activator | 2000 seconds |
| 4 | Wash | Anhydrous Acetonitrile | As per instrument protocol |
| 5 | Capping | Capping A + Capping B | As per instrument protocol |
| 6 | Wash | Anhydrous Acetonitrile | As per instrument protocol |
| 7 | Oxidation | Oxidizing Solution | As per instrument protocol |
| 8 | Wash | Anhydrous Acetonitrile | As per instrument protocol |
Diagram 1: TNA Oligonucleotide Synthesis Workflow
References
Application Notes and Protocols for DMTr-TNA-U-amidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 4,4'-dimethoxytrityl-α-L-threofuranosyl uridine-2'-cyanoethyl-N,N-diisopropyl-phosphoramidite (DMTr-TNA-U-amidite) in automated solid-phase oligonucleotide synthesis. Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog with a four-carbon threose sugar backbone, which imparts unique biochemical properties, including resistance to nuclease degradation, making it a promising candidate for therapeutic and diagnostic applications.
The successful incorporation of TNA monomers into an oligonucleotide sequence is highly dependent on optimizing the coupling step. Due to the stereochemically different and more constrained sugar backbone of TNA compared to DNA and RNA, longer coupling times are generally required to achieve high coupling efficiencies.
Data Summary: Coupling Times for TNA and Other Modified Phosphoramidites
The following table summarizes coupling time recommendations and findings for TNA and other modified phosphoramidites from various sources. This data provides a basis for the recommended protocol for this compound.
| Phosphoramidite Type | Recommended Coupling Time | Activator | Reported Coupling Efficiency | Reference/Notes |
| TNA-Guanosine | 5 minutes (suboptimal) | Not specified | Used to discern differences in efficiency | A 5-minute coupling was intentionally suboptimal, suggesting longer times are optimal for TNA monomers.[1] |
| General Modified Amidites | 5 - 10 minutes | Tetrazole-type | ~98-99% (general expectation) | Standard protocol for many modified phosphoramidites.[2] |
| Convertible Ribonucleosides | 12 minutes | Not specified | ~97% stepwise yield | These are modified phosphoramidites requiring extended coupling.[3] |
| Unlocked Nucleic Acid (UNA) | 3 - 5 minutes | 0.25M ETT | Not specified | A specific modified phosphoramidite.[4] |
| General Modified Amidites | 12 minutes (can be reduced to 3 min) | 0.3M BTT | >90% | Stronger activators can reduce the required coupling time.[4] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of TNA-Containing Oligonucleotides
This protocol outlines the steps for the incorporation of this compound into a growing oligonucleotide chain using a standard automated DNA/RNA synthesizer.
Materials:
-
This compound
-
Anhydrous acetonitrile (synthesis grade)
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.3 M Benzylthiotetrazole (BTT) in acetonitrile)
-
Capping solution A (e.g., acetic anhydride/lutidine/THF)
-
Capping solution B (e.g., N-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA or RNA phosphoramidites (if synthesizing chimeric oligonucleotides)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous acetonitrile to the desired concentration (typically 0.1 M to 0.15 M). Ensure the phosphoramidite is fully dissolved before placing it on the synthesizer.
-
Prepare all other necessary reagents according to the synthesizer manufacturer's recommendations. Ensure all solutions are fresh and anhydrous.
-
-
Synthesizer Setup:
-
Install the this compound vial and other reagent reservoirs on the automated synthesizer.
-
Program the synthesis sequence, specifying the position(s) for TNA-U incorporation.
-
-
Synthesis Cycle for TNA-U Incorporation:
-
Step 1: Deblocking: The 5'-DMTr protecting group of the terminal nucleoside on the solid support is removed by treatment with the deblocking solution.
-
Step 2: Coupling: The this compound is activated by the activator solution and delivered to the synthesis column. A prolonged coupling time is crucial for efficient reaction with the free 5'-hydroxyl group of the growing oligonucleotide.
-
Recommended Coupling Time: A starting coupling time of 10-15 minutes is recommended. This may be optimized depending on the synthesizer and activator used. For stronger activators like BTT, a shorter time of 3-5 minutes may be sufficient.
-
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants in subsequent cycles.
-
Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
-
Post-Synthesis Cleavage and Deprotection:
-
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the nucleobase and phosphate protecting groups are removed using standard protocols (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine).
-
-
Purification:
-
The crude TNA-containing oligonucleotide is purified using standard methods such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).
-
Visualizations
Diagram 1: TNA Oligonucleotide Synthesis Workflow
The following diagram illustrates the key steps in the solid-phase synthesis cycle for incorporating a TNA monomer.
Caption: Workflow of the solid-phase synthesis cycle for TNA incorporation.
Diagram 2: Logical Relationship for Optimizing TNA Coupling Time
This diagram shows the relationship between different factors that influence the optimization of the coupling time for TNA phosphoramidites.
Caption: Factors influencing the optimization of TNA coupling time.
References
Application Notes and Protocols for the Deprotection of TNA-Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is an artificial xeno-nucleic acid (XNA) that has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics.[1] Its unique threose sugar backbone, which differs from the ribose or deoxyribose found in RNA and DNA, imparts remarkable properties, including resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA.[1] The synthesis of TNA-containing oligonucleotides is typically performed on an automated solid-phase synthesizer using phosphoramidite chemistry, analogous to standard DNA and RNA synthesis.[2] Following synthesis, a critical step is the removal of protecting groups from the nucleobases and the phosphate backbone, a process known as deprotection. This application note provides detailed protocols for the deprotection of TNA-containing oligonucleotides, including standard methods and a discussion of orthogonal strategies for more complex, modified oligonucleotides.
Standard Deprotection Protocols
The choice of deprotection strategy is dictated by the protecting groups used during synthesis. For standard TNA oligonucleotides, where the exocyclic amines of adenine, cytosine, and guanine are protected by acyl groups (e.g., benzoyl, isobutyryl), cleavage from the solid support and removal of these protecting groups can be achieved simultaneously using basic reagents.
Method 1: Concentrated Ammonium Hydroxide
A widely used and effective method for the deprotection of TNA oligonucleotides involves treatment with concentrated ammonium hydroxide at an elevated temperature. This single-step procedure cleaves the oligonucleotide from the solid support and removes the base-protecting groups.
Experimental Protocol:
-
Transfer the solid support containing the synthesized TNA oligonucleotide to a 2 mL screw-cap vial.
-
Add 1.5 mL of 28% aqueous ammonium hydroxide to the vial.
-
Securely cap the vial and place it in a heating block or oven at 55°C for 18 hours.[3]
-
After incubation, allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.
-
To remove the ammonia, concentrate the solution to dryness using a centrifugal vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer (e.g., sterile, nuclease-free water or 1x TE buffer) for quantification and downstream applications.
Method 2: Ammonium Hydroxide/Methylamine (AMA)
For a more rapid deprotection, a mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) can be utilized. This reagent significantly reduces the deprotection time compared to using ammonium hydroxide alone.[4] While this protocol is well-established for DNA and RNA, it is also applicable to TNA oligonucleotides with standard protecting groups.
Experimental Protocol:
-
Prepare the AMA reagent by mixing equal volumes of 28% aqueous ammonium hydroxide and 40% aqueous methylamine (1:1 v/v) in a fume hood. Caution: This mixture is volatile and corrosive.
-
Transfer the solid support with the synthesized TNA oligonucleotide to a 2 mL screw-cap vial.
-
Add 1.5 mL of the freshly prepared AMA solution to the vial.
-
Securely cap the vial and incubate at 65°C for 10-15 minutes.
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Concentrate the solution to dryness using a centrifugal vacuum concentrator.
-
Resuspend the deprotected TNA oligonucleotide in a suitable buffer.
Summary of Standard Deprotection Conditions
| Deprotection Reagent | Temperature | Time | Key Considerations |
| 28% Ammonium Hydroxide | 55°C | 18 hours | A reliable and standard method. Longer incubation time required. |
| AMA (NH4OH/MeNH2, 1:1) | 65°C | 10-15 minutes | Significantly faster deprotection. Requires careful handling due to volatility. May cause transamination of cytosine if benzoyl-protected dC is used; acetyl-protected dC is recommended. |
Orthogonal Deprotection Strategy for Modified TNA Oligonucleotides
For TNA oligonucleotides that contain sensitive modifications or require site-specific manipulation, an orthogonal deprotection strategy is necessary. This approach involves the use of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection of specific parts of the molecule while others remain protected.
A hypothetical scenario involves a TNA oligonucleotide synthesized with standard base-protecting groups and a functional moiety (e.g., a fluorophore or a linker) attached via a linker that is labile to a different set of deprotection conditions. For instance, the bases could be protected with groups removable by ammonia (base-labile), while the modifier is protected with a group removable under non-basic conditions.
Conceptual Workflow for Orthogonal Deprotection:
-
Selective Deprotection of the Modifier: The solid-support-bound TNA oligonucleotide is first treated with a specific reagent to remove the protecting group from the modification, leaving the base-protecting groups intact.
-
On-Support Chemistry (Optional): With the modifier's functional group now exposed, further chemical reactions can be performed while the oligonucleotide is still attached to the solid support.
-
Cleavage and Base Deprotection: The oligonucleotide is then treated with a standard basic reagent (e.g., ammonium hydroxide or AMA) to cleave it from the support and remove the protecting groups from the nucleobases.
Caption: Orthogonal deprotection workflow for a modified TNA oligonucleotide.
Deprotection Workflow Diagram
The general workflow for the deprotection and initial purification of a TNA oligonucleotide synthesized by solid-phase phosphoramidite chemistry is illustrated below.
References
Application Notes and Protocols for the Purification of TNA Oligonucleotides by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is an artificial genetic polymer with a simplified four-carbon threose sugar backbone, which has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics.[1] Its unique structure, featuring a 2',3'-phosphodiester linkage, confers remarkable resistance to nuclease degradation and acidic environments, making it a promising candidate for antisense therapies and aptamer development.[1][2] The synthesis of TNA oligonucleotides, like other nucleic acids, results in a mixture of the desired full-length product and various impurities, including truncated sequences (shortmers) and incompletely deprotected oligomers.[3][4] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the purification of synthetic oligonucleotides, offering high resolution and purity essential for demanding applications.
These application notes provide detailed protocols for the purification of TNA oligonucleotides using two primary HPLC methods: Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC.
Principles of TNA Oligonucleotide Purification by HPLC
The purification of TNA oligonucleotides by HPLC leverages the same fundamental principles as those for DNA and RNA, primarily exploiting differences in hydrophobicity and charge.
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: This is the most common technique for oligonucleotide analysis and purification. It separates oligonucleotides based on their hydrophobicity. An ion-pairing agent, typically an alkylamine like triethylamine (TEA), is added to the mobile phase to neutralize the negative charges of the phosphodiester backbone, allowing the oligonucleotide to interact with the hydrophobic stationary phase (e.g., C18). Elution is achieved by increasing the concentration of an organic solvent, such as acetonitrile. Longer oligonucleotides, having more bases, are generally more hydrophobic and thus have longer retention times.
-
Anion-Exchange (AEX) HPLC: This method separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. The stationary phase consists of a positively charged resin that binds the polyanionic oligonucleotides. Elution is accomplished by increasing the salt concentration of the mobile phase, which competes with the oligonucleotides for binding to the stationary phase. Longer oligonucleotides, having more phosphate groups, bind more tightly and elute at higher salt concentrations.
Experimental Workflow for TNA Oligonucleotide Purification
The general workflow for the purification of TNA oligonucleotides post-synthesis involves several key steps, from initial sample preparation to final quality control.
Caption: General workflow for TNA oligonucleotide purification.
Data Presentation: Purity and Yield
The following tables summarize representative quantitative data for oligonucleotide purification by HPLC. While this data is primarily derived from DNA and RNA oligonucleotide purification, it provides a reasonable expectation for the purity and yield achievable for TNA oligonucleotides under similar conditions.
Table 1: Representative Purity of Oligonucleotides Purified by HPLC
| Purification Method | Typical Purity of Full-Length Product | Key Impurities Removed |
| IP-RP HPLC | >85% (Standard), >99% (Optimized) | Shortmers (n-1, n-2), some failure sequences, residual protecting groups. |
| Anion-Exchange HPLC | >90% | Shortmers, failure sequences with incorrect charge. |
| Dual Purification (e.g., AEX followed by IP-RP) | >95% | A broader range of impurities, including those with similar charge but different hydrophobicity. |
Table 2: Representative Yield of Oligonucleotides Purified by HPLC
| Purification Method | Typical Recovery of Full-Length Product | Factors Affecting Yield |
| IP-RP HPLC | 50-70% | Oligonucleotide length, sequence complexity, scale of purification, fraction collection parameters. |
| Anion-Exchange HPLC | 40-60% | Oligonucleotide length, secondary structure, desalting efficiency. |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC Purification of TNA Oligonucleotides
This protocol is adapted from established methods for DNA and RNA oligonucleotides and is suitable for the purification of TNA oligonucleotides up to approximately 50 bases in length.
Materials and Equipment:
-
HPLC system with a gradient pump, UV detector, and fraction collector.
-
Reversed-phase C18 column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: 100% Acetonitrile.
-
Crude, deprotected, and desalted TNA oligonucleotide sample.
-
0.2 µm syringe filters.
Methodology:
-
Sample Preparation: Dissolve the crude TNA oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 OD₂₆₀ units/mL. Filter the sample through a 0.2 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.
-
Chromatographic Separation:
-
Inject the prepared TNA sample onto the column.
-
Elute the oligonucleotide using a linear gradient of acetonitrile (Mobile Phase B) in 0.1 M TEAA (Mobile Phase A). A typical gradient is from 5% to 40% Mobile Phase B over 30 minutes at a flow rate of 1.0 mL/min. The optimal gradient may need to be adjusted based on the length and sequence of the TNA oligonucleotide.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak, which represents the full-length TNA oligonucleotide. The full-length product is expected to be the most retained peak.
-
Post-Purification Processing:
-
Combine the fractions containing the purified TNA oligonucleotide.
-
Evaporate the solvent using a vacuum concentrator.
-
Perform a final desalting step using a size-exclusion spin column or ethanol precipitation to remove the TEAA salt.
-
Quantify the purified TNA oligonucleotide by measuring its absorbance at 260 nm.
-
Protocol 2: Anion-Exchange (AEX) HPLC Purification of TNA Oligonucleotides
This protocol is particularly useful for purifying TNA oligonucleotides that may form secondary structures or are longer than 40 bases.
Materials and Equipment:
-
HPLC system with a gradient pump, UV detector, and fraction collector.
-
Anion-exchange column (e.g., quaternary ammonium-functionalized polymeric resin).
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.5, 10% Acetonitrile.
-
Mobile Phase B: 20 mM Tris-HCl, pH 8.5, 1 M NaCl, 10% Acetonitrile.
-
Crude, deprotected, and desalted TNA oligonucleotide sample.
-
0.2 µm syringe filters.
Methodology:
-
Sample Preparation: Dissolve the crude TNA oligonucleotide in Mobile Phase A to a concentration of 10-20 OD₂₆₀ units/mL. Filter the sample through a 0.2 µm syringe filter.
-
Column Equilibration: Equilibrate the anion-exchange column with 100% Mobile Phase A for at least 10 column volumes or until a stable baseline is observed.
-
Chromatographic Separation:
-
Inject the TNA sample onto the column.
-
Wash the column with 100% Mobile Phase A for 5 minutes to remove unbound impurities.
-
Elute the bound oligonucleotides with a linear gradient of NaCl (Mobile Phase B). A typical gradient is from 0% to 100% Mobile Phase B over 40 minutes at a flow rate of 1.0 mL/min.
-
Monitor the elution at 260 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major, late-eluting peak, which represents the full-length TNA oligonucleotide.
-
Post-Purification Processing:
-
Combine the purified fractions.
-
Desalt the collected fractions using a size-exclusion column or dialysis to remove the high concentration of NaCl.
-
Quantify the final product by UV absorbance at 260 nm.
-
Troubleshooting and Optimization
Logical Relationship of Troubleshooting in HPLC Purification
Caption: Troubleshooting common issues in TNA HPLC purification.
-
Peak Tailing or Broadening: This can be due to secondary structures in the TNA oligonucleotide. Increasing the column temperature (e.g., to 55-65 °C) or adding a denaturant like urea to the mobile phase can help to disrupt these structures and improve peak shape.
-
Poor Resolution: If the full-length product is not well-separated from impurities, optimizing the gradient is crucial. A shallower gradient will increase the separation between peaks. For IP-RP HPLC, experimenting with different ion-pairing reagents or their concentrations can also improve selectivity.
-
Low Recovery: Ensure complete elution of the TNA from the column by extending the gradient or including a high-organic wash step. Check for sample loss during post-purification steps like solvent evaporation and desalting.
Quality Control of Purified TNA Oligonucleotides
After purification, it is essential to assess the purity and identity of the TNA oligonucleotide.
-
Analytical HPLC: A small aliquot of the purified fraction should be re-analyzed by HPLC using a shallower gradient to accurately determine the purity.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is the gold standard for confirming the molecular weight of the purified TNA oligonucleotide, thereby verifying its identity.
Conclusion
The purification of TNA oligonucleotides by HPLC is a critical step in their production for research and therapeutic applications. Both Ion-Pair Reversed-Phase and Anion-Exchange HPLC are effective methods, and the choice between them depends on the specific characteristics of the TNA oligonucleotide, such as its length and potential for secondary structure formation. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can achieve high-purity TNA oligonucleotides suitable for a wide range of downstream applications.
References
Application Notes and Protocols for PAGE Purification of Synthetic TNA Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog with a threose sugar backbone, which confers remarkable stability against nuclease degradation. This property makes TNA oligonucleotides promising candidates for various therapeutic and diagnostic applications, including antisense therapy and aptamer development. The chemical synthesis of TNA oligos, however, results in a mixture of the desired full-length product and shorter, truncated sequences known as failure sequences. For many applications, the presence of these impurities can interfere with experimental results. Therefore, purification of the full-length TNA oligo is a critical step.
Polyacrylamide gel electrophoresis (PAGE) under denaturing conditions is a high-resolution purification technique that separates oligonucleotides based on their size with single-nucleotide resolution.[1][2] This method is highly effective for isolating full-length TNA oligos from shorter synthesis byproducts, yielding a product of high purity.[3][4] These application notes provide a detailed protocol for the purification of synthetic TNA oligonucleotides using denaturing PAGE.
Data Presentation
The purity of synthetic oligonucleotides is significantly improved with PAGE purification, which effectively removes shorter, incomplete sequences. While specific quantitative data for TNA is not extensively published, the expected purity and yield can be extrapolated from data on DNA and RNA oligonucleotides of similar lengths.[5]
Table 1: Comparison of Oligonucleotide Purity Before and After PAGE Purification (Estimated)
| Oligonucleotide Length | Crude Purity (Estimated %) | Purity after PAGE (Estimated %) |
| 20-mer | 70-80% | >95% |
| 40-mer | 50-60% | >95% |
| 60-mer | 30-40% | >90% |
Table 2: Expected Yield of PAGE-Purified Oligonucleotides (Estimated)
| Synthesis Scale | Oligonucleotide Length | Expected Yield (OD Units) |
| 0.2 µmol | 20-mer | 5-10 |
| 0.2 µmol | 40-mer | 3-7 |
| 1.0 µmol | 20-mer | 25-50 |
| 1.0 µmol | 40-mer | 15-35 |
Note: Yields are highly dependent on the synthesis efficiency and the elution method.
Experimental Protocols
This section provides detailed methodologies for the PAGE purification of synthetic TNA oligos.
Diagram of the TNA Oligo PAGE Purification Workflow
Caption: Workflow for TNA Oligo Purification.
Preparation of Denaturing Polyacrylamide Gel
The acrylamide concentration of the gel determines the resolution of different-sized oligos. Higher concentrations provide better resolution for shorter oligos.
Table 3: Recommended Acrylamide Concentrations for TNA Oligos
| TNA Oligo Length (bases) | Acrylamide Concentration (%) |
| 10 - 40 | 15 - 20% |
| 40 - 70 | 10 - 12% |
| 70 - 100 | 8 - 10% |
Materials:
-
40% Acrylamide/Bis-acrylamide (19:1) solution
-
Urea
-
10x TBE Buffer (Tris-borate-EDTA)
-
TEMED (N,N,N',N'-tetramethylethylenediamine)
-
10% Ammonium persulfate (APS), freshly prepared
Procedure:
-
Assemble the gel casting apparatus.
-
For a 15% denaturing gel (volume: 40 mL):
-
In a beaker, dissolve 21 g of urea in 15 mL of 40% acrylamide/bis-acrylamide solution and 4 mL of 10x TBE buffer.
-
Add deionized water to a final volume of 40 mL and stir until the urea is completely dissolved. Gentle warming may be required.
-
-
Degas the solution for 15-20 minutes.
-
Add 200 µL of 10% APS and 20 µL of TEMED to initiate polymerization.
-
Immediately pour the solution into the gel cassette, insert the comb, and allow the gel to polymerize for at least 1 hour.
Sample Preparation and Electrophoresis
Materials:
-
Crude synthetic TNA oligo
-
Denaturing loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, 0.025% bromophenol blue, 0.025% xylene cyanol)
Procedure:
-
Resuspend the crude TNA oligo in the denaturing loading buffer to a concentration of approximately 1-2 OD per 10 µL.
-
Heat the sample at 95°C for 5 minutes to denature any secondary structures, then immediately place on ice.
-
Assemble the electrophoresis apparatus and fill the reservoirs with 1x TBE buffer.
-
Pre-run the gel at a constant power (e.g., 20-40 W) for 30-60 minutes to heat the gel to its operating temperature (around 50°C).
-
Load the denatured TNA oligo samples into the wells.
-
Run the gel at constant power until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
Visualization by UV Shadowing
UV shadowing is a non-destructive method for visualizing nucleic acids in the gel.
Materials:
-
Fluorescent thin-layer chromatography (TLC) plate
-
Handheld short-wave (254 nm) UV lamp
-
Plastic wrap
Procedure:
-
After electrophoresis, carefully disassemble the gel cassette, leaving the gel on one of the glass plates.
-
Cover the gel with plastic wrap.
-
In a dark room, place the gel (on the glass plate) on top of the fluorescent TLC plate.
-
Illuminate the gel with the UV lamp. The TNA oligo bands will absorb the UV light and cast a dark shadow against the fluorescent background of the TLC plate. The main, full-length product should be the most prominent band.
-
Using a clean razor blade, carefully excise the band corresponding to the full-length TNA oligo. Minimize the amount of excess polyacrylamide.
-
Caution: Prolonged exposure to UV light can damage nucleic acids. Perform this step as quickly as possible.
-
Elution of TNA Oligo from the Gel Slice
Two common methods for eluting the TNA oligo from the polyacrylamide slice are the "crush and soak" method and electroelution.
This method relies on passive diffusion of the oligo from the gel matrix into a buffer.
Materials:
-
Elution buffer (e.g., 0.3 M sodium acetate, 1 mM EDTA, pH 7.0)
-
Microcentrifuge tubes
Procedure:
-
Place the excised gel slice into a microcentrifuge tube.
-
Crush the gel slice into small pieces using a sterile pipette tip.
-
Add 2-3 volumes of elution buffer, ensuring the gel pieces are fully submerged.
-
Incubate at 37°C overnight with gentle agitation.
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet the gel debris.
-
Carefully collect the supernatant containing the eluted TNA oligo.
This method uses an electric field to actively move the oligo out of the gel slice.
Materials:
-
Electroelution apparatus
-
Dialysis membrane (with appropriate molecular weight cutoff)
-
1x TBE buffer
Procedure:
-
Place the gel slice into the electroelution chamber according to the manufacturer's instructions.
-
Fill the chamber with 1x TBE buffer.
-
Apply a constant voltage (e.g., 100-150 V) for 1-2 hours. The negatively charged TNA oligo will migrate out of the gel slice and be trapped by the dialysis membrane.
-
After elution, reverse the polarity for a brief period (e.g., 30 seconds) to release the oligo from the membrane.
-
Carefully collect the buffer containing the eluted TNA oligo.
Desalting and Concentration
The eluted TNA oligo solution contains salts and other small molecules that need to be removed.
Procedure:
-
The TNA oligo can be desalted and concentrated using a commercially available oligo desalting column or by ethanol precipitation.
-
For ethanol precipitation:
-
Add 1/10th volume of 3 M sodium acetate to the eluted TNA solution.
-
Add 3 volumes of cold 100% ethanol and mix well.
-
Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.
-
Centrifuge at high speed for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in a desired volume of nuclease-free water or buffer.
-
Quality Control
The purity and identity of the final TNA oligo product should be confirmed by analytical techniques such as mass spectrometry (MALDI-TOF or ESI-MS) and analytical HPLC.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship between the components and steps of the denaturing polyacrylamide gel.
Caption: Components of Denaturing PAGE.
Conclusion
Denaturing polyacrylamide gel electrophoresis is a robust and reliable method for the purification of synthetic TNA oligonucleotides. It provides high-purity full-length products, which are essential for the success of downstream applications in research, diagnostics, and drug development. While yields may be lower compared to other methods like HPLC, the superior resolution of PAGE makes it the preferred choice when high purity is paramount. Careful execution of the protocol, particularly the visualization and elution steps, is crucial for maximizing the recovery of the purified TNA oligo.
References
Application Notes and Protocols for T-Nucleic Acid (TNA) Aptamer Synthesis in Diagnostics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is an artificial xeno-nucleic acid (XNA) with a simplified threose sugar backbone, differing from the deoxyribose and ribose found in DNA and RNA, respectively. This structural modification confers upon TNA remarkable resistance to nuclease degradation, a critical advantage for in vivo and in vitro diagnostic applications. TNA aptamers, single-stranded oligonucleotides that fold into specific three-dimensional structures to bind targets with high affinity and specificity, are emerging as powerful recognition elements in diagnostics. Their inherent stability, coupled with the precision of chemical synthesis, makes them excellent alternatives to traditional antibodies.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of TNA aptamers and their integration into various diagnostic platforms.
Data Presentation: TNA Aptamer Performance
The following table summarizes the binding affinities and limits of detection for selected TNA aptamers, showcasing their potential in diagnostic assays.
| Target | Aptamer Sequence (if available) | Binding Affinity (Kd) | Limit of Detection (LOD) | Diagnostic Method | Reference |
| Adenosine Triphosphate (ATP) | T10-7.t5 | ~20 µM | Not Reported | Not Specified | [1] |
| Ochratoxin A (OTA) | Not Specified | 92 ± 2 nM | Not Reported | Not Specified | |
| Thrombin | Not Specified | Similar to DNA/RNA aptamers | Not Reported | Not Specified | |
| Programmed death-ligand 1 (PD-L1) | N5 | Not Reported | Not Reported | Flow Cytometry | [2] |
Experimental Protocols
Protocol 1: Chemical Synthesis of TNA Phosphoramidite Monomers
This protocol outlines the chemical synthesis of α-L-threofuranosyl nucleic acid (TNA) phosphoramidite monomers, which are the building blocks for solid-phase TNA oligonucleotide synthesis. The synthesis starts from commercially available L-ascorbic acid.[3][4]
Materials:
-
L-ascorbic acid
-
Reagents for a multi-step organic synthesis pathway (specifics depend on the chosen literature procedure)
-
Solvents for reaction and purification (e.g., DMSO, acetonitrile)
-
Reagents for Vorbrüggen-Hilbert-Johnson glycosylation
-
Dimethoxytrityl (DMTr) chloride
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Standard laboratory glassware and purification equipment (chromatography columns, etc.)
Methodology:
-
Synthesis of the Protected Threofuranosyl Sugar: Starting from L-ascorbic acid, the protected threofuranosyl sugar is typically obtained in a four-step synthesis as described in the literature.[3]
-
Glycosylation: Perform a Vorbrüggen-Hilbert-Johnson glycosylation reaction to couple the protected sugar with the desired nucleobases (A, C, G, T, or analogs like diaminopurine). For the synthesis of the guanosine TNA phosphoramidite, a strategy using 2-amino-6-chloro-purine as the starting nucleobase can be employed to achieve regiospecificity.
-
Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the resulting threofuranosyl nucleoside is protected with a dimethoxytrityl (DMTr) group.
-
Phosphitylation: The 3'-hydroxyl group is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the final TNA phosphoramidite monomer.
-
Purification: Each intermediate and the final phosphoramidite product must be purified, typically by silica gel chromatography, and characterized by techniques such as NMR and mass spectrometry.
Protocol 2: Solid-Phase Synthesis of TNA Oligonucleotides
This protocol describes the automated solid-phase synthesis of TNA oligonucleotides using the synthesized phosphoramidite monomers.
Materials:
-
TNA phosphoramidite monomers (A, C, G, T)
-
Controlled Pore Glass (CPG) solid support (or universal support)
-
Standard DNA synthesis reagents:
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solutions (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Acetonitrile (synthesis-grade)
-
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Automated DNA synthesizer
Methodology:
-
Synthesizer Preparation: Load the TNA phosphoramidites and all necessary reagents onto an automated DNA synthesizer.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles:
-
Deblocking (Detritylation): The DMTr group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support. For TNA synthesis, this step may be performed in two cycles of 60 seconds each.
-
Coupling: The next TNA phosphoramidite is activated and coupled to the deprotected 5'-hydroxyl group. The coupling time for TNA amidites is typically extended to 2000 seconds to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
-
Cleavage and Deprotection: After the final cycle, the TNA oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in concentrated ammonium hydroxide at 55°C for 18 hours.
-
Purification: The crude TNA oligonucleotide is purified, typically by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Protocol 3: TNA Aptamer Selection by Systematic Evolution of Ligands by EXponential enrichment (SELEX)
This protocol outlines the general workflow for the in vitro selection of TNA aptamers against a specific target.
Materials:
-
A synthetic DNA library with a central random region flanked by constant primer binding sites.
-
TNA triphosphates (tNTPs)
-
A DNA polymerase capable of transcribing DNA into TNA (e.g., a mutant polymerase).
-
A reverse transcriptase capable of transcribing TNA back into DNA.
-
PCR reagents (primers, dNTPs, Taq polymerase)
-
Target molecule (e.g., protein, small molecule) immobilized on a solid support (e.g., magnetic beads, nitrocellulose membrane) or in solution for methods like Capillary Electrophoresis (CE)-SELEX.
-
Selection buffer (composition is target-dependent)
-
Wash buffer
-
Elution buffer
Methodology:
-
TNA Library Generation: The initial DNA library is transcribed into a TNA library using a suitable DNA polymerase and tNTPs.
-
Binding: The TNA library is folded into a diverse pool of three-dimensional structures by heating and cooling in the selection buffer. The folded TNA library is then incubated with the target molecule to allow for binding.
-
Partitioning: Unbound TNA sequences are washed away. The stringency of the washing steps should be increased in later rounds of selection to isolate high-affinity binders.
-
Elution: The TNA molecules that are bound to the target are eluted.
-
Reverse Transcription: The eluted TNA is reverse transcribed back into DNA.
-
PCR Amplification: The resulting DNA is amplified by PCR to enrich the pool of target-binding sequences.
-
ssDNA Generation: The double-stranded PCR product is converted to single-stranded DNA for the next round of selection.
-
Iterative Rounds: Steps 1-7 are repeated for several rounds (typically 8-15 rounds), with increasing selection pressure, to enrich the library with high-affinity TNA aptamers.
-
Sequencing and Characterization: The enriched TNA pool is sequenced, and individual aptamer candidates are synthesized and characterized for their binding affinity and specificity.
Signaling Pathways and Experimental Workflows
TNA Synthesis and SELEX Workflow
Caption: Workflow for TNA synthesis and aptamer selection.
Fluorescence-Based "Signal-On" Aptasensor
Caption: "Signal-On" fluorescence detection mechanism.
Electrochemical Aptasensor Signaling
Caption: Electrochemical signaling via conformational change.
Aptamer-Based Sandwich Assay
Caption: Principle of a TNA aptamer-based sandwich assay.
Aptamer-Based Competitive Assay
Caption: Principle of a TNA aptamer-based competitive assay.
References
- 1. In Vitro Selection of an ATP-Binding TNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
Application Notes and Protocols for Threose Nucleic Acid (TNA) in Antisense Oligonucleotide Development
For Researchers, Scientists, and Drug Development Professionals
I. Introduction to Threose Nucleic Acid (TNA) for Antisense Applications
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog that holds significant promise for the development of next-generation antisense oligonucleotides (ASOs). Unlike natural DNA and RNA, which have a five-carbon ribose or deoxyribose sugar backbone, TNA is built on a four-carbon threose sugar. This unique structural modification confers several advantageous properties to TNA ASOs, making them a compelling alternative to other chemically modified oligonucleotides like Locked Nucleic Acids (LNAs) and Peptide Nucleic Acids (PNAs).
The primary mechanism of action for many TNA ASOs involves the recruitment of RNase H, an endogenous enzyme that recognizes DNA/RNA heteroduplexes and cleaves the target RNA strand.[1][2][3][4] This leads to the degradation of the target mRNA and subsequent downregulation of the encoded protein. TNA ASOs can be designed as "gapmers," featuring a central DNA-like region that is a substrate for RNase H, flanked by TNA modifications that enhance binding affinity and nuclease resistance.[5]
Key Advantages of TNA in ASO Development:
-
High Binding Affinity: TNA exhibits strong and specific binding to complementary RNA targets.
-
Excellent Nuclease Resistance: The threose backbone is not recognized by cellular nucleases, leading to a significantly longer half-life in biological fluids compared to unmodified oligonucleotides.
-
Biocompatibility and Low Toxicity: Studies have shown that TNA oligonucleotides have negligible cytotoxicity in various cell lines.
-
Cellular Uptake without Transfection Reagents: TNA ASOs can be taken up by cells via a process called gymnotic delivery, eliminating the need for potentially toxic transfection reagents.
These properties position TNA as a robust platform for the development of potent and safe antisense therapies for a wide range of diseases.
II. Quantitative Data: Comparative Analysis of ASO Chemistries
The selection of an appropriate ASO chemistry is critical for therapeutic success. The following tables summarize key quantitative parameters for TNA ASOs in comparison to other common chemistries. Note: Direct comparative data for TNA across all metrics is an active area of research; the values presented are based on available studies and may vary depending on the specific sequence and experimental conditions.
Table 1: Binding Affinity to Complementary RNA
| ASO Chemistry | Melting Temperature (Tm) per Modification (°C) | Dissociation Constant (Kd) | Key Characteristics |
| TNA | ~ +1.5 to +3.0 (estimated) | Low nM range (anticipated) | High affinity and specificity. |
| LNA | +1.5 to +4.0 | Low nM range | Very high affinity, can sometimes lead to off-target effects. |
| PNA | High (not directly comparable by Tm) | Low nM range | Neutral backbone, high affinity, not a substrate for RNase H. |
| 2'-O-Methyl | ~ +1.0 | Higher nM range | Moderate affinity increase, good nuclease resistance. |
| Unmodified DNA | Baseline | µM range | Low affinity, rapidly degraded by nucleases. |
Table 2: In Vitro Cytotoxicity
| ASO Chemistry | IC50 in HeLa Cells (µM) | Cell Viability at 5 µM (%) | Notes |
| TNA | > 25 (estimated) | > 95% | Generally considered non-toxic at effective concentrations. |
| LNA | 5 - 20 | 70-90% | Can exhibit some cytotoxicity, particularly at higher concentrations. |
| PNA | > 25 | > 95% | Low cytotoxicity due to neutral backbone. |
| 2'-O-Methyl | > 25 | > 95% | Well-tolerated in vitro. |
| Unmodified DNA | > 50 | > 95% | Low intrinsic toxicity, but poor efficacy. |
Table 3: In Vivo Gene Knockdown Efficacy
| ASO Chemistry | Target Gene | Animal Model | Route of Administration | % Knockdown (at specified dose) |
| TNA | (Target-specific) | Mouse | IV / IP | 70-90% (anticipated based on in vitro potency) |
| LNA | Various | Mouse | IV / IP | 80-95% (e.g., at 1-5 mg/kg) |
| 2'-MOE | Various | Mouse | IV / IP | 70-90% (e.g., at 10-50 mg/kg) |
| Unmodified DNA | N/A | Mouse | IV / IP | < 10% (rapidly cleared) |
III. Experimental Protocols
Protocol 1: Solid-Phase Synthesis of TNA Oligonucleotides
This protocol outlines the automated solid-phase synthesis of TNA oligonucleotides using TNA phosphoramidite monomers.
Materials:
-
TNA phosphoramidite monomers (A, G, C, T)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Anhydrous acetonitrile
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation: Dissolve TNA phosphoramidite monomers in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the reagents on the synthesizer.
-
Synthesis Cycle: The automated synthesis proceeds in a cyclical manner for each nucleotide addition:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside using the deblocking solution.
-
Coupling: The next TNA phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
-
Cleavage and Deprotection: Upon completion of the synthesis, the CPG support is transferred to a vial. The cleavage and deprotection solution is added to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone. This is typically performed by heating at 55-65°C for several hours.
-
Purification: The crude TNA oligonucleotide is purified by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences and other impurities.
-
Quantification and Analysis: The concentration of the purified TNA oligonucleotide is determined by measuring its absorbance at 260 nm. The identity and purity can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol 2: In Vitro Gene Knockdown using Gymnotic Delivery
This protocol describes the delivery of "naked" TNA ASOs to cultured cells to assess their gene knockdown efficiency.
Materials:
-
Purified TNA ASO and a scrambled control ASO
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction and RT-qPCR
Procedure:
-
Cell Seeding:
-
Adherent cells: Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of analysis. Allow cells to attach overnight.
-
Suspension cells: Seed cells at a density of approximately 250,000 cells per well in 4 ml of complete medium.
-
-
TNA ASO Treatment:
-
Dilute the TNA ASO and scrambled control ASO in PBS to the desired final concentrations (typically in the range of 1-10 µM).
-
Add the diluted ASOs directly to the cell culture medium and gently mix.
-
-
Incubation: Incubate the cells at 37°C in a humidified CO2 incubator for 48-72 hours.
-
Cell Lysis and RNA Extraction: After incubation, harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol or a column-based kit).
-
RT-qPCR Analysis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative knockdown of the target gene expression in TNA ASO-treated cells compared to the scrambled control-treated cells. A knockdown of 75-95% is considered highly efficient.
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with TNA ASOs.
Materials:
-
Purified TNA ASO
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
TNA ASO Treatment: Prepare serial dilutions of the TNA ASO in complete culture medium and add them to the cells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the TNA ASO concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
IV. Visualizations
Caption: Mechanism of action for RNase H-dependent TNA ASOs.
Caption: Workflow for TNA antisense oligonucleotide development.
References
- 1. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antisense part II: mechanisms of action [cureffi.org]
- 4. academic.oup.com [academic.oup.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
Enzymatic Synthesis of Threose Nucleic Acid (TNA) Using Engineered Polymerases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is a synthetic xeno-nucleic acid (XNA) analog of DNA and RNA, featuring a four-carbon threose sugar backbone instead of the natural five-carbon ribose or deoxyribose. This structural modification imparts TNA with remarkable resistance to nuclease degradation, making it a promising candidate for various therapeutic and diagnostic applications, including the development of aptamers and other functional nucleic acid-based drugs. The enzymatic synthesis of TNA, facilitated by engineered DNA polymerases, offers a powerful alternative to chemical synthesis, enabling the production of long and complex TNA oligonucleotides. This document provides detailed application notes and experimental protocols for the enzymatic synthesis of TNA using state-of-the-art engineered polymerases.
Engineered Polymerases for TNA Synthesis
The cornerstone of enzymatic TNA synthesis is the availability of polymerases capable of recognizing and incorporating threose nucleoside triphosphates (tNTPs) with high efficiency and fidelity. Natural polymerases do not readily accept these modified substrates. Therefore, directed evolution and protein engineering techniques have been employed to create mutant polymerases with tailored TNA synthesis capabilities.[1] Key engineered polymerases that have demonstrated significant TNA synthesis activity are summarized below.
Key Engineered TNA Polymerases:
-
Therminator DNA Polymerase: A commercially available variant of the 9°N DNA polymerase, Therminator contains a key mutation (A485L) that enhances its ability to incorporate modified nucleotides, including tNTPs.[2][3] It is capable of synthesizing TNA oligomers of at least 80 nucleotides in length with high fidelity.[3]
-
Kod-RI: A laboratory-evolved polymerase derived from the B-family DNA polymerase from Thermococcus kodakarensis (Kod). It contains mutations (e.g., A485R and E664I) that significantly improve its TNA synthesis efficiency and fidelity compared to earlier polymerases.
-
10-92 TNA Polymerase: A highly efficient TNA polymerase generated through directed evolution, exhibiting a catalytic rate of approximately 1 nucleotide per second and a fidelity of over 99%.
Quantitative Comparison of Engineered TNA Polymerases
The selection of an appropriate engineered polymerase is critical for successful TNA synthesis. The following table summarizes the key performance characteristics of the most commonly used TNA polymerases.
| Polymerase | Parent Enzyme | Key Mutations | Fidelity (% Accuracy) | Synthesis Rate | Reference |
| Therminator | 9°N DNA Polymerase | A485L | >99% | Slower than natural DNA synthesis | |
| Kod-RI | Kod DNA Polymerase | A485R, E664I | ~99.6% (4 errors per 1000 nt) | ~1 nucleotide/minute | |
| 10-92 | Evolved from Kod polymerase lineage | Multiple | >99.9% | ~1 nucleotide/second |
Experimental Workflows and Protocols
Overall Workflow for Enzymatic TNA Synthesis
The enzymatic synthesis of TNA typically involves the preparation of tNTPs, the expression and purification of the engineered polymerase, the polymerase-catalyzed synthesis of TNA on a DNA template, and the analysis and purification of the TNA product.
Protocol 1: Synthesis of α-L-Threofuranosyl Nucleoside Triphosphates (tNTPs)
This protocol is based on the Eckstein method for the synthesis of nucleoside triphosphates.
Materials:
-
2'-O-DMT-protected or 2'-O-acetyl-protected α-L-threofuranosyl nucleosides
-
Proton sponge
-
2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one
-
Tributylammonium pyrophosphate
-
Tributylamine
-
Iodine
-
Anhydrous pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylammonium bicarbonate (TEAB) buffer
-
HPLC system for purification
Procedure:
-
Phosphitylation: Dissolve the protected threofuranosyl nucleoside and proton sponge in anhydrous pyridine. Add 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one and stir at room temperature.
-
Pyrophosphate addition: In a separate flask, dissolve tributylammonium pyrophosphate in anhydrous DMF and add tributylamine. Add this solution to the phosphitylated nucleoside reaction mixture.
-
Oxidation: Add a solution of iodine in pyridine/water to the reaction mixture to oxidize the phosphite to phosphate.
-
Deprotection and Purification: Quench the reaction and remove the protecting groups under appropriate acidic or basic conditions. Purify the crude tNTPs by anion-exchange chromatography followed by reverse-phase HPLC.
-
Quantification: Determine the concentration of the purified tNTPs by UV-Vis spectrophotometry.
Protocol 2: Expression and Purification of Engineered TNA Polymerases (e.g., Kod-RI, 10-92)
This protocol is a general guideline for the expression and purification of His-tagged engineered polymerases in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the polymerase expression plasmid
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA agarose resin
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 50% glycerol)
Procedure:
-
Expression: Inoculate a starter culture of the transformed E. coli and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to grow for 4-6 hours at 30°C or overnight at 16-18°C.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged polymerase with elution buffer.
-
Dialysis and Storage: Dialyze the eluted protein against dialysis buffer to remove imidazole and for long-term storage at -20°C.
-
Purity Check: Analyze the purity of the polymerase by SDS-PAGE.
Protocol 3: Enzymatic Synthesis of TNA by Primer Extension
This protocol describes a typical primer extension assay to synthesize a TNA strand on a DNA template.
Materials:
-
DNA template and primer (primer is often 5'-labeled with a fluorescent dye or radioisotope for visualization)
-
Engineered TNA polymerase (e.g., Therminator, Kod-RI, or 10-92)
-
tNTP mix (equimolar concentrations of tATP, tCTP, tGTP, tTTP)
-
10x Polymerase reaction buffer (e.g., ThermoPol Buffer: 20 mM Tris-HCl, 10 mM (NH4)2SO4, 10 mM KCl, 2 mM MgSO4, 0.1% Triton X-100, pH 8.8)
-
Nuclease-free water
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, loading dye)
Procedure:
-
Annealing: In a PCR tube, mix the DNA template and primer in a 1.5:1 molar ratio in 1x polymerase reaction buffer. Heat to 95°C for 3 minutes and then cool slowly to room temperature to anneal.
-
Reaction Setup: To the annealed template-primer duplex, add the tNTP mix to a final concentration of 100-200 µM each. Add the engineered TNA polymerase to a final concentration of 0.1-0.5 µM. Adjust the final volume with nuclease-free water.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 55-65°C for Therminator and Kod-RI derivatives). Incubation times can range from 30 minutes to several hours depending on the length of the desired TNA product and the efficiency of the polymerase.
-
Termination: Stop the reaction by adding an equal volume of stop solution.
-
Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (dPAGE).
Protocol 4: Analysis and Purification of TNA Oligonucleotides by dPAGE
This protocol is for the analysis and purification of TNA products from the primer extension reaction.
Materials:
-
Denaturing polyacrylamide gel (e.g., 10-20% acrylamide, 7 M urea in 1x TBE buffer)
-
1x TBE buffer
-
Gel electrophoresis apparatus
-
UV transilluminator or fluorescence imager
-
Sterile scalpel
-
Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)
-
Ethanol
-
Glycogen or linear polyacrylamide as a co-precipitant
Procedure:
-
Gel Electrophoresis: Heat the TNA samples in stop solution at 95°C for 5 minutes and then place on ice. Load the samples onto the denaturing polyacrylamide gel. Run the gel at a constant voltage until the loading dye has migrated to the desired position.
-
Visualization: Visualize the TNA bands by UV shadowing or fluorescence imaging if a fluorescently labeled primer was used.
-
Excision and Elution: Excise the band corresponding to the full-length TNA product using a sterile scalpel. Crush the gel slice and incubate in elution buffer overnight at 37°C with shaking.
-
Purification: Separate the eluted TNA from the gel debris by filtration or centrifugation. Precipitate the TNA from the supernatant by adding ethanol and a co-precipitant.
-
Final Preparation: Wash the TNA pellet with 70% ethanol, air dry, and resuspend in nuclease-free water. The purity can be confirmed by MALDI-TOF mass spectrometry.
Directed Evolution of TNA Polymerases
The development of highly efficient TNA polymerases relies on directed evolution, a process that mimics natural selection in the laboratory. A common workflow involves creating a library of polymerase variants, expressing these variants, and screening for the desired TNA synthesis activity.
Concluding Remarks
The enzymatic synthesis of TNA using engineered polymerases has become a robust and accessible method for researchers in academia and industry. The protocols outlined in this document provide a comprehensive guide for the preparation of reagents, the synthesis of TNA, and the analysis of the resulting products. As the field of synthetic biology continues to advance, we can expect the development of even more efficient and versatile TNA polymerases, further expanding the potential applications of this remarkable synthetic genetic polymer.
References
- 1. Engineering TNA polymerases through iterative cycles of directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synthesis-of-threose-nucleic-acid-tna-triphosphates-and-oligonucleotides-by-polymerase-mediated-primer-extension - Ask this paper | Bohrium [bohrium.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Threose Nucleic Acid (TNA) Ligation and Amplification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the current methodologies for the ligation and amplification of Threose Nucleic Acid (TNA), a synthetic genetic polymer with significant potential in diagnostics and therapeutics due to its high biological stability.[1][2][3][4] This document includes both chemical and enzymatic ligation strategies, as well as a comprehensive protocol for the amplification of TNA molecules.
I. TNA Ligation Methods
TNA ligation involves the formation of a phosphodiester bond between two TNA oligonucleotides. This can be achieved through both chemical and enzymatic approaches.
A. Chemical Ligation of TNA
Chemical ligation offers a robust method for joining TNA fragments, particularly acyclic TNA (aTNA). The most common method utilizes N-cyanoimidazole (CNIm) as a condensing agent in the presence of divalent metal cations.[5]
1. Application Note:
Chemical ligation is a highly efficient method for the template-directed joining of TNA oligonucleotides. This approach is not dependent on enzymatic activity and can be used to generate long TNA constructs from smaller, chemically synthesized fragments. The reaction is typically rapid, with high yields achievable in a short amount of time. The choice of divalent metal cation can significantly influence the reaction rate and yield.
2. Quantitative Data for Chemical Ligation of aTNA:
| Metal Cation | Reaction Time | Ligation Yield | Reference |
| Cd²+ | < 5 minutes | > 95% | |
| Ni²+ | < 5 minutes | > 95% | |
| Co²+ | < 5 minutes | > 95% | |
| Mn²+ | > 20 minutes | ~80% |
3. Experimental Protocol: Chemical Ligation of aTNA
This protocol is adapted from studies on the chemical ligation of acyclic L-threoninol nucleic acid (L-aTNA).
-
Materials:
-
5'-phosphorylated TNA oligonucleotide (fragment A)
-
3'-hydroxyl TNA oligonucleotide (fragment B)
-
TNA template oligonucleotide
-
N-cyanoimidazole (CNIm)
-
Divalent metal chloride salt (e.g., CdCl₂, NiCl₂, CoCl₂, or MnCl₂)
-
Reaction Buffer (e.g., 100 mM NaCl, 50 mM Tris-HCl, pH 7.5)
-
Nuclease-free water
-
-
Protocol:
-
In a nuclease-free microcentrifuge tube, combine the TNA fragments and template in the reaction buffer. The typical molar ratio is 1:1.2:1.1 for template:fragment A:fragment B.
-
Add the divalent metal chloride salt to a final concentration of 5-20 mM.
-
Initiate the reaction by adding CNIm to a final concentration of 20 mM.
-
Incubate the reaction at the desired temperature (e.g., 4°C to 25°C) for the appropriate time (from 5 minutes to several hours, depending on the metal cation and temperature).
-
Quench the reaction by adding a solution of 100 mM EDTA.
-
Analyze the ligation product by denaturing polyacrylamide gel electrophoresis (PAGE).
-
4. Logical Relationship for Chemical Ligation:
Figure 1. Workflow for the chemical ligation of TNA oligonucleotides.
B. Enzymatic Ligation of TNA
Direct enzymatic ligation of two TNA oligonucleotides has not been extensively documented. However, based on methodologies for RNA ligation, a splinted ligation approach using T4 DNA Ligase or T4 RNA Ligase is plausible.
1. Application Note:
Enzymatic ligation offers the potential for high specificity and efficiency under mild reaction conditions. In a splinted ligation, a DNA or RNA oligonucleotide complementary to the ends of the two TNA fragments is used as a template to bring them into proximity for ligation by an appropriate ligase. T4 DNA ligase has been shown to ligate RNA strands in an RNA:DNA hybrid, suggesting its potential for TNA ligation in a TNA:DNA hybrid context. T4 RNA Ligase 1 can ligate single-stranded RNA and DNA and may also be a candidate for TNA ligation.
2. Experimental Protocol: Splinted Enzymatic Ligation of TNA (Proposed)
This proposed protocol is based on established methods for splinted RNA ligation.
-
Materials:
-
5'-phosphorylated TNA oligonucleotide
-
3'-hydroxyl TNA oligonucleotide
-
DNA or RNA splint oligonucleotide
-
T4 DNA Ligase or T4 RNA Ligase 1
-
Ligase Reaction Buffer (as recommended by the enzyme manufacturer)
-
ATP
-
Nuclease-free water
-
-
Protocol:
-
Design a DNA or RNA splint oligonucleotide that is complementary to the 3' end of the first TNA fragment and the 5' end of the second TNA fragment.
-
In a nuclease-free microcentrifuge tube, combine the two TNA fragments and the splint oligonucleotide in a 1:1:1 molar ratio in the ligase reaction buffer.
-
Heat the mixture to 95°C for 2 minutes and then cool slowly to room temperature to allow for annealing.
-
Add ATP to a final concentration of 1 mM.
-
Add T4 DNA Ligase or T4 RNA Ligase 1.
-
Incubate at the optimal temperature for the chosen ligase (e.g., 16°C overnight or room temperature for several hours).
-
Heat inactivate the ligase (e.g., 65°C for 10 minutes).
-
Analyze the ligation product by denaturing PAGE.
-
3. Signaling Pathway for Splinted Ligation:
Figure 2. Proposed workflow for splinted enzymatic ligation of TNA.
II. TNA Amplification Methods
Direct amplification of TNA is not yet feasible due to the lack of a TNA-dependent TNA polymerase. The current standard method involves a three-step process: (1) reverse transcription of TNA to complementary DNA (cDNA), (2) PCR amplification of the cDNA, and (3) forward transcription of the amplified DNA back to TNA.
1. Application Note:
This multi-step amplification process is essential for applications such as in vitro selection (SELEX) of TNA aptamers, where a small number of functional TNA molecules need to be amplified for subsequent rounds of selection. The fidelity and efficiency of the polymerases used in the transcription and reverse transcription steps are critical for maintaining the integrity of the TNA sequence information.
2. Quantitative Data for TNA Amplification Enzymes:
| Enzyme | Function | Efficiency/Fidelity | Reference |
| Bst DNA Polymerase | TNA Reverse Transcription | ~2-fold more cDNA and ~3-fold fewer mutations than Superscript II. Error rate: 4x10⁻³ | |
| Kod-RI Polymerase | DNA to TNA Transcription | ~5-fold faster primer extension and ~20-fold higher fidelity than Therminator. | |
| Therminator Polymerase | DNA to TNA Transcription | Can synthesize >50 nt TNA with an error rate of <1% under optimal conditions. |
3. Experimental Protocol: TNA Amplification
This protocol integrates the three main steps of TNA amplification and is based on methods used for in vitro selection of TNA aptamers.
Step 1: Reverse Transcription (TNA to DNA)
-
Materials:
-
Purified TNA template
-
DNA primer
-
Bst DNA Polymerase
-
dNTP mix
-
Reaction Buffer (e.g., ThermoPol Buffer)
-
Nuclease-free water
-
-
Protocol:
-
Anneal the DNA primer to the TNA template by mixing them in the reaction buffer, heating to 95°C for 5 minutes, and then cooling to 4°C for 10 minutes.
-
Add the dNTP mix to a final concentration of 500 µM.
-
Add Bst DNA Polymerase.
-
Incubate at 50-65°C for 1-2 hours.
-
Purify the resulting cDNA using a suitable method (e.g., PAGE or a spin column).
-
Step 2: PCR Amplification of cDNA
-
Materials:
-
Purified cDNA from Step 1
-
Forward and reverse DNA primers
-
High-fidelity thermostable DNA polymerase (e.g., Pfu or Q5)
-
dNTP mix
-
PCR buffer
-
Nuclease-free water
-
-
Protocol:
-
Set up a standard PCR reaction containing the cDNA template, primers, dNTPs, polymerase, and PCR buffer.
-
Perform PCR using an appropriate thermal cycling program (denaturation, annealing, and extension temperatures and times will depend on the primers and template).
-
Analyze the PCR product by agarose gel electrophoresis to confirm amplification.
-
Purify the amplified double-stranded DNA.
-
Step 3: Forward Transcription (DNA to TNA)
-
Materials:
-
Purified dsDNA from Step 2
-
Kod-RI or Therminator DNA polymerase
-
tNTP (threose nucleoside triphosphate) mix
-
Reaction Buffer (e.g., ThermoPol Buffer)
-
Nuclease-free water
-
-
Protocol:
-
Use the purified dsDNA as a template for TNA synthesis. A primer may be required depending on the specific protocol.
-
In a nuclease-free tube, combine the DNA template, tNTP mix, and reaction buffer.
-
Add Kod-RI or Therminator polymerase. For Kod-RI, pre-treatment with 1 mM MnCl₂ may be necessary.
-
Incubate at 55°C for 4 hours or longer, depending on the desired length of the TNA product.
-
Purify the newly synthesized TNA using denaturing PAGE.
-
4. Experimental Workflow for TNA Amplification:
Figure 3. The three-step workflow for the amplification of TNA.
These protocols and data provide a comprehensive guide for researchers working with TNA. The development of more direct TNA amplification methods will be a significant advancement in the field of synthetic genetics.
References
- 1. A Threose Nucleic Acid (TNA) Enzyme Catalyzing Native 3'-5' Ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Selection of an ATP-Binding TNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Synthesis of TNA Protects DNA Nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
TNA as a Tool for Studying Nucleic Acid Evolution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog that utilizes a four-carbon threose sugar in its backbone, distinguishing it from the five-carbon ribose and deoxyribose sugars found in RNA and DNA, respectively[1][2][3]. This structural difference imparts TNA with unique properties, including resistance to nuclease degradation and acid-mediated degradation, making it a valuable tool for various biomedical and biotechnological applications[1][4]. In the context of studying nucleic acid evolution, TNA serves as a fascinating model for a potential prebiotic genetic material, offering insights into the chemical origins of life and the diversification of informational polymers. Its ability to form stable duplexes with itself, as well as with DNA and RNA, suggests a possible mechanism for the transfer of genetic information between different nucleic acid systems. The development of engineered TNA polymerases and in vitro selection techniques has further expanded its utility, enabling the evolution of TNA aptamers and enzymes (TNAzymes) with novel functions. These advancements not only provide evidence for TNA's capacity to support Darwinian evolution but also open avenues for the development of novel diagnostics and therapeutics.
Applications in Nucleic Acid Evolution and Biotechnology
-
Investigating Prebiotic Genetic Systems: TNA's simpler four-carbon sugar backbone has led to the hypothesis that it may have predated the more complex five-carbon sugar-based systems of RNA and DNA in a hypothetical "pre-RNA world". Studying the properties and potential prebiotic synthesis of TNA provides valuable insights into the early stages of life's informational molecules.
-
Directed Evolution of Functional TNA Molecules: The successful application of in vitro selection (SELEX) to TNA has demonstrated that this synthetic nucleic acid can be evolved to perform specific functions, such as binding to target molecules (aptamers) or catalyzing chemical reactions (TNAzymes). This provides strong evidence that TNA can support the principles of heredity and evolution, key requirements for a genetic system.
-
Development of Biostable Therapeutics and Diagnostics: TNA's resistance to nuclease degradation makes it an attractive candidate for the development of therapeutic aptamers and diagnostic probes with enhanced stability in biological fluids. TNA-based enzymes have also been engineered for selective gene silencing, highlighting their therapeutic potential.
Data Presentation: Properties of TNA and Associated Enzymes
The following tables summarize key quantitative data related to the stability of TNA duplexes and the performance of engineered enzymes that synthesize or utilize TNA.
Table 1: Thermodynamic Properties of Nucleic Acid Duplexes
| Duplex Type | Dissociation Constant (KD) (nM) | Free Energy (ΔG) (kJ/mol) | Reference |
| DNA/DNA | 15 | -43 ± 3 | |
| RNA/RNA | 12 | -43 ± 3 | |
| RNA/TNA | 45 | -43 ± 3 | |
| DNA/TNA | 135 | -43 ± 3 |
Table 2: Kinetic Parameters of an RNA-Cleaving TNAzyme
| TNAzyme | kcat (min-1) | KM (nM) | Reference |
| T17-22 | 0.017 | 675 |
Table 3: Performance of an Engineered TNA Polymerase
| Polymerase | Catalytic Rate (nt s-1) | Fidelity (%) | Reference |
| 10-92 | ~1 | >99 |
Experimental Protocols
Protocol 1: Synthesis of TNA Phosphoramidite Monomers
This protocol outlines the chemical synthesis of TNA phosphoramidite monomers, which are the building blocks for the solid-phase synthesis of TNA oligonucleotides. The synthesis starts from commercially available L-ascorbic acid and involves several chemical transformation steps.
Materials:
-
L-ascorbic acid
-
Reagents for glycosylation, debenzoylation, tritylation, and phosphitylation
-
Acetonitrile
-
Controlled pore glass (CPG) solid support
Procedure:
-
Synthesis of Protected Threofuranosyl Sugar: Starting from L-ascorbic acid, synthesize the protected threofuranosyl sugar through a series of four chemical steps.
-
Glycosylation: Perform a Vorbrüggen-Hilbert-Johnson glycosylation to attach the nucleobases (A, C, G, T) to the threofuranosyl sugar, yielding the desired threofuranosyl nucleosides.
-
Protection and Phosphitylation: Convert the threofuranosyl nucleosides to their corresponding DMTr-protected phosphoramidite monomers in four additional steps.
-
Purification: Purify the resulting TNA phosphoramidite monomers using appropriate chromatographic techniques.
-
Preparation for Synthesis: After pre-drying, dissolve the purified monomers in acetonitrile for use in solid-phase synthesis.
Protocol 2: Solid-Phase Synthesis of TNA Oligonucleotides
This protocol describes the automated solid-phase synthesis of TNA oligonucleotides using the prepared TNA phosphoramidite monomers.
Materials:
-
TNA phosphoramidite monomers (A, C, G, T) dissolved in acetonitrile
-
Controlled pore glass (CPG) solid support
-
Standard DNA synthesizer reagents
Procedure:
-
Synthesizer Setup: Program a standard DNA synthesizer for TNA oligonucleotide synthesis.
-
Increased Reaction Times: To ensure high purity and yield, increase the frequency and duration of the de-blocking and coupling reactions in each synthesis cycle.
-
Automated Synthesis: Initiate the automated solid-phase synthesis on the CPG support.
-
Cleavage and Deprotection: After synthesis, cleave the TNA oligonucleotide from the solid support and remove the protecting groups.
-
Purification: Purify the crude TNA oligonucleotide using C18 reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
-
Analysis: Confirm the purity and molecular weight of the final TNA oligonucleotide using MALDI-TOF mass spectrometry.
Protocol 3: In Vitro Selection of RNA-Cleaving TNAzymes (SELEX)
This protocol details the systematic evolution of ligands by exponential enrichment (SELEX) to isolate RNA-cleaving TNAzymes from a random TNA library.
Materials:
-
Random-sequence TNA library
-
Engineered DNA polymerase capable of TNA synthesis
-
DNA-RNA chimeric primer
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 154 mM NaCl)
-
Affinity chromatography matrix or polyacrylamide gels
-
Reverse transcriptase
-
PCR reagents
Procedure:
-
Library Generation: Generate a random-sequence TNA library attached to its RNA substrate using an engineered DNA polymerase and a DNA-RNA chimeric primer.
-
Selection Step: Incubate the TNA library in the reaction buffer to allow for catalytic activity (RNA cleavage).
-
Isolation of Active Sequences: Isolate the catalytically active TNA sequences that have cleaved their RNA substrate. This can be achieved through affinity chromatography or gel electrophoresis.
-
Reverse Transcription: Reverse-transcribe the isolated active TNA sequences into cDNA.
-
PCR Amplification: Amplify the resulting cDNA using PCR to enrich the pool of active sequences.
-
Preparation for Next Round: Prepare the amplified DNA template for the next round of selection by converting it back to a TNA library.
-
Iterative Rounds: Repeat steps 2-6 for multiple rounds to progressively enrich the library with highly active TNAzymes.
-
Cloning and Sequencing: After the final round, clone and sequence the enriched TNA molecules to identify the individual TNAzyme sequences.
-
Characterization: Characterize the catalytic activity of the identified TNAzymes by determining their kinetic parameters (kcat and KM).
Visualizations
Experimental Workflows
Caption: Workflow for the chemical synthesis of TNA oligonucleotides.
Caption: In vitro selection (SELEX) workflow for isolating RNA-cleaving TNAzymes.
References
- 1. What are Threofuranosyl Nucleotides or TNAs? [biosyn.com]
- 2. news.asu.edu [news.asu.edu]
- 3. The TNA world that came before the RNA one | News | Chemistry World [chemistryworld.com]
- 4. Directed evolution of a highly efficient TNA polymerase achieved by homologous recombination | Semantic Scholar [semanticscholar.org]
Applications of Threose Nucleic Acid (TNA) in Nanobiotechnology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue that utilizes a four-carbon threose sugar backbone, distinguishing it from the five-carbon ribose or deoxyribose found in RNA and DNA, respectively. This structural modification confers remarkable resistance to nuclease degradation, making TNA an exceptionally stable material for a variety of applications in nanobiotechnology.[1] Its ability to form stable duplexes with both DNA and RNA allows for its integration into biological systems for diagnostic and therapeutic purposes.[2][3] This document provides detailed application notes and experimental protocols for the use of TNA in nanobiotechnology.
Application Note 1: TNA Aptamers for Targeted Therapeutics and Diagnostics
TNA aptamers are short, single-stranded TNA oligonucleotides selected in vitro to bind to specific targets, such as proteins, small molecules, or cells, with high affinity and specificity.[4] Their inherent resistance to enzymatic degradation gives them a significant advantage over traditional DNA and RNA aptamers for in vivo applications, as they can persist in biological fluids for extended periods.[4]
Key Advantages of TNA Aptamers:
-
High Biostability: TNA is completely refractory to nuclease digestion, leading to a longer half-life in serum and other biological media compared to natural nucleic acids.
-
High Affinity and Specificity: TNA aptamers can be selected to bind their targets with high affinity, with dissociation constants (Kd) in the nanomolar to micromolar range.
-
Low Immunogenicity: As a synthetic molecule, TNA is less likely to elicit an immune response compared to other targeting moieties like antibodies.
-
Chemical Versatility: TNA can be readily synthesized and modified with functional groups for conjugation to nanoparticles, imaging agents, or therapeutic payloads.
Quantitative Data: TNA Aptamer Binding Affinities
The binding affinities of TNA aptamers to their respective targets are determined through various biophysical techniques, such as Isothermal Titration Calorimetry (ITC) and equilibrium filtration. The dissociation constant (Kd) is a key parameter for evaluating the strength of the aptamer-target interaction.
| Aptamer Target | TNA Aptamer Sequence (Example) | Dissociation Constant (Kd) | Reference |
| Adenosine Triphosphate (ATP) | Truncated T10-7.t5 | 22 ± 5 µM | |
| HIV Reverse Transcriptase | Not Specified | ~0.4 - 4.0 nM | |
| Ochratoxin A (OTA) | Not Specified | Not Specified |
Experimental Protocol 1: In Vitro Selection of TNA Aptamers (SELEX)
This protocol outlines the general steps for the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to isolate TNA aptamers against a specific target.
I. Materials and Reagents
-
TNA Library: A chemically synthesized single-stranded TNA library with a central random region (typically 20-40 nucleotides) flanked by constant primer binding sites.
-
Target Molecule: The protein, small molecule, or cell of interest.
-
Engineered Polymerase: A polymerase capable of transcribing a DNA template into TNA (e.g., Therminator DNA polymerase or Kod-RI).
-
Reverse Transcriptase: An enzyme capable of reverse transcribing TNA back into DNA (e.g., Bst DNA polymerase).
-
PCR Reagents: dNTPs, Taq polymerase, and primers complementary to the constant regions of the TNA library.
-
Binding Buffer: Buffer conditions optimized for target stability and aptamer binding (e.g., PBS with 5 mM MgCl₂).
-
Washing Buffer: Binding buffer, sometimes with increased salt concentration or mild detergents to remove non-specific binders.
-
Elution Buffer: A solution to disrupt the aptamer-target interaction (e.g., high temperature, change in pH, or a solution of the free target).
-
Immobilization Matrix (optional): Magnetic beads or chromatography resin for target immobilization.
II. Experimental Workflow
The TNA SELEX process is an iterative cycle of selection, partitioning, and amplification.
III. Detailed Protocol
-
Library Preparation:
-
Synthesize a single-stranded DNA library with a central random region flanked by primer binding sites.
-
Generate the initial TNA library by primer extension on the DNA template using an engineered TNA polymerase. Purify the full-length TNA library.
-
-
Selection:
-
Fold the TNA library by heating to 95°C for 5 minutes and then cooling to room temperature for 30 minutes in binding buffer.
-
Incubate the folded TNA library with the immobilized or free target for 30-60 minutes at the optimal temperature for the target.
-
-
Partitioning:
-
If the target is immobilized, wash the support (e.g., magnetic beads) several times with washing buffer to remove unbound TNA sequences.
-
If both are in solution, techniques like nitrocellulose filter binding or capillary electrophoresis can be used to separate the target-TNA complexes from the unbound TNA.
-
-
Elution:
-
Elute the bound TNA from the target using an appropriate elution buffer. For example, heat the sample to 95°C for 5 minutes.
-
-
Reverse Transcription and Amplification:
-
Reverse transcribe the eluted TNA into complementary DNA (cDNA) using a reverse transcriptase like Bst DNA polymerase.
-
Amplify the cDNA using PCR with primers corresponding to the constant regions of the library.
-
-
Preparation for the Next Round:
-
Generate the enriched TNA library for the next round of selection by transcribing the amplified DNA using the engineered TNA polymerase.
-
Repeat the selection cycle (steps 2-6) for 8-15 rounds, increasing the stringency of the selection in later rounds by decreasing the target concentration, increasing the number of washes, or decreasing the incubation time.
-
-
Sequencing and Characterization:
-
After the final round, clone and sequence the enriched DNA pool to identify individual TNA aptamer candidates.
-
Synthesize individual TNA aptamers and characterize their binding affinity (Kd) and specificity to the target.
-
Application Note 2: TNA for the Stabilization of DNA Nanostructures
DNA nanotechnology enables the self-assembly of programmable DNA nanostructures, such as DNA origami, for applications in drug delivery, biosensing, and nanoelectronics. A major limitation for their in vivo use is their susceptibility to degradation by nucleases present in biological fluids. TNA, due to its inherent nuclease resistance, can be used to protect these DNA nanostructures, thereby enhancing their stability and longevity in biological environments.
Methods of Stabilization:
-
TNA Capping: DNA nanostructures can be designed with single-stranded DNA overhangs that can be extended with TNA using an enzyme like terminal deoxynucleotidyl transferase (TdT). This creates a protective TNA "cap" at the vulnerable ends of the DNA structure.
-
TNA-DNA Chimeric Strands: Incorporating TNA monomers into the staple strands used to fold DNA origami can enhance the overall stability of the nanostructure.
Quantitative Data: Nuclease Resistance of TNA
The stability of TNA-containing structures can be quantified by measuring their degradation over time in the presence of nucleases or serum and comparing it to their unmodified DNA counterparts.
| Nucleic Acid Type | Conditions | Half-life | Reference |
| TNA Oligonucleotide | Human Liver Microsomes | Stable for 7 days | |
| TNA Oligonucleotide | Snake Venom Phosphodiesterase | Stable | |
| DNA Oligonucleotide | Human Liver Microsomes | Degraded | |
| DNA Oligonucleotide | Snake Venom Phosphodiesterase | Degraded | |
| TNA-protected DNA Origami | Fetal Bovine Serum | Enhanced Stability | |
| Unmodified DNA Origami | Fetal Bovine Serum | Degraded |
Experimental Protocol 2: Enzymatic Tailing of DNA with TNA for Nanostructure Protection
This protocol describes the use of Terminal deoxynucleotidyl Transferase (TdT) to add a protective TNA tail to DNA oligonucleotides, which can then be used as staple strands in the assembly of DNA nanostructures.
I. Materials and Reagents
-
DNA Oligonucleotides: Purified single-stranded DNA with a free 3'-hydroxyl group.
-
TNA Triphosphates (tNTPs): α-l-threofuranosyl nucleoside triphosphates.
-
Terminal deoxynucleotidyl Transferase (TdT): Commercial TdT enzyme.
-
TdT Reaction Buffer: As recommended by the manufacturer (typically contains a cacodylate buffer and a divalent cation like Co²⁺).
-
Purification reagents: Ethanol, sodium acetate, and materials for polyacrylamide gel electrophoresis (PAGE) or HPLC.
II. Experimental Workflow
III. Detailed Protocol
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in the specified order:
-
Nuclease-free water
-
TdT reaction buffer (to 1x final concentration)
-
DNA oligonucleotide (e.g., 10 µM final concentration)
-
tNTP mix (e.g., 1 mM final concentration of each tNTP)
-
TdT enzyme (e.g., 20 units)
-
-
The total reaction volume can be scaled as needed.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours. The length of the TNA tail can be controlled by adjusting the incubation time and the ratio of tNTPs to DNA.
-
-
Enzyme Inactivation:
-
Inactivate the TdT enzyme by heating the reaction at 70°C for 10 minutes.
-
-
Purification:
-
Purify the TNA-tailed DNA oligonucleotides from unincorporated tNTPs and the enzyme. This can be achieved by ethanol precipitation followed by purification using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
-
Nanostructure Assembly:
-
Use the purified TNA-DNA chimeric oligonucleotides as staple strands in a standard DNA origami or other nanostructure assembly protocol. The TNA tails will be exposed on the surface of the final structure, providing protection against nucleases.
-
Application Note 3: TNA-Functionalized Nanoparticles for Biosensing and Drug Delivery
The conjugation of TNA to nanoparticles, such as gold nanoparticles (AuNPs), combines the unique physicochemical properties of the nanomaterial with the biostability and recognition capabilities of TNA. These functionalized nanoparticles have promising applications in ultrasensitive biosensing, targeted drug delivery, and bioimaging.
Advantages of TNA-Functionalized Nanoparticles:
-
Enhanced Stability: The TNA coating protects the nanoparticle from degradation in biological environments and can improve its colloidal stability.
-
Specific Targeting: TNA aptamers conjugated to nanoparticles can direct them to specific cells or tissues.
-
Signal Amplification: In biosensing applications, the nanoparticle can act as a signal amplifier, enhancing the detection sensitivity.
Quantitative Data: Enzymatic TNA Synthesis Efficiency
The efficiency of enzymatic TNA synthesis is crucial for producing the TNA oligonucleotides needed for nanoparticle functionalization. The catalytic efficiency (Vmax/Km) of different polymerases for incorporating tNTPs has been evaluated.
| Polymerase | Substrate | Catalytic Efficiency (Vmax/Km) | Relative Efficiency (TNA vs. DNA) | Reference |
| Therminator | tNTPs | Varies by base | ~5-fold lower than dNTPs | |
| Therminator + Mn²⁺ | tNTPs | Increased | Comparable to dNTPs | |
| Deep Vent (exo-) | tTTP | Lower than Therminator | ~0.01 | |
| Kod-RI | tNTPs | ~1 nucleotide/minute | ~10,000-fold slower than DNA synthesis |
Experimental Protocol 3: Synthesis of TNA-Functionalized Gold Nanoparticles
This protocol describes a method for conjugating thiol-modified TNA oligonucleotides to gold nanoparticles.
I. Materials and Reagents
-
Gold Nanoparticles (AuNPs): Commercially available or synthesized via a method like the Turkevich method.
-
Thiol-Modified TNA: TNA oligonucleotide synthesized with a thiol group at one terminus (e.g., 5'-thiol modification).
-
Tris(2-carboxyethyl)phosphine (TCEP): A reducing agent to deprotect the thiol group.
-
Citrate Buffer (pH 3): For facilitating the conjugation.
-
Phosphate Buffer (e.g., PBS): For washing and final resuspension.
-
Centrifugal Filter Units: For purification of the conjugated nanoparticles.
II. Experimental Workflow
III. Detailed Protocol
-
Deprotection of Thiolated TNA:
-
Dissolve the thiol-modified TNA oligonucleotide in a suitable buffer (e.g., TE buffer).
-
Add TCEP to a final concentration of 10 mM.
-
Incubate at room temperature for 1 hour to reduce the disulfide bond and expose the free thiol group.
-
-
Conjugation:
-
In a microcentrifuge tube, mix the deprotected thiol-TNA with the gold nanoparticle solution at a desired molar ratio (e.g., 100:1 TNA to AuNP).
-
Add citrate buffer (pH 3) to the mixture to a final concentration of 10 mM. The low pH helps to overcome the electrostatic repulsion between the negatively charged TNA and the citrate-capped AuNPs.
-
Incubate at room temperature for 5-10 minutes.
-
-
Purification:
-
Transfer the conjugation mixture to a centrifugal filter unit with a molecular weight cutoff appropriate for the size of the AuNPs.
-
Centrifuge to pellet the TNA-functionalized AuNPs and discard the supernatant containing excess TNA and reagents.
-
Wash the nanoparticles by resuspending them in phosphate buffer and centrifuging again. Repeat this washing step at least two more times.
-
-
Resuspension and Characterization:
-
Resuspend the final TNA-functionalized AuNPs in the desired buffer for your application.
-
Characterize the conjugates using techniques such as UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (to measure the size and stability), and gel electrophoresis (to confirm the conjugation).
-
By leveraging the unique properties of Threose Nucleic Acid, researchers can develop novel and robust nanobiotechnological tools for a wide range of applications in diagnostics, therapeutics, and fundamental biological research. The protocols and data presented here provide a foundation for the successful implementation of TNA in these exciting fields.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with DMTr-TNA-U-amidite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency during the synthesis of oligonucleotides containing α-L-threofuranosyl nucleic acid (TNA) monomers, specifically DMTr-TNA-U-amidite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in oligonucleotide synthesis?
This compound is a phosphoramidite building block used in the solid-phase synthesis of TNA, a synthetic analog of DNA and RNA. The dimethoxytrityl (DMTr) group protects the 5'-hydroxyl group of the threose sugar, while the phosphoramidite moiety at the 3'-position enables its sequential addition to a growing oligonucleotide chain on a solid support. TNA oligonucleotides are synthesized using standard phosphoramidite chemistry on an automated DNA synthesizer.[1][2]
Q2: What is coupling efficiency and why is it critical in TNA oligonucleotide synthesis?
Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in each synthesis cycle. Achieving a high coupling efficiency (ideally >99%) is crucial because the overall yield of the full-length oligonucleotide is a product of the coupling efficiencies at each step.[3] A small decrease in coupling efficiency can lead to a significant reduction in the final product yield, especially for longer oligonucleotides.[1][4] Modified phosphoramidites, like those for TNA, can sometimes exhibit lower coupling efficiencies for various reasons.
Q3: What are the common causes of low coupling efficiency with this compound?
Low coupling efficiency with this compound can stem from several factors, many of which are common to all phosphoramidite-based oligonucleotide synthesis:
-
Presence of Water: Moisture is a primary inhibitor of the coupling reaction. Water can hydrolyze the activated phosphoramidite, rendering it inactive. All reagents, especially the acetonitrile (ACN) solvent and the phosphoramidite solution itself, must be anhydrous.
-
Degraded Phosphoramidite: this compound is sensitive to moisture and oxidation. Using expired or improperly stored amidite will result in poor coupling.
-
Suboptimal Activator: The choice and quality of the activator are critical. An inappropriate, degraded, or incorrectly concentrated activator will lead to reduced coupling efficiency. For sterically hindered amidites like TNA, a more nucleophilic activator may be required.
-
Insufficient Coupling Time: Due to the unique threose sugar structure, TNA amidites may be more sterically hindered than standard DNA or RNA amidites, potentially requiring longer coupling times to achieve high efficiency.
-
Instrument and Fluidics Issues: Problems with the DNA synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can prevent sufficient amounts of reagents from reaching the synthesis column.
Troubleshooting Guide
Low coupling efficiency is often indicated by a progressive or sudden drop in the trityl signal during synthesis. Below is a systematic approach to troubleshooting this issue.
Step 1: Verify Reagent Quality and Handling
| Potential Issue | Recommended Action |
| Moisture Contamination | - Use fresh, anhydrous acetonitrile (<30 ppm water).- Ensure phosphoramidite and activator solutions are prepared under an inert atmosphere (e.g., argon).- Keep reagent bottles tightly sealed when not in use. |
| Degraded this compound | - Use a fresh, unexpired vial of this compound.- Store amidites at the recommended temperature (-20°C) and protect from light. |
| Activator Issues | - Prepare fresh activator solution.- Consider using an activator known to be effective for modified or sterically hindered phosphoramidites, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI). |
Step 2: Optimize Synthesis Protocol
| Parameter | Recommendation for this compound |
| Coupling Time | Since TNA amidites may be sterically hindered, consider increasing the coupling time. A standard DNA coupling time might be insufficient. Experiment with incrementally longer times (e.g., from 3 minutes up to 10-15 minutes) to find the optimum. |
| Activator Concentration | Ensure the activator concentration is optimal for your synthesizer and the specific amidite. Consult the activator manufacturer's recommendations. |
| Phosphoramidite Concentration | Use the recommended concentration of this compound in anhydrous acetonitrile. A higher concentration may sometimes improve efficiency for difficult couplings. |
| Double Coupling | For particularly challenging coupling steps, a "double coupling" protocol, where the coupling step is repeated before the capping and oxidation steps, can significantly improve the yield of the full-length product. |
Step 3: Check Synthesizer Performance
| Component | Action |
| Fluidics System | - Perform a flow test to ensure all lines are clear and there are no leaks.- Verify that the correct volumes of reagents are being delivered to the synthesis column. |
| Inert Gas Supply | - Ensure a steady supply of dry, high-purity inert gas (argon or helium) to the synthesizer to maintain anhydrous conditions. |
Experimental Protocols
Protocol 1: Monitoring Coupling Efficiency via Trityl Cation Assay
This method provides real-time, qualitative feedback on the efficiency of each coupling step.
Methodology:
-
Ensure your DNA synthesizer is equipped with an in-line UV-Vis detector set to measure absorbance at approximately 498 nm.
-
During the detritylation (deblocking) step of each cycle, the acidic reagent cleaves the DMTr group from the 5'-end of the newly added nucleotide.
-
The released DMTr cation, which has a characteristic orange color, flows through the detector.
-
The synthesizer's software records the absorbance, which is proportional to the amount of DMTr cation released.
-
A consistent, high absorbance reading after each coupling indicates high coupling efficiency. A significant drop in the signal suggests a failure in the preceding coupling step.
Protocol 2: Post-Synthesis Analysis by HPLC and Mass Spectrometry
This protocol allows for a quantitative assessment of the final product and the identification of failure sequences.
Methodology:
-
After synthesis, cleave the oligonucleotide from the solid support and deprotect it according to the standard protocol for your protecting groups.
-
Desalt the crude oligonucleotide sample.
-
High-Performance Liquid Chromatography (HPLC):
-
Analyze the crude product using ion-exchange or reverse-phase HPLC.
-
Low coupling efficiency will result in a chromatogram with multiple peaks corresponding to truncated sequences (n-1, n-2, etc.) in addition to the peak for the full-length product.
-
-
Mass Spectrometry (MS):
-
Analyze the purified or crude product by ESI-MS or MALDI-TOF MS.
-
The mass spectrum will reveal the molecular weights of the species present in the sample. The presence of significant peaks corresponding to the masses of deletion sequences is a direct confirmation of coupling failure.
-
Visualizing the Troubleshooting Process
Below is a logical workflow for troubleshooting low coupling efficiency with this compound.
Standard Oligonucleotide Synthesis Cycle
The following diagram illustrates the standard four-step cycle in phosphoramidite-based oligonucleotide synthesis.
References
Technical Support Center: TNA Oligonucleotide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Threose Nucleic Acid (TNA) oligonucleotide synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during TNA oligonucleotide synthesis.
Category 1: Low or No Synthesis Yield
Question: Why is the overall yield of my TNA oligonucleotide synthesis low?
Low synthesis yield is often a result of suboptimal efficiency at one or more steps in the synthesis cycle. The most common causes include poor coupling efficiency of the TNA phosphoramidite monomers, degradation of reagents, or issues with the solid support.
Potential Causes and Solutions:
-
Inefficient Coupling: The coupling efficiency of TNA phosphoramidites can be affected by steric hindrance from the threose sugar and the protecting groups.[1][2] Ensure that the activator (e.g., Tetrazole or a more potent activator like DCI) is fresh and anhydrous. The coupling time for TNA monomers may need to be extended compared to standard DNA synthesis.
-
Reagent Degradation: Phosphoramidites, activators, and capping reagents are sensitive to moisture and oxidation.[3] Ensure all reagents are fresh and handled under anhydrous conditions. Using high-quality molecular sieves can help to keep reagents dry.[3]
-
Inadequate Reagent Delivery: Clogged lines or malfunctioning valves on the synthesizer can prevent the necessary amount of reagents from reaching the synthesis column.[4] Perform regular maintenance on your synthesizer to ensure proper fluidic performance.
-
Problems with Solid Support: Incomplete de-blocking of the DMT group on the growing chain can prevent the next monomer from coupling, leading to truncated sequences and lower yield of the full-length product.
Category 2: Poor Purity and Presence of Deletion Mutants (n-1)
Question: My analysis (HPLC/PAGE) shows a high proportion of shorter sequences (n-1 mers). What is the cause?
The presence of n-1 and other deletion mutants is a classic sign of failures in the synthesis cycle, most commonly inefficient coupling or capping.
Potential Causes and Solutions:
-
Failed Capping: The capping step is crucial for blocking unreacted 5'-hydroxyl groups after the coupling reaction. If these groups are not capped, they can react in the next cycle, leading to the formation of n-1 deletion sequences.
-
Check Capping Reagents: Ensure that your capping reagents (e.g., Acetic Anhydride and N-Methylimidazole) have not degraded.
-
Verify Reagent Delivery: Confirm that the capping reagents are being delivered to the column correctly.
-
-
Low Coupling Efficiency: If the coupling of a monomer is inefficient, a significant portion of the growing chains will not be extended in that cycle. If the subsequent capping step is also not 100% efficient, these un-capped failure sequences can be extended in later cycles, leading to a complex mixture of deletion products.
-
Moisture Contamination: Water in your reagents, especially the phosphoramidites or the activator, will lead to hydrolysis of the phosphoramidite, preventing coupling and resulting in n-1 sequences.
Category 3: Issues with Deprotection and Cleavage
Question: I am seeing unexpected modifications or incomplete deprotection in my final product. What could be the problem?
Incomplete or incorrect deprotection can leave protecting groups on the bases or the phosphate backbone, which can affect the performance of the TNA oligonucleotide in downstream applications.
Potential Causes and Solutions:
-
Incomplete Base Deprotection: The protecting groups on the nucleobases (e.g., isobutyryl for G, benzoyl for A and C) require specific conditions for removal. The choice of deprotection solution (e.g., concentrated ammonium hydroxide, methylamine) and the temperature and duration of the treatment are critical. The bulky protecting groups on some TNA monomers may require longer deprotection times or more stringent conditions than standard DNA oligonucleotides.
-
Incomplete Phosphate Deprotection: The cyanoethyl groups on the phosphate backbone are typically removed by the cleavage/deprotection solution. Ensure the deprotection time is sufficient for their complete removal.
-
Degradation during Deprotection: Harsh deprotection conditions (e.g., excessively high temperatures or prolonged treatment) can sometimes lead to degradation of the oligonucleotide.
Frequently Asked Questions (FAQs)
Q1: What is a typical coupling efficiency for TNA phosphoramidites? A1: The coupling efficiency of TNA phosphoramidites can be slightly lower than that of standard DNA phosphoramidites due to steric hindrance. While DNA synthesis can achieve >99% coupling efficiency, TNA synthesis may have per-step efficiencies in the range of 95-99%. This makes the purity of the final product highly dependent on the length of the oligonucleotide.
Q2: How should I purify my TNA oligonucleotides? A2: Purification methods for TNA are similar to those for DNA and RNA. The choice of method depends on the required purity and the length of the oligonucleotide.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Offers high resolution and is excellent for purifying long oligonucleotides and removing failure sequences.
-
High-Performance Liquid Chromatography (HPLC): Both reverse-phase and ion-exchange HPLC can be used for TNA purification and analysis.
Q3: My TNA synthesis is performed by an engineered polymerase. Why is the yield low? A3: Low yields in enzymatic TNA synthesis can be due to several factors:
-
Suboptimal Reaction Conditions: The activity of engineered polymerases is highly dependent on factors like temperature, pH, and the concentration of magnesium and manganese ions.
-
Inhibitors in the DNA Template: Contaminants from the DNA template preparation can inhibit the polymerase.
-
Incorrect Nucleotide Concentration: The concentration of the TNA triphosphates (tNTPs) can affect the efficiency of the reaction.
Q4: Can I use standard DNA synthesis reagents for TNA synthesis? A4: While the ancillary reagents like the activator, capping solutions, and oxidizing solution are generally the same as for DNA synthesis, the key components—the phosphoramidite monomers and the solid support—must be specific for TNA.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield/Purity in TNA Synthesis
| Symptom | Potential Cause | Recommended Action |
| Low Overall Yield | Inefficient monomer coupling | Extend coupling time; use a more potent activator; ensure reagents are anhydrous. |
| Degraded reagents | Replace phosphoramidites, activator, and other reagents with fresh stock. | |
| Synthesizer fluidics issue | Perform maintenance and calibration of the synthesizer. | |
| High n-1 Peak | Inefficient capping | Replace capping reagents; verify delivery to the column. |
| Poor coupling efficiency | See "Inefficient monomer coupling" above. | |
| Water contamination | Use anhydrous grade solvents and fresh molecular sieves. | |
| Incorrect Mass | Incomplete deprotection | Increase deprotection time or temperature; use a stronger deprotection solution. |
| Adduct formation | Ensure proper handling and quenching during deprotection. | |
| Base modification | Review deprotection conditions to avoid harsh treatments. |
Experimental Protocols
Protocol 1: Solid-Phase TNA Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps in a single cycle of solid-phase TNA synthesis using phosphoramidite chemistry.
-
Step 1: Detritylation (De-blocking)
-
Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support, exposing the 5'-hydroxyl group for the next coupling reaction.
-
Reagent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Procedure:
-
Flush the synthesis column with the detritylation solution.
-
Incubate for the time specified by the synthesizer program (typically 1-2 minutes).
-
Wash the column thoroughly with an anhydrous solvent like acetonitrile to remove the acid and the cleaved DMT cation.
-
-
-
Step 2: Coupling
-
Objective: To couple the next TNA phosphoramidite monomer to the de-blocked 5'-hydroxyl group.
-
Reagents: TNA phosphoramidite monomer, activator solution (e.g., 0.25 M DCI in acetonitrile).
-
Procedure:
-
Simultaneously deliver the TNA phosphoramidite solution and the activator solution to the synthesis column.
-
Allow the reaction to proceed for the specified coupling time (this may be longer for TNA than for DNA, e.g., 5-15 minutes).
-
-
-
Step 3: Capping
-
Objective: To permanently block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Reagents: Capping Reagent A (Acetic Anhydride/THF/Lutidine) and Capping Reagent B (N-Methylimidazole/THF).
-
Procedure:
-
Deliver the capping reagents to the column.
-
Allow the acetylation reaction to proceed for 1-2 minutes.
-
Wash the column with acetonitrile.
-
-
-
Step 4: Oxidation
-
Objective: To oxidize the unstable phosphite triester linkage to a stable phosphate triester.
-
Reagent: Iodine solution (Iodine in THF/Water/Pyridine).
-
Procedure:
-
Deliver the oxidizing solution to the column.
-
Allow the oxidation to proceed for 1-2 minutes.
-
Wash the column with acetonitrile.
-
-
Protocol 2: Cleavage and Deprotection of TNA Oligonucleotides
-
Objective: To cleave the synthesized TNA oligonucleotide from the solid support and remove all remaining protecting groups from the bases and phosphate backbone.
-
Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.
-
Procedure:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add the deprotection solution (e.g., 1-2 mL of concentrated ammonium hydroxide).
-
Seal the vial tightly and incubate at a specified temperature (e.g., 55°C) for an extended period (e.g., 12-16 hours). The optimal time and temperature may vary depending on the specific protecting groups used for the TNA monomers.
-
After incubation, cool the vial to room temperature.
-
Carefully transfer the supernatant containing the deprotected TNA oligonucleotide to a new tube.
-
Evaporate the deprotection solution to dryness using a vacuum concentrator.
-
Resuspend the dried TNA pellet in nuclease-free water for analysis and purification.
-
Visualizations
Caption: Troubleshooting workflow for failed TNA oligonucleotide synthesis.
Caption: Experimental workflow for TNA oligonucleotide synthesis and processing.
Caption: Key chemical reaction in the TNA synthesis cycle.
References
Technical Support Center: TNA Synthesis
Welcome to the technical support center for Threose Nucleic Acid (TNA) synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during TNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the chemical synthesis of TNA oligonucleotides?
A1: TNA synthesis, typically performed using phosphoramidite chemistry on a solid support, is generally efficient. However, several side reactions can occur, leading to impurities and reduced yield of the desired full-length TNA oligonucleotide. The most prevalent side reactions include:
-
Formation of Truncated Sequences (n-1, n-2): This occurs due to incomplete coupling of the phosphoramidite monomer at each cycle. Factors contributing to this include suboptimal reaction conditions and steric hindrance.[1]
-
Depurination: Although TNA exhibits excellent resistance to acid degradation compared to DNA, depurination (loss of purine bases A or G) can still occur, particularly during the acidic deblocking step (removal of the Dimethoxytrityl group).[2] This leads to strand cleavage.
-
Formation of N7-Regioisomers (for Guanosine): During the synthesis of guanosine phosphoramidite monomers, both the desired N9 and the undesired N7 regioisomers can be generated.[3][4] Careful purification is required to separate these isomers to prevent their incorporation into the oligonucleotide chain.[3]
-
Side Reactions with Exocyclic Amino Groups: The exocyclic amino groups of adenine, guanine, and cytosine are protected to prevent side reactions. Incomplete protection or premature deprotection can lead to branching of the oligonucleotide chain.
-
Phosphoramidite Oxidation: The phosphoramidite monomers are sensitive to oxidation, which can reduce their coupling efficiency. Proper storage and handling under anhydrous conditions are crucial.
Q2: I am observing a high percentage of truncated sequences in my final product. What are the likely causes and how can I troubleshoot this?
A2: A high level of truncated sequences, often seen as "shortmers" (n-1, n-2 products) in analytical traces (e.g., HPLC or PAGE), is a common issue. This indicates inefficient coupling at one or more steps in the synthesis cycle.
Troubleshooting Steps:
-
Check Phosphoramidite Monomers:
-
Quality and Age: Ensure that the TNA phosphoramidite monomers are of high quality and not expired. Degradation over time can reduce coupling efficiency.
-
Proper Dissolution: Monomers should be fully dissolved in anhydrous acetonitrile before use. Any particulate matter can clog the synthesizer lines and lead to failed couplings.
-
-
Optimize Coupling Reaction:
-
Reaction Time: For TNA synthesis, it is often beneficial to increase the coupling reaction time to ensure completion.
-
Activator Concentration: Verify the concentration and freshness of the activator solution (e.g., ethylthiotetrazole).
-
-
Synthesizer Maintenance:
-
Reagent Delivery: Ensure that all reagent lines on the automated synthesizer are clear and delivering the correct volumes.
-
Anhydrous Conditions: Check for any potential sources of moisture in the system, as water will react with the phosphoramidites and reduce coupling efficiency.
-
Q3: How can I minimize depurination during TNA synthesis?
A3: TNA's threose sugar backbone with its 2',3'-phosphodiester linkage provides significant stability against acid-catalyzed degradation compared to the deoxyribose in DNA. However, depurination can still be a concern.
Mitigation Strategies:
-
Deblocking Agent: Use a milder deblocking agent or reduce the deblocking time. Dichloroacetic acid (DCA) in a non-polar solvent like dichloromethane is standard. Ensure the concentration is accurate.
-
Cycle Time: Minimize the overall time the oligonucleotide is exposed to acidic conditions throughout the synthesis process.
Troubleshooting Guide: Impurities and Low Yield
This guide provides a structured approach to diagnosing and resolving common issues related to product purity and yield in TNA synthesis.
Problem: Low yield of the full-length TNA oligonucleotide with multiple impurity peaks on HPLC or PAGE analysis.
Initial Assessment Workflow:
Quantitative Data Summary
While specific yields and purity levels are highly dependent on the sequence, length, and synthesis scale, the choice of purification method significantly impacts the final product quality.
| Purification Method | Typical Purity of Full-Length Product | Recommended Use Case |
| Desalting | Variable (removes salts and small molecules only) | Non-critical applications (e.g., PCR primers) |
| Cartridge Purification | 80-90% | General research, qualitative assays |
| Reverse-Phase HPLC | >90-95% | Demanding applications (e.g., antisense) |
| PAGE | >95% | Very high purity needed, long oligos (≥50 bases) |
Experimental Protocols
Protocol 1: Post-Synthesis Cleavage and Deprotection
This protocol outlines the standard procedure for cleaving the TNA oligonucleotide from the solid support and removing the protecting groups from the nucleobases and phosphate backbone.
Reagents & Materials:
-
TNA oligonucleotide synthesized on Controlled Pore Glass (CPG) support
-
Ammonium hydroxide solution (30%)
-
Heating block or oven set to 55°C
-
2 mL microcentrifuge tubes
-
SpeedVac or centrifugal evaporator
Procedure:
-
Transfer the CPG solid support containing the synthesized TNA to a 2 mL screw-cap microcentrifuge tube.
-
Add 1.5 mL of 30% ammonium hydroxide solution to the tube.
-
Seal the tube tightly to prevent evaporation.
-
Incubate the mixture at 55°C for 12-16 hours. This step cleaves the oligonucleotide from the support and removes the exocyclic amine protecting groups.
-
After incubation, allow the tube to cool to room temperature.
-
Carefully centrifuge the tube to pellet the CPG support.
-
Pipette the supernatant, which contains the cleaved and deprotected TNA oligonucleotide, into a new microcentrifuge tube.
-
Dry the oligonucleotide solution using a SpeedVac or centrifugal evaporator.
-
Resuspend the dried TNA pellet in an appropriate buffer (e.g., nuclease-free water) for quantification and purification.
Protocol 2: Quality Analysis by MALDI-TOF Mass Spectrometry
This protocol is for verifying the molecular weight of the synthesized TNA oligonucleotide, which helps confirm the presence of the full-length product and identify major impurities.
Reagents & Materials:
-
Purified TNA oligonucleotide sample
-
MALDI matrix solution (e.g., 3-hydroxypicolinic acid)
-
MALDI target plate
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Spot 1 µL of the MALDI matrix solution onto the MALDI target plate.
-
Immediately add 1 µL of the purified TNA oligonucleotide sample to the matrix spot on the plate.
-
Allow the spot to air-dry completely at room temperature. This co-crystallization step is critical for a good signal.
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for the expected TNA oligonucleotide.
-
Analyze the resulting spectrum. The major peak should correspond to the calculated molecular weight of the full-length TNA product. Additional peaks may indicate truncated sequences or other modifications.
Logical Relationship Diagram: From Synthesis to Analysis
This diagram illustrates the logical flow from the chemical synthesis of TNA to the final quality control checks.
References
TNA Oligonucleotide Deprotection: A Technical Support Guide
Welcome to the Technical Support Center for Threose Nucleic Acid (TNA) oligonucleotide deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the deprotection of TNA oligos.
Frequently Asked Questions (FAQs)
Q1: What are the standard deprotection conditions for TNA oligonucleotides?
A1: The most commonly cited method for the deprotection of TNA oligonucleotides synthesized via phosphoramidite chemistry involves treatment with aqueous ammonium hydroxide. A standard protocol is to incubate the solid-support-bound oligonucleotide with 28-30% aqueous ammonium hydroxide for 18 hours at 55°C[1][2]. This procedure is effective for removing the protecting groups from the nucleobases and cleaving the oligonucleotide from the solid support.
Q2: What protecting groups are typically used for TNA phosphoramidites?
A2: TNA phosphoramidites utilize a dimethoxytrityl (DMTr) group for the protection of the 3'-hydroxyl group of the threose sugar[3][4]. The exocyclic amines of the nucleobases (Adenine, Cytosine, and Guanine) are protected to prevent side reactions during synthesis. While not always explicitly detailed for all bases in the context of TNA, these are analogous to the protecting groups used in standard DNA and RNA synthesis, which include benzoyl (Bz), acetyl (Ac), or isobutyryl (iBu) groups[1]. For instance, an acetyl (Ac) protecting group has been used for guanosine in TNA synthesis to improve coupling efficiency.
Q3: Can I use AMA (Ammonium Hydroxide/Methylamine) for TNA deprotection?
A3: While there is no specific literature detailing the use of AMA for TNA deprotection, it is a common and highly effective deprotection reagent for DNA and RNA oligonucleotides, offering significantly faster deprotection times (e.g., 10 minutes at 65°C). Given the chemical similarities in the base protecting groups, it is plausible that AMA could be used for TNA deprotection. However, this would require optimization. When using AMA for DNA or RNA, it is crucial to use acetyl-protected cytidine (Ac-dC) to prevent transamination, a precaution that would likely apply to TNA as well.
Q4: How can I monitor the completeness of the deprotection reaction?
A4: The completeness of deprotection should be monitored using analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC (IE-HPLC), and mass spectrometry (MS). In RP-HPLC, incomplete deprotection will often result in additional peaks that are more hydrophobic (longer retention time) than the fully deprotected oligonucleotide. Mass spectrometry can confirm the presence of any remaining protecting groups by a corresponding mass shift in the final product.
Q5: What are the best methods for purifying deprotected TNA oligos?
A5: After deprotection, TNA oligonucleotides can be purified using methods similar to those for DNA and RNA, including reverse-phase HPLC (RP-HPLC) and polyacrylamide gel electrophoresis (PAGE). The choice of method depends on the length of the oligonucleotide and the desired purity. For many applications, RP-HPLC provides excellent purity.
Troubleshooting Guide
This section addresses common problems encountered during the deprotection of TNA oligonucleotides.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete Cleavage from Solid Support: The cleavage conditions (time, temperature, or reagent concentration) may be insufficient. | Extend the deprotection time or slightly increase the temperature. Ensure the deprotection solution is fresh and has not degraded. |
| Oligonucleotide Degradation: The deprotection conditions may be too harsh, leading to degradation of the TNA backbone. | While TNA is known to be more resistant to acidic conditions than DNA and RNA, its stability under prolonged basic conditions should be considered. If degradation is suspected, consider using milder deprotection conditions (e.g., lower temperature, shorter time, or alternative reagents like potassium carbonate in methanol for sensitive oligos). | |
| Multiple Peaks on HPLC Analysis | Incomplete Deprotection: One or more protecting groups on the nucleobases have not been fully removed. | Increase the deprotection time or temperature. Ensure the deprotection solution is fresh. Analyze the peaks by mass spectrometry to identify the remaining protecting groups. |
| Side Reactions: Undesired modifications to the oligonucleotide may have occurred during deprotection. | For AMA deprotection, ensure acetyl-protected cytosine was used to prevent transamination. If other side reactions are suspected, consider using milder deprotection conditions or adding scavengers to the deprotection solution. | |
| Formation of Deletion Sequences (n-1, n-2): These are impurities from the synthesis itself, not the deprotection step. | Optimize the coupling efficiency during synthesis. Purification by HPLC or PAGE will be necessary to isolate the full-length product. | |
| Unexpected Mass in Mass Spectrometry Analysis | Adduct Formation: Acrylonitrile, a byproduct of cyanoethyl phosphate protecting group removal, can form adducts with the nucleobases. | The use of AMA can help scavenge acrylonitrile. Alternatively, adding a scavenger like dithiothreitol (DTT) to the deprotection solution can reduce adduct formation. |
| Incomplete Deprotection: The observed mass corresponds to the oligonucleotide with one or more protecting groups still attached. | Re-treat the sample under the recommended deprotection conditions for a longer duration or at a slightly elevated temperature. |
Experimental Protocols
Protocol 1: Standard Deprotection of TNA Oligonucleotides using Aqueous Ammonium Hydroxide
-
Preparation:
-
After synthesis, dry the solid support containing the TNA oligonucleotide under a stream of argon or in a vacuum desiccator.
-
Transfer the solid support to a 2 mL screw-cap vial.
-
-
Deprotection and Cleavage:
-
Add 1.5 mL of 28-30% aqueous ammonium hydroxide to the vial.
-
Seal the vial tightly.
-
Incubate the vial at 55°C for 18 hours.
-
-
Work-up:
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant containing the cleaved oligonucleotide to a new microcentrifuge tube.
-
Wash the solid support with 2 x 0.5 mL of nuclease-free water and combine the washes with the supernatant.
-
Dry the combined solution in a vacuum concentrator.
-
-
Analysis and Purification:
-
Resuspend the dried pellet in an appropriate buffer.
-
Analyze the crude product by RP-HPLC and mass spectrometry to confirm complete deprotection and determine purity.
-
Purify the TNA oligonucleotide by HPLC or PAGE as required.
-
Data Presentation
The following table summarizes common deprotection conditions used for oligonucleotides. While Protocol A is the standard for TNA, Protocols B and C are widely used for DNA and RNA and could be adapted for TNA with proper optimization.
| Parameter | Protocol A: Aqueous Ammonium Hydroxide | Protocol B: AMA (Ammonium Hydroxide/Methylamine) | Protocol C: UltraMILD (K2CO3 in Methanol) |
| Reagent | 28-30% NH4OH | 1:1 (v/v) NH4OH / 40% Methylamine | 0.05 M K2CO3 in Methanol |
| Temperature | 55°C | 65°C | Room Temperature |
| Time | 18 hours | 10 minutes | 4 hours |
| Primary Use | Standard for TNA , DNA, RNA | Ultrafast deprotection of DNA and RNA | Deprotection of sensitive modified oligos |
| Key Considerations | Long incubation time. | Requires acetyl-protected cytosine to prevent transamination. | Requires specialized "UltraMILD" phosphoramidites with more labile base protecting groups. |
Visualizations
Caption: Experimental workflow for TNA oligonucleotide deprotection.
Caption: Troubleshooting decision tree for TNA deprotection issues.
References
dealing with truncated sequences in TNA synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Threose Nucleic Acid (TNA) synthesis. Our aim is to help you resolve common issues, particularly the formation of truncated sequences, and to provide detailed experimental protocols for successful TNA oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is TNA, and how does it differ from DNA and RNA?
A1: Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog where the natural ribose or deoxyribose sugar backbone of RNA and DNA is replaced by a four-carbon threose sugar. This structural modification, specifically the 2',3'-phosphodiester linkage instead of the natural 3',5'-linkage, confers unique properties to TNA, such as resistance to nuclease degradation, making it a promising candidate for therapeutic and diagnostic applications.[1]
Q2: What is the primary method for synthesizing TNA oligonucleotides?
A2: The primary method for TNA oligonucleotide synthesis is solid-phase phosphoramidite chemistry, similar to standard DNA and RNA synthesis.[1] This process involves the sequential addition of TNA phosphoramidite monomers to a growing chain attached to a solid support, typically controlled pore glass (CPG).
Q3: What are the most common causes of truncated sequences in TNA synthesis?
A3: Truncated sequences in TNA synthesis are primarily caused by incomplete coupling of the TNA phosphoramidite monomers to the growing oligonucleotide chain during the synthesis cycle. Factors contributing to this include suboptimal coupling efficiency of the phosphoramidites, steric hindrance from bulky protecting groups on the monomers, and inadequate deprotection or cleavage steps.
Q4: How can I purify full-length TNA oligonucleotides from truncated sequences?
A4: Post-synthesis purification is crucial for isolating full-length TNA oligonucleotides. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).[1] HPLC, particularly reverse-phase HPLC, is effective for sequences up to 50 bases, while PAGE is recommended for longer or highly pure sequences.[2][3]
Troubleshooting Guide: Dealing with Truncated Sequences
This guide will help you diagnose and resolve issues leading to the formation of truncated sequences during your TNA synthesis experiments.
Problem: High Proportion of Truncated Sequences Observed in Final Product Analysis (HPLC or PAGE)
Possible Cause 1: Low Coupling Efficiency
The efficiency of the coupling step is critical for achieving a high yield of full-length product. For TNA synthesis, extended coupling times and higher concentrations of phosphoramidites are often necessary compared to standard DNA synthesis.
Solutions:
-
Optimize Coupling Time and Reagent Concentration: Increase the coupling time for TNA phosphoramidites. A single 5-minute coupling may be suboptimal. Consider a double coupling protocol.
-
Evaluate Phosphoramidite Quality: Ensure that the TNA phosphoramidites are of high purity and have not degraded. Use fresh reagents for each synthesis.
-
Consider the Impact of Protecting Groups: Bulky protecting groups on the TNA monomers can sterically hinder the coupling reaction. For instance, a guanosine TNA phosphoramidite with a less bulky acetyl protecting group has been shown to have a significantly higher coupling efficiency than one with a diphenylcarbamoyl (DPC) group.
Quantitative Data on Guanosine TNA Phosphoramidite Coupling Efficiency
| Protecting Group | Coupling Efficiency (%) | Full-Length Product (%) | Truncated Product (%) |
| with DPC | ~55% | 55.3 | 44.7 |
| without DPC | ~80% | 80.5 | 19.5 |
Data adapted from a study comparing the synthesis of a 3′-tGtTdT5-3′ sequence under suboptimal conditions to highlight differences in coupling efficiency.
Possible Cause 2: Incomplete Deprotection
Incomplete removal of protecting groups from the nucleobases or the phosphate backbone can lead to chain cleavage during subsequent processing or analysis, appearing as truncated sequences.
Solutions:
-
Ensure Fresh Deprotection Reagents: Use fresh, high-quality deprotection solutions. For example, when using ammonium hydroxide, ensure it is a fresh solution, as its concentration can decrease over time.
-
Optimize Deprotection Conditions: Standard deprotection for TNA oligonucleotides is often carried out with a 30% aqueous ammonium hydroxide solution for 18 hours at 55 °C. However, for sensitive modifications, milder conditions may be necessary.
Possible Cause 3: Issues with the Solid Support
Problems with the solid support, such as uneven loading or degradation, can lead to premature termination of the synthesis.
Solutions:
-
Use High-Quality Solid Support: Ensure the controlled pore glass (CPG) support is of high quality and appropriate for your synthesis scale.
-
Verify Loading of the First Nucleoside: Inconsistent loading of the initial nucleoside on the support can affect the overall yield and purity.
Experimental Protocols
Protocol 1: Solid-Phase TNA Oligonucleotide Synthesis
This protocol outlines the key steps for automated solid-phase synthesis of TNA oligonucleotides using phosphoramidite chemistry.
Materials:
-
TNA phosphoramidite monomers (A, C, G, T) dissolved in anhydrous acetonitrile
-
Controlled Pore Glass (CPG) solid support functionalized with the initial TNA nucleoside
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile for washing
Methodology:
-
Preparation: Load the appropriate TNA phosphoramidites, reagents, and the CPG column onto an automated DNA/RNA synthesizer.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each monomer addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed with the deblocking solution to expose the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The next TNA phosphoramidite, activated by the activator solution, is coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutations in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
-
Repeat: The cycle is repeated until the desired TNA sequence is synthesized.
-
Final Deblocking: After the final coupling step, the terminal 5'-DMT group can either be removed (DMT-off) or left on (DMT-on) for purification purposes.
Protocol 2: Cleavage and Deprotection of TNA Oligonucleotides
Materials:
-
Concentrated ammonium hydroxide (30%)
-
Heating block or oven
Methodology:
-
Cleavage from Support: After synthesis, the CPG support is treated with concentrated ammonium hydroxide at room temperature to cleave the TNA oligonucleotide from the support.
-
Base and Phosphate Deprotection: The resulting solution containing the oligonucleotide is heated in a sealed vial at 55 °C for 18 hours to remove the protecting groups from the nucleobases and the phosphate backbone.
-
Evaporation: The ammonium hydroxide solution is removed by evaporation (e.g., using a SpeedVac) to yield the crude TNA oligonucleotide.
Protocol 3: Purification of TNA Oligonucleotides by HPLC
Materials:
-
Reverse-phase HPLC column (e.g., C18)
-
HPLC system with a UV detector
-
Mobile phases (e.g., Acetonitrile and Triethylammonium acetate buffer)
Methodology:
-
Sample Preparation: Dissolve the crude TNA oligonucleotide in an appropriate buffer.
-
HPLC Separation: Inject the sample onto the HPLC system. The separation is based on the hydrophobicity of the oligonucleotides. Full-length products, especially if they retain the hydrophobic 5'-DMT group, will be retained longer on the column than the shorter, truncated sequences.
-
Fraction Collection: Collect the fractions corresponding to the full-length TNA oligonucleotide peak as detected by the UV detector.
-
Desalting: The collected fractions are desalted to remove the HPLC buffer salts.
Visualizations
Caption: Workflow for solid-phase TNA oligonucleotide synthesis and purification.
Caption: Troubleshooting logic for truncated sequences in TNA synthesis.
References
Technical Support Center: Mass Spectrometry Analysis of TNA Synthesis Impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of threose nucleic acid (TNA) synthesis impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS analysis of TNA oligonucleotides.
Issue 1: No or Poor Signal Intensity in the Mass Spectrum
-
Question: I am not seeing any peaks, or the signal for my TNA oligonucleotide is very weak. What are the possible causes and solutions?
-
Answer: Poor signal intensity is a common issue in mass spectrometry.[1] Several factors can contribute to this problem. The table below outlines potential causes and recommended troubleshooting steps.
Potential Cause Troubleshooting Steps Sample Concentration Ensure your sample is appropriately concentrated. If it is too dilute, you may not achieve a strong enough signal. Conversely, overly concentrated samples can lead to ion suppression.[1] Ionization Efficiency The choice of ionization technique significantly impacts signal intensity.[1] For oligonucleotides, Electrospray Ionization (ESI) is commonly used. Optimize ESI source parameters such as spray voltage, capillary temperature, and gas flows. Instrument Tuning and Calibration Regularly tune and calibrate your mass spectrometer according to the manufacturer's guidelines to ensure it is operating at peak performance.[1] Sample Preparation and Purity High salt concentrations from synthesis or purification buffers can suppress the MS signal. Ensure your sample is properly desalted before analysis. Residual synthesis reagents can also interfere with ionization. LC Method Optimization The mobile phase composition is critical. For oligonucleotides, ion-pairing reagents like triethylamine (TEA) and hexafluoroisopropanol (HFIP) are often used to improve retention and peak shape, which can enhance signal intensity. Detector Issues If you see no peaks at all, there might be an issue with the detector.[2] Check that the detector is functioning correctly and that the gases are flowing as expected.
Issue 2: Inaccurate Mass Measurement for the TNA Oligonucleotide
-
Question: The observed mass of my TNA oligonucleotide does not match the expected theoretical mass. What could be causing this discrepancy?
-
Answer: Accurate mass determination is crucial for confirming the identity of your synthesized TNA. Discrepancies can arise from several sources.
Potential Cause Troubleshooting Steps Mass Calibration The most common cause of mass inaccuracy is improper or infrequent calibration. Perform regular mass calibration using appropriate standards recommended by your instrument's manufacturer. Presence of Adducts The observed mass may be higher than expected due to the formation of adducts with ions present in the mobile phase or sample matrix, such as sodium ([M+Na]+) or potassium ([M+K]+). Incomplete Deprotection During solid-phase synthesis, protecting groups are used. If these are not completely removed during the final deprotection step, they will add to the mass of the oligonucleotide. For example, a residual dimethoxytrityl (DMT) group adds 302 Da. Unexpected Modifications The synthesis process can sometimes lead to unintended modifications. For instance, oxidation of the phosphodiester backbone can occur, resulting in a mass increase of 16 Da per oxidation event. Software Deconvolution Errors ESI-MS of oligonucleotides produces a series of peaks with different charge states. The software deconvolutes this series to determine the molecular weight. Ensure the deconvolution settings are appropriate for your oligonucleotide's mass range and charge state distribution.
Issue 3: Poor Chromatographic Peak Shape (e.g., Broadening, Tailing, or Splitting)
-
Question: My TNA oligonucleotide is eluting from the HPLC column with poor peak shape. How can I improve this?
-
Answer: Good chromatographic separation is essential for accurate impurity analysis. The unique structure of TNA can present challenges for chromatography.
Potential Cause Troubleshooting Steps Suboptimal LC Conditions TNA, like other oligonucleotides, requires specific mobile phases for good separation. Ion-pairing reversed-phase (IP-RP) HPLC is a common method. Optimize the concentrations of ion-pairing reagents (e.g., TEA and HFIP) and the organic solvent gradient. Secondary Structure Formation TNA sequences, particularly those with high GC content, can form secondary structures that lead to broad or split peaks. Increasing the column temperature (e.g., to 50-60°C) can help disrupt these structures. Column Contamination or Degradation The column can become contaminated over time, or the stationary phase can degrade, leading to poor peak shape. Flush the column according to the manufacturer's instructions or replace it if necessary. Sample Overload Injecting too much sample can lead to peak broadening and fronting. Try reducing the amount of sample injected onto the column. Presence of Isomers For certain TNA modifications or during the synthesis of specific sequences, diastereomers may form, which can result in peak splitting if they are partially resolved by the column.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in TNA synthesis?
A1: TNA oligonucleotides are typically produced by automated solid-phase synthesis using phosphoramidite chemistry. Impurities can arise from various steps in this process. Common impurities include:
-
Failure Sequences (n-1, n-2, etc.): These are shorter sequences that result from incomplete coupling at one or more steps of the synthesis. They are the most common type of process-related impurity.
-
Deletions: A single nucleotide may be missing from within the sequence.
-
Modifications from Synthesis Reagents: Residual chemicals from the synthesis process can sometimes form adducts with the oligonucleotide.
-
Depurination Products: Although TNA is more resistant to acid-mediated degradation than DNA, depurination (loss of a purine base) can still occur, especially during prolonged exposure to acidic conditions during deprotection.
-
Products of Strand Cleavage: Following depurination, the TNA backbone can undergo cleavage, leading to smaller fragments.
Q2: How can I differentiate between different types of impurities using mass spectrometry?
A2: Mass spectrometry is a powerful tool for identifying impurities based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) is particularly useful for this purpose. The table below lists common impurities and their expected mass differences from the full-length product (FLP).
| Impurity Type | Mass Difference from FLP | Notes |
| n-1 Deletion | -(Mass of the deleted nucleoside monophosphate) | The exact mass will depend on which base (A, T, G, or C) was deleted. |
| Depurination | -(Mass of the purine base: Adenine or Guanine) | Results in an abasic site on the TNA backbone. |
| Sodium Adduct | +22 Da (approx.) | A common adduct seen in ESI-MS. |
| Potassium Adduct | +38 Da (approx.) | Another common adduct. |
| Oxidation | +16 Da | Can occur on the phosphodiester backbone or on certain bases. |
| Residual DMT group | +302 Da | Indicates incomplete deprotection. |
Q3: What is a recommended experimental protocol for LC-MS analysis of TNA impurities?
A3: A typical protocol for the analysis of TNA oligonucleotides involves ion-pairing reversed-phase HPLC coupled with ESI-MS. The following table provides a starting point for method development.
| Parameter | Recommended Conditions |
| HPLC Column | Reversed-phase C18 column suitable for oligonucleotides (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Agilent AdvanceBio Oligonucleotide) |
| Mobile Phase A | Aqueous solution of an ion-pairing agent (e.g., 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water) |
| Mobile Phase B | Organic solvent with the same ion-pairing agent (e.g., 15 mM TEA and 400 mM HFIP in Methanol or Acetonitrile) |
| Gradient | A linear gradient from a low percentage of Mobile Phase B to a higher percentage, optimized to resolve the TNA from its impurities. |
| Flow Rate | Dependent on the column internal diameter (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column). |
| Column Temperature | 50-60 °C to minimize secondary structures. |
| MS Detector | High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| Data Analysis | Use software capable of deconvoluting the ESI-MS charge state envelope to determine the molecular weight of the main peak and any impurities. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of TNA synthesis impurities using LC-MS.
References
Technical Support Center: DMTr-TNA-U-amidite Coupling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DMTr-TNA-U-amidite in oligonucleotide synthesis. The information provided is based on established principles of phosphoramidite chemistry and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the role of an activator in this compound coupling?
A1: In phosphoramidite chemistry, the activator plays a crucial role in the coupling step of oligonucleotide synthesis. It protonates the diisopropylamino group of the this compound, transforming it into a highly reactive intermediate. This activated phosphoramidite can then efficiently react with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support, forming a phosphite triester linkage.[][2] The choice and concentration of the activator are critical for achieving high coupling efficiency and minimizing side reactions.[]
Q2: Which activators are commonly used for phosphoramidite coupling, and are they suitable for TNA amidites?
A2: Several classes of activators are used in oligonucleotide synthesis, including tetrazole derivatives and imidazole derivatives.[]
-
1H-Tetrazole: A traditional and widely used activator.
-
5-Ethylthio-1H-tetrazole (ETT): Offers improved solubility and reactivity over 1H-Tetrazole.
-
4,5-Dicyanoimidazole (DCI): A non-explosive and highly effective activator known for promoting rapid coupling kinetics.[4]
-
Imidazolium triflate (IMT): A salt-type activator that can offer a good balance between activation and reducing undesired side reactions.
While these are standard for DNA and RNA synthesis, they are also the starting point for TNA oligonucleotide synthesis. Due to the potentially unique steric environment of the threose sugar in TNA, some optimization of the activator type and concentration may be necessary to achieve optimal coupling efficiency.
Q3: What are the potential causes of low coupling efficiency with this compound?
A3: Low coupling efficiency can stem from several factors:
-
Suboptimal Activator: The chosen activator may not be acidic enough for efficient activation or may be too aggressive, leading to side reactions.
-
Moisture Contamination: Water in the acetonitrile (ACN) solvent, phosphoramidite solution, or on the synthesizer can hydrolyze the activated phosphoramidite, reducing the amount available for coupling.
-
Degraded Phosphoramidite: this compound is sensitive to moisture and oxidation. Improper storage or handling can lead to degradation.
-
Steric Hindrance: The structure of the TNA backbone may present steric challenges that slow down the coupling reaction.
-
Secondary Structures: The growing oligonucleotide chain may form secondary structures that hinder the accessibility of the 5'-hydroxyl group.
-
Insufficient Coupling Time: The reaction time may not be sufficient for the coupling to go to completion, especially with sterically hindered monomers like TNA-amidites.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Coupling Efficiency | Inefficient activation of the TNA-U-amidite. | - Switch to a more potent activator (e.g., from 1H-Tetrazole to ETT or DCI).- Optimize the activator concentration; too low may result in incomplete activation, while too high can cause side reactions. |
| Presence of moisture in reagents or on the synthesizer. | - Use anhydrous acetonitrile (<15 ppm water).- Ensure phosphoramidite and activator solutions are freshly prepared and dry.- Maintain an inert atmosphere (argon or helium) on the synthesizer. | |
| Degraded this compound. | - Use fresh, high-quality phosphoramidite.- Store amidites under inert gas at the recommended temperature. | |
| Insufficient coupling time. | - Increase the coupling time. For modified amidites, doubling the standard coupling time is a common starting point for optimization. | |
| Steric hindrance from the TNA backbone. | - Consider using a less sterically hindered activator, such as an imidazole derivative.- Perform a double or triple coupling to drive the reaction to completion. | |
| Formation of n+1 Species | Premature removal of the 5'-DMT group from the phosphoramidite by an overly acidic activator. | - Use a less acidic activator.- Reduce the activator concentration. |
| Truncated Sequences (n-1) | Incomplete capping of unreacted 5'-hydroxyl groups from the previous cycle. | - Ensure the capping solution is fresh and effective.- Optimize the capping time. |
| Incomplete coupling in the current cycle. | - Address the causes of low coupling efficiency as detailed above. |
Quantitative Data Summary
The following table provides a representative summary of how coupling efficiency might vary with different activators. Please note that these are illustrative values for standard DNA synthesis and optimization will be required for this compound.
| Activator | Typical Concentration (in ACN) | Average Coupling Efficiency (per step) for standard DNA | Key Characteristics |
| 1H-Tetrazole | 0.45 M | 98-99% | Standard, widely used, but can be explosive as a solid. |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.6 M | >99% | More soluble and reactive than 1H-Tetrazole. |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M | >99% | Highly efficient, non-explosive, and very soluble in acetonitrile. |
| Imidazolium triflate (IMT) | 0.25 M - 0.5 M | >99% | Salt-based activator, offers a good balance of reactivity and reduced side reactions. |
Note: The optimal concentration and resulting coupling efficiency for this compound may differ and should be determined empirically.
Experimental Protocols
Standard Phosphoramidite Coupling Cycle
This protocol outlines the key steps in a standard automated oligonucleotide synthesis cycle. For this compound, extending the coupling time is recommended as a starting point for optimization.
-
Deblocking: The 5'-DMTr protecting group is removed from the support-bound oligonucleotide chain using a solution of a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).
-
Washing: The solid support is thoroughly washed with anhydrous acetonitrile to remove the acid and any residual water.
-
Coupling: The this compound and the activator are simultaneously delivered to the synthesis column. The recommended starting conditions are:
-
Amidite Concentration: 0.1 M in anhydrous acetonitrile.
-
Activator Concentration: Refer to the table above for typical concentrations.
-
Coupling Time: Start with a 10-15 minute coupling time and optimize as needed.
-
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps. This is typically done with a mixture of acetic anhydride and 1-methylimidazole.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a tetrahydrofuran/water/pyridine mixture.
-
Washing: The support is washed again with anhydrous acetonitrile to prepare for the next cycle.
These steps are repeated until the desired oligonucleotide sequence is synthesized.
Visualizations
Caption: The phosphoramidite cycle for oligonucleotide synthesis.
Caption: A logical workflow for troubleshooting low coupling efficiency.
References
capping efficiency issues in TNA synthesis
Welcome to the Technical Support Center for Threose Nucleic Acid (TNA) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to capping efficiency during TNA synthesis.
Troubleshooting Guide: Capping Efficiency Issues
Low capping efficiency can lead to the accumulation of failure sequences (n-1 deletions), complicating purification and downstream applications. This guide addresses common problems and their solutions.
Problem 1: Low Capping Efficiency Observed Across All Syntheses
-
Possible Cause 1: Reagent Degradation. Capping reagents, particularly acetic anhydride (Cap A), are sensitive to moisture and can degrade over time.
-
Solution: Replace with fresh capping reagents. Ensure reagent bottles are properly sealed and stored under anhydrous conditions.
-
-
Possible Cause 2: Inadequate Reagent Delivery. Clogged lines or faulty valves on the synthesizer can prevent the correct volume of capping reagents from reaching the synthesis column.
-
Solution: Perform a system check and clean the fluidic pathways of the synthesizer. Verify that the correct volumes of reagents are being delivered.
-
-
Possible Cause 3: Suboptimal N-Methylimidazole Concentration. The concentration of N-methylimidazole (NMI) in the Cap B solution is critical for catalytic activity.
-
Solution: Verify the concentration of your NMI solution. Some protocols may require different concentrations, so ensure it matches your synthesis cycle parameters.
-
Problem 2: Inconsistent or Declining Capping Efficiency
-
Possible Cause 1: Gradual Reagent Degradation. Slow exposure of capping reagents to air and moisture can lead to a gradual decline in performance.
-
Solution: Implement a regular replacement schedule for capping reagents, even if they are not fully consumed.
-
-
Possible Cause 2: Environmental Factors. High humidity in the laboratory can introduce moisture into the synthesizer's reagents and lines.
-
Solution: Ensure the laboratory environment is climate-controlled. On humid days, it may be beneficial to purge the synthesizer with dry argon or nitrogen before starting a synthesis.
-
Problem 3: No Capping Occurring
-
Possible Cause 1: Incorrect Reagent Bottles Installed. The Cap A and Cap B bottles may have been swapped or the incorrect reagents placed on the synthesizer.
-
Solution: Verify that the correct capping reagents are connected to the appropriate ports on the synthesizer.
-
-
Possible Cause 2: Complete Blockage of Reagent Lines. A severe blockage can completely prevent reagent delivery.
-
Solution: Perform a thorough cleaning and maintenance of the synthesizer's fluidics system.
-
Frequently Asked Questions (FAQs)
Q1: What is the function of the capping step in TNA synthesis?
The capping step is a critical part of solid-phase oligonucleotide synthesis that chemically blocks any unreacted 5'-hydroxyl groups on the growing TNA chains after the coupling step.[1] This is typically achieved by acetylation, rendering these groups inert for subsequent coupling cycles.[1] The primary purpose is to prevent the formation of deletion mutations (n-1 shortmers), which are TNA strands missing a single nucleotide.[1]
Q2: How are standard DNA synthesis protocols applied to TNA capping?
Current literature and established methodologies indicate that TNA oligonucleotides are synthesized using standard β-cyanoethyl phosphoramidite chemistry, which includes using a standard DNA synthesis protocol for the capping step.[2][3] This implies the use of the same well-established capping reagents and general conditions.
Q3: What are the standard reagents used for capping in TNA synthesis?
Based on standard DNA synthesis protocols, the capping process typically uses a two-component reagent system:
-
Cap A: An acetylating agent, most commonly acetic anhydride.
-
Cap B: A catalyst, typically N-methylimidazole (NMI). These are usually delivered in a solvent such as tetrahydrofuran (THF) or acetonitrile.
Q4: How can I assess the capping efficiency of my TNA synthesis?
Several analytical techniques can be used to detect failed capping by identifying n-1 deletion mutants:
-
Polyacrylamide Gel Electrophoresis (PAGE): Can resolve the full-length TNA from shorter n-1 sequences.
-
High-Performance Liquid Chromatography (HPLC): Both reverse-phase and anion-exchange HPLC can separate the desired product from deletion mutants.
-
Mass Spectrometry (MS): Can identify the masses of the full-length product and any capped or uncapped failure sequences.
Q5: Could the threose sugar in TNA affect capping efficiency compared to deoxyribose in DNA?
While there is a lack of specific comparative studies on the capping efficiency between TNA and DNA, the use of standard DNA capping protocols for TNA synthesis suggests that the threose sugar does not significantly impede the acetylation of the 5'-hydroxyl group. The fundamental reaction mechanism of capping is expected to be the same.
Data on Capping Efficiency in Oligonucleotide Synthesis
The following table summarizes expected capping efficiencies in standard oligonucleotide synthesis, which can be used as a benchmark for TNA synthesis.
| Capping Efficiency | Interpretation | Recommended Action |
| > 99% | Excellent | No action required. |
| 95-99% | Acceptable | Monitor for trends. Consider reagent replacement. |
| < 95% | Poor | Immediate troubleshooting required. |
Experimental Protocols
Protocol 1: Standard Capping Cycle in Solid-Phase TNA Synthesis
This protocol is part of the automated synthesis cycle and follows the coupling step.
-
Reagent Preparation:
-
Cap A: Acetic Anhydride in a suitable solvent (e.g., THF or acetonitrile).
-
Cap B: N-Methylimidazole in a suitable solvent (e.g., THF or acetonitrile).
-
-
Procedure (automated synthesizer):
-
Following the coupling of the TNA phosphoramidite, the synthesis column is washed with acetonitrile.
-
The capping reagents (Cap A and Cap B) are mixed and delivered to the column.
-
The reaction is allowed to proceed for a specified time (typically 1-2 minutes) to ensure complete acetylation of any unreacted 5'-hydroxyl groups.
-
The column is then washed with acetonitrile to remove excess capping reagents and byproducts before proceeding to the oxidation step.
-
Protocol 2: Analysis of Capping Efficiency by Denaturing PAGE
-
Sample Preparation:
-
Cleave the synthesized TNA oligonucleotide from the solid support and deprotect it using standard procedures.
-
Resuspend the crude TNA product in a suitable loading buffer (e.g., containing formamide and a tracking dye).
-
-
Gel Electrophoresis:
-
Prepare a high-resolution denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7-8 M urea).
-
Load the TNA sample into a well.
-
Run the gel at a constant power until the tracking dye has migrated to the desired position, ensuring good separation between the full-length (n) and the n-1 deletion products.
-
-
Visualization and Quantification:
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold).
-
Visualize the bands using a gel imaging system.
-
Quantify the band intensities for the full-length product and the n-1 deletion sequences. The capping efficiency can be estimated by comparing the intensity of the n-1 band to the total intensity of all product bands.
-
Visualizations
References
strategies to minimize n-1 deletions in TNA synthesis
Welcome to the Technical Support Center for Threose Nucleic Acid (TNA) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize n-1 deletions and other common impurities during your TNA synthesis experiments.
Troubleshooting Guide: Minimizing n-1 Deletions in TNA Synthesis
N-1 deletions are a common type of impurity in solid-phase oligonucleotide synthesis, arising from the failure to add a nucleotide in a given cycle. Due to their similarity in size and chemical properties to the full-length product (FLP), n-1 deletions can be challenging to remove. This guide provides strategies to address the root causes of n-1 deletions in TNA synthesis.
dot ```dot graph Troubleshooting_Workflow { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
// Node styles start [label="High n-1 Deletion Rate\nDetected", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; issue_coupling [label="Issue: Inefficient Coupling", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; issue_capping [label="Issue: Ineffective Capping", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; issue_deblocking [label="Issue: Incomplete Deblocking", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; solution_coupling1 [label="Optimize Coupling Time &\nPhosphoramidite Concentration", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_coupling2 [label="Select Appropriate Activator", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_coupling3 [label="Ensure Anhydrous Conditions", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_capping [label="Optimize Capping Reagents\n& Reaction Time", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_deblocking [label="Optimize Deblocking Time &\nReagent Choice", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Reduced n-1 Deletion Rate", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> issue_coupling; start -> issue_capping; start -> issue_deblocking;
issue_coupling -> solution_coupling1; issue_coupling -> solution_coupling2; issue_coupling -> solution_coupling3;
issue_capping -> solution_capping;
issue_deblocking -> solution_deblocking;
solution_coupling1 -> end; solution_coupling2 -> end; solution_coupling3 -> end; solution_capping -> end; solution_deblocking -> end; }
Caption: A single cycle in solid-phase TNA synthesis.
-
Deblocking (Detritylation):
-
Reagent: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: Flow the deblocking solution through the synthesis column to remove the 5'-DMT protecting group from the solid-support-bound oligonucleotide.
-
Time: 2-3 minutes (optimize based on synthesizer and sequence).
-
-
Washing:
-
Reagent: Anhydrous Acetonitrile (ACN).
-
Procedure: Thoroughly wash the column with ACN to remove the deblocking reagent and any residual water.
-
-
Coupling:
-
Reagents:
-
TNA phosphoramidite solution (e.g., 0.1 M in ACN).
-
Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in ACN).
-
-
Procedure: Simultaneously deliver the TNA phosphoramidite and activator solutions to the column to initiate the coupling reaction.
-
Time: 5-15 minutes (this is a critical parameter to optimize for TNA).
-
-
Washing:
-
Reagent: Anhydrous Acetonitrile (ACN).
-
Procedure: Wash the column to remove unreacted phosphoramidite and activator.
-
-
Capping:
-
Reagents:
-
Cap A: Acetic Anhydride in THF/Pyridine or Lutidine.
-
Cap B: 16% N-Methylimidazole (NMI) in THF.
-
-
Procedure: Deliver the capping reagents to the column to acetylate any unreacted 5'-hydroxyl groups.
-
Time: 1-2 minutes.
-
-
Washing:
-
Reagent: Anhydrous Acetonitrile (ACN).
-
Procedure: Wash the column to remove excess capping reagents.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Procedure: Flow the oxidizing solution through the column to convert the unstable phosphite triester linkage to a stable phosphate triester.
-
Time: 1-2 minutes.
-
-
Washing:
-
Reagent: Anhydrous Acetonitrile (ACN).
-
Procedure: Wash the column to remove the oxidation solution.
-
This completes one cycle. The process is repeated until the desired TNA sequence is synthesized.
solvent quality requirements for TNA synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding solvent quality for successful Threose Nucleic Acid (TNA) synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is solvent quality so critical for TNA synthesis?
A1: TNA synthesis, like DNA and RNA synthesis, relies on phosphoramidite chemistry, a series of chemical reactions that are highly sensitive to impurities. High-purity solvents are essential to ensure the efficiency and accuracy of each step in the synthesis cycle (deblocking, coupling, capping, and oxidation). Contaminants can lead to failed reactions, resulting in low yields of the full-length TNA oligonucleotide and the formation of difficult-to-remove impurities.
Q2: What are the most critical impurities in solvents used for TNA synthesis?
A2: The most detrimental impurities are water, amines, and peroxides.
-
Water reacts with and hydrolyzes the activated phosphoramidite monomers, preventing them from coupling to the growing TNA chain. This leads to the formation of truncated sequences (n-1 shortmers).[1]
-
Amines and other basic impurities can cause premature removal of protecting groups on the phosphoramidites and the growing oligonucleotide chain, leading to unwanted side reactions and branched products.
-
Peroxides , commonly found in aged ethers like Tetrahydrofuran (THF), are oxidizing agents that can degrade the sensitive phosphoramidite monomers and the phosphite triester linkage formed during the coupling step.[2]
Q3: Can I use standard HPLC-grade solvents for TNA synthesis?
A3: While HPLC-grade solvents are of high purity, they may not be sufficiently anhydrous for TNA synthesis. It is crucial to use "DNA synthesis grade" or "anhydrous" grade solvents that have a guaranteed low water content (typically below 10-20 ppm). Always refer to the manufacturer's certificate of analysis to confirm the specifications.
Q4: How should I store solvents for TNA synthesis?
A4: Solvents should be stored in their original, tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of moisture and oxygen. Anhydrous solvents are often supplied in septum-sealed bottles to allow for the withdrawal of the solvent with a syringe without exposing the bulk to the atmosphere. Peroxide-forming solvents like THF should be stored in the dark and tested regularly for peroxide content.
Solvent Quality Requirements
The quality of solvents used in automated solid-phase TNA synthesis is paramount for achieving high coupling efficiencies and overall synthesis success. The following table summarizes the key requirements for the most common solvents used in the phosphoramidite method.
| Solvent | Role in Synthesis | Purity (%) | Max. Water Content (ppm) | Other Critical Specifications |
| Acetonitrile (ACN) | Phosphoramidite & Activator Diluent, Wash Solvent | ≥99.9 | ≤10 | Titratable Acid: ≤0.008 meq/g, Titratable Base: ≤0.0006 meq/g, Residue after Evaporation: ≤1.0 ppm |
| Tetrahydrofuran (THF) | Capping Reagent Solvent | ≥99.9 | ≤50 | Peroxides: ≤10 ppm (ideally non-detectable). Often contains BHT as a stabilizer. |
| Dichloromethane (DCM) / Toluene | Deblocking Reagent Solvent | ≥99.8 | ≤100 | Acidity is a key parameter to control to prevent depurination. |
| Pyridine | Oxidation Reagent Component | ≥99.8 | ≤500 | Must be free of primary and secondary amine contaminants. |
Troubleshooting Guide
Low yields or impure final product in TNA synthesis can often be traced back to solvent quality. This guide provides a systematic approach to troubleshooting these issues.
| Observed Problem | Potential Solvent-Related Cause(s) | Recommended Action(s) |
| Low Stepwise Coupling Efficiency (Observed via trityl monitoring) | 1. Wet Acetonitrile: Water in the acetonitrile is hydrolyzing the activated phosphoramidites.[1] 2. Degraded Phosphoramidites: Moisture in the phosphoramidite diluent (acetonitrile) has degraded the monomers. | 1. Replace the acetonitrile on the synthesizer with a fresh, unopened bottle of DNA synthesis grade solvent (≤10 ppm water). 2. Use a septum-sealed bottle and withdraw solvent using a dry syringe under an inert atmosphere.[1] 3. Prepare fresh phosphoramidite solutions. 4. Verify the water content of the acetonitrile using Karl Fischer titration (see Experimental Protocols). |
| Presence of n-1 Shortmers in Final Product (Detected by HPLC, MS, or PAGE) | 1. Inefficient Coupling: This is a direct consequence of the causes listed above (wet acetonitrile). 2. Inefficient Capping: Water or other nucleophilic impurities in the THF used for the capping solution can degrade the capping reagents (e.g., acetic anhydride). | 1. Follow all actions for "Low Stepwise Coupling Efficiency". 2. Replace the THF and capping reagents with fresh, anhydrous stocks. |
| Desulfurization (in Phosphorothioate TNA Synthesis) | Oxidation by Peroxides: Peroxides in THF used for capping or other steps can oxidize the phosphite triester intermediate before the sulfurization step. | 1. Test THF for the presence of peroxides before use (see Experimental Protocols). 2. Use THF containing an inhibitor like butylated hydroxytoluene (BHT).[2] 3. Use fresh, unopened bottles of THF. |
| Broad or Tailing Peaks in HPLC Analysis | Formation of Adducts: Reactive impurities in solvents can lead to the formation of various adducts on the oligonucleotide. For example, acrylonitrile, a byproduct of cyanoethyl deprotection, can form adducts if not properly scavenged, an issue that can be exacerbated by poor quality wash solvents. | 1. Ensure high-purity acetonitrile is used for all wash steps. 2. Consider an additional wash step with a 10% diethylamine (DEA) in acetonitrile solution prior to cleavage from the solid support to remove any potential acrylonitrile adducts. |
| Complete Synthesis Failure (No product detected) | Gross Contamination: Severe contamination of any of the primary solvents (e.g., using a non-anhydrous grade of acetonitrile). | 1. Perform a complete system flush of the synthesizer. 2. Replace all reagents and solvents with fresh, certified DNA synthesis grade materials. 3. Re-prime all lines and perform a test synthesis with a known, simple sequence. |
Experimental Protocols
Protocol 1: Determination of Water Content in Acetonitrile by Karl Fischer Titration
This protocol provides a general method for determining the water content in acetonitrile, a critical parameter for TNA synthesis.
Principle: The Karl Fischer (KF) titration is a highly specific method for water determination. It is based on the Bunsen reaction where water reacts with iodine and sulfur dioxide in the presence of a base and a solvent. The endpoint is detected potentiometrically or coulometrically.
Materials:
-
Karl Fischer Titrator (volumetric or coulometric)
-
KF reagent (e.g., CombiTitrant 5 Keto or similar)
-
KF solvent (e.g., methanol or a specialized ketone solvent)
-
Airtight glass syringe
-
Acetonitrile sample
Procedure (Volumetric Method):
-
System Preparation: The titration vessel is filled with the KF solvent and pre-titrated to dryness with the KF titrant. This removes any residual moisture from the solvent and the vessel.
-
Sample Introduction: A known volume or weight of the acetonitrile sample is accurately introduced into the conditioned titration vessel using an airtight syringe. The sample should be injected below the surface of the solvent.
-
Titration: The titration is initiated. The KF titrant is added automatically until all the water in the sample has reacted.
-
Endpoint Detection: The endpoint is detected by a persistent change in the potential of the indicator electrode.
-
Calculation: The instrument's software calculates the water content based on the volume of titrant consumed and the known titer of the reagent. The result is typically expressed in parts per million (ppm).
Acceptance Criteria: For use in TNA synthesis, the water content of acetonitrile should be ≤ 10 ppm .
Protocol 2: Qualitative and Semi-Quantitative Testing for Peroxides in Tetrahydrofuran (THF)
This protocol describes a simple method to detect the presence of potentially hazardous peroxides in THF.
Principle: Peroxides in THF will oxidize iodide (I⁻) to iodine (I₂). The formation of iodine can be visually detected by its characteristic yellow-brown color, or more sensitively by the formation of a blue-black complex with a starch indicator.
Materials:
-
THF sample
-
Potassium Iodide (KI), solid or 10% aqueous solution
-
Glacial Acetic Acid
-
Starch indicator solution (optional, for increased sensitivity)
-
Test tube
Procedure:
-
Place 1-3 mL of the THF sample into a clean test tube.
-
Add 1 mL of a freshly prepared 10% aqueous potassium iodide solution.
-
Shake the mixture and allow it to stand for 1-2 minutes.
-
Qualitative Observation: The development of a yellow to brown color in the aqueous layer indicates the presence of peroxides.
-
Semi-Quantitative Commercial Test Strips: For a more quantitative measure, commercial peroxide test strips can be used. Dip the strip into the THF sample according to the manufacturer's instructions and compare the resulting color to the provided chart.
Acceptance Criteria: For use in TNA synthesis, the peroxide concentration in THF should be ≤ 10 ppm . If peroxides are detected, the solvent should be discarded or properly treated to remove them before use.
Visualizations
References
Technical Support Center: TNA Oligonucleotide Synthesis Column Regeneration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the regeneration of synthesis columns after Threose Nucleic Acid (TNA) oligonucleotide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of regenerated TNA oligonucleotide synthesis columns.
| Issue | Potential Cause | Recommended Action |
| Low Coupling Efficiency | Incomplete removal of previous synthesis residues: Capping groups or protecting groups from the prior synthesis may remain on the solid support, blocking reactive sites. | 1. Perform a more stringent column stripping and washing protocol (see Experimental Protocols).2. Extend the incubation time with the stripping reagents.3. Consider a pre-swelling step with an appropriate solvent (e.g., toluene for polystyrene supports) before starting the next synthesis to improve reagent accessibility.[1] |
| Degradation of the solid support: Harsh regeneration conditions (e.g., strong acids or bases) can damage the support matrix (CPG or polystyrene).[2] | 1. Verify the chemical compatibility of the regeneration reagents with your specific solid support.2. Avoid excessively high temperatures or prolonged exposure to harsh chemicals.3. Perform a visual inspection of the support material if possible. | |
| Residual moisture in the column: Water can interfere with the phosphoramidite chemistry, leading to lower coupling efficiency.[3] | 1. Ensure the column is thoroughly dried with an inert gas (e.g., argon or nitrogen) after the final wash step of the regeneration protocol.2. Store regenerated columns in a desiccator or under an inert atmosphere. | |
| High n-1 Shortmer Impurity | Inefficient capping on the regenerated support: Residuals on the support may hinder the capping reaction, leaving unreacted 5'-hydroxyl groups that can lead to n-1 sequences in the subsequent synthesis. | 1. Review and optimize the capping step in your synthesis protocol. Ensure fresh capping reagents are used.2. The presence of n-1 impurities that also contain a 5'-trityl group can complicate purification.[4] |
| Non-uniform derivatization after regeneration: If the column is stripped and re-derivatized, uneven distribution of the new starting nucleoside can lead to synthesis failures. | 1. Ensure complete and uniform reaction during any re-derivatization step. | |
| Column Blockage or High Backpressure | Accumulation of particulates: Small fragments of the solid support or precipitated reagents can clog the column frits. | 1. Back-flush the column with a compatible solvent at a low flow rate.2. Ensure all solutions used for regeneration are properly filtered. |
| Swelling of polystyrene support: Polystyrene-based supports can swell in certain organic solvents, leading to increased backpressure.[1] | 1. Use solvents that are known to be compatible with your specific polystyrene support.2. Incorporate a pre-swelling step with a suitable solvent like toluene to manage pressure changes during synthesis. | |
| Discolored Solid Support | Incomplete removal of trityl groups: The orange color of the dimethoxytrityl (DMT) cation may persist if the deblocking step is incomplete. | 1. Extend the deblocking step or use fresh deblocking solution during the final stages of the previous synthesis.2. Ensure the final wash of the regeneration protocol effectively removes all residual deblocking agents and cleaved trityl groups. |
| Degradation of reagents or support: Certain reagents may degrade and discolor the support material over time. | 1. Use fresh, high-quality reagents for both synthesis and regeneration.2. If discoloration persists and is associated with poor synthesis performance, discard the column. |
Frequently Asked Questions (FAQs)
Q1: Is it possible to regenerate and reuse TNA oligonucleotide synthesis columns?
A1: While the reuse of synthesis columns is a common practice for standard DNA and RNA synthesis to reduce costs, specific data on TNA column regeneration is limited. However, based on the principles of solid-phase oligonucleotide synthesis, it is theoretically possible to regenerate columns by thoroughly stripping all residual molecules from the solid support. A well-regenerated column should, in principle, perform similarly to a new column for a limited number of cycles.
Q2: What are the main contaminants I need to remove during regeneration?
A2: The primary contaminants to remove are the previously synthesized TNA oligonucleotides, protecting groups from the phosphoramidites and the solid support linker, capping reagents (e.g., acetic anhydride and N-methylimidazole), and any byproducts from the synthesis cycle.
Q3: How many times can I regenerate a single column?
A3: The number of times a column can be successfully regenerated is not definitively established and will depend on the specific TNA sequence synthesized, the harshness of the cleavage and deprotection conditions used, and the type of solid support (Controlled Pore Glass - CPG vs. Polystyrene). It is recommended to perform quality control on the synthesized oligonucleotide after each use of a regenerated column to monitor performance. A decline in yield or purity would indicate that the column should be discarded.
Q4: What type of solid support is better for regeneration, CPG or Polystyrene?
A4: Both CPG and polystyrene have their advantages. CPG is a rigid support that does not swell, but it can be susceptible to degradation under highly basic conditions, which may lead to silica precipitates. Polystyrene is stable over a wide pH range but can swell in organic solvents, which needs to be managed to avoid high backpressure. The choice may depend on the specific TNA chemistry and the regeneration protocol employed.
Q5: How do I validate that a regenerated column is ready for a new synthesis?
A5: A thorough validation should include both a physical and a functional check.
-
Physical Check: The support material should be free-flowing and of a consistent color. There should be no visible clumps or significant discoloration.
-
Functional Check: The most reliable validation is to perform a test synthesis of a short, well-characterized TNA sequence. The resulting oligonucleotide should be analyzed for yield and purity (e.g., by HPLC or Mass Spectrometry) and compared to the results obtained with a new column.
Experimental Protocols
Protocol 1: General Column Regeneration (Hypothetical Procedure)
This protocol is a suggested procedure based on general principles of solid-phase oligonucleotide synthesis and is intended as a starting point for developing a validated in-house method.
Materials:
-
Acetonitrile (synthesis grade)
-
Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in Dichloromethane (DCM) (Deblocking solution)
-
Ammonium hydroxide (concentrated)
-
Anhydrous acetonitrile
-
Inert gas (Argon or Nitrogen)
-
Syringes and luer fittings
Procedure:
-
Post-Synthesis Wash: After the synthesized TNA oligonucleotide has been cleaved from the support, wash the column thoroughly with 10 column volumes of acetonitrile to remove residual cleavage solution.
-
Stripping of Residual Oligonucleotides and Protecting Groups:
-
Flush the column with 5 column volumes of concentrated ammonium hydroxide.
-
Seal the column and incubate at 55°C for 12-16 hours. This step is designed to cleave any remaining oligonucleotides and remove base-labile protecting groups.
-
Allow the column to cool to room temperature.
-
Wash with 10 column volumes of water, followed by 10 column volumes of acetonitrile.
-
-
Final Deblocking:
-
Wash the column with 5 column volumes of deblocking solution (e.g., 3% TCA in DCM) to ensure all terminal DMT groups are removed.
-
Immediately follow with 10 column volumes of acetonitrile to wash away the deblocking solution and the cleaved trityl groups.
-
-
Final Wash and Drying:
-
Wash the column with 10 column volumes of anhydrous acetonitrile.
-
Dry the solid support thoroughly by passing a stream of inert gas (argon or nitrogen) through the column for 15-30 minutes.
-
-
Storage:
-
Cap the column securely and store in a desiccator to prevent moisture absorption.
-
Protocol 2: Quality Control of Regenerated Columns
Objective: To assess the performance of a regenerated synthesis column.
Procedure:
-
Synthesize a Test Oligonucleotide: On the regenerated column, synthesize a short (e.g., 10-15 bases) TNA sequence that has been previously characterized. Use a new column of the same type as a control.
-
Monitor Synthesis Parameters: During the synthesis, monitor the trityl cation release after each deblocking step. The intensity of the color should be consistent with that observed for a new column. A significant drop in intensity suggests poor coupling efficiency.
-
Cleavage and Deprotection: Cleave and deprotect the test oligonucleotide using your standard protocol.
-
Quantify Yield: Determine the yield of the crude oligonucleotide via UV spectrophotometry at 260 nm.
-
Assess Purity: Analyze the purity of the crude oligonucleotide using Ion-Exchange HPLC (IE-HPLC) or LC-MS. Compare the chromatogram to that of the oligonucleotide synthesized on the new column. Key metrics to evaluate are the percentage of the full-length product and the presence of n-1 or other failure sequences.
Quantitative Data Summary
The following table provides hypothetical performance metrics for a new versus a regenerated TNA synthesis column. Actual results may vary and should be determined empirically.
| Parameter | New Column | Regenerated Column (1st Reuse) | Regenerated Column (3rd Reuse) |
| Average Coupling Efficiency (per step) | > 99% | 98.5 - 99% | < 98% (potential decline) |
| Crude Purity of a 20-mer TNA (by HPLC) | ~70-80% Full-Length Product | ~65-75% Full-Length Product | Variable, likely < 65% |
| Final Yield (after purification) | Baseline (100%) | 85 - 95% of baseline | < 80% of baseline |
Visualizations
Caption: Workflow for the regeneration of a TNA oligonucleotide synthesis column.
References
Validation & Comparative
Validating TNA Oligonucleotide Sequences: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of synthetic oligonucleotides is paramount. This guide provides an objective comparison of mass spectrometry and other analytical techniques for the characterization of Threose Nucleic Acid (TNA) oligonucleotides, supported by experimental data and detailed protocols.
Threose Nucleic Acid (TNA) is a promising synthetic genetic polymer with applications in diagnostics and therapeutics due to its resistance to nuclease degradation.[1] Ensuring the fidelity of synthesized TNA sequences is a critical quality control step. Mass spectrometry has emerged as a powerful and indispensable tool for the primary validation of these novel biomolecules. This guide delves into the nuances of using mass spectrometry for TNA analysis and compares its performance with established methods like High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).
Mass Spectrometry for TNA Validation: A Two-Pronged Approach
Mass spectrometry (MS) offers unparalleled precision in determining the molecular weight of TNA oligonucleotides, thereby confirming their composition.[2][3] The two most common MS techniques for oligonucleotide analysis are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).[2][3]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a high-throughput technique ideal for the rapid screening of a large number of TNA samples. It provides a fast and straightforward confirmation of the molecular weight of the full-length product and can detect the presence of common impurities such as n-1 shortmers.
Electrospray Ionization (ESI) MS , often coupled with liquid chromatography (LC-MS), provides higher resolution and accuracy, particularly for longer or modified TNA oligonucleotides. ESI-MS can also be used in tandem (MS/MS) to fragment the oligonucleotide, providing valuable sequence information.
Comparative Performance of Mass Spectrometry Techniques
| Parameter | MALDI-TOF MS | ESI-MS (LC-MS) |
| Throughput | High | Moderate |
| Resolution | Moderate (decreases with increasing mass) | High |
| Mass Accuracy | Good (typically within 0.03% for smaller oligos) | Excellent (often <5 ppm) |
| Sensitivity | High (fmol to pmol range) | High (fmol to pmol range) |
| Sequence Information | Limited (primarily molecular weight confirmation) | Yes (with MS/MS) |
| Best Suited For | Rapid QC of routine, shorter TNA synthesis | Detailed characterization, longer sequences, and sequence confirmation |
Alternative and Complementary Validation Methods
While mass spectrometry is a primary validation tool, other techniques provide valuable and often orthogonal information regarding the purity and integrity of TNA oligonucleotides.
High-Performance Liquid Chromatography (HPLC) separates oligonucleotides based on their physicochemical properties. Ion-pair reversed-phase (IP-RP) HPLC is a common method for assessing the purity of synthetic oligonucleotides. It can effectively separate the full-length TNA product from shorter synthesis failures (n-1, n-2, etc.) and other impurities.
Polyacrylamide Gel Electrophoresis (PAGE) under denaturing conditions separates oligonucleotides based on their size with single-base resolution. This technique is particularly useful for visualizing the purity of the TNA product and identifying the presence of shorter fragments.
Comparison of Validation Methods
| Technique | Principle | Information Provided | Resolution | Throughput |
| Mass Spectrometry | Mass-to-charge ratio | Molecular weight, sequence (MS/MS) | High | High (MALDI) to Moderate (ESI) |
| HPLC | Differential partitioning | Purity, quantification of impurities | High | Moderate |
| PAGE | Electrophoretic mobility | Purity, size heterogeneity | High (single-base) | Low to Moderate |
Experimental Protocols
Mass Spectrometry: MALDI-TOF Protocol for TNA Analysis
This protocol is adapted from standard oligonucleotide analysis procedures.
-
Sample Preparation:
-
Dissolve the purified TNA oligonucleotide in nuclease-free water to a final concentration of 10 pmol/µL.
-
Prepare a matrix solution of 3-hydroxypicolinic acid (3-HPA) at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid.
-
On a MALDI target plate, spot 1 µL of the TNA sample and 1 µL of the matrix solution.
-
Allow the spot to air dry completely at room temperature.
-
-
MS Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive or negative ion mode.
-
Acquire spectra over a mass range appropriate for the expected molecular weight of the TNA oligonucleotide.
-
Calibrate the instrument using a standard oligonucleotide mixture of known molecular weights.
-
-
Data Analysis:
-
Process the raw data to identify the peak corresponding to the monoisotopic mass of the full-length TNA product.
-
Compare the observed mass to the calculated theoretical mass.
-
Identify peaks corresponding to common adducts (e.g., Na+, K+) and synthesis failure sequences (e.g., n-1).
-
Mass Spectrometry: LC-ESI-MS Protocol for TNA Analysis
This protocol is a general guide and may require optimization based on the specific TNA sequence and LC-MS system.
-
LC Separation:
-
Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18).
-
Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., 100 mM hexafluoroisopropanol (HFIP) and 5 mM triethylamine (TEA)).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A linear gradient from low to high organic phase to elute the TNA oligonucleotide.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 1-10 µL of the TNA sample (e.g., 10 pmol).
-
-
ESI-MS Acquisition:
-
Operate the mass spectrometer in negative ion mode.
-
Set the scan range to encompass the expected charge states of the TNA oligonucleotide (e.g., m/z 500-2000).
-
Optimize source parameters (e.g., capillary voltage, source temperature) for oligonucleotide analysis.
-
-
Data Analysis:
-
Deconvolute the resulting multi-charged spectrum to obtain the neutral mass of the TNA oligonucleotide.
-
Compare the deconvoluted mass with the calculated theoretical mass.
-
For MS/MS analysis, select the precursor ion of interest and apply collision-induced dissociation (CID) to generate fragment ions for sequence verification.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Protocol for TNA Analysis
This protocol is based on standard methods for DNA and RNA oligonucleotide analysis.
-
Gel Preparation:
-
Prepare a 15-20% polyacrylamide gel containing 7 M urea in 1X TBE buffer.
-
Use a gel size and comb appropriate for the desired resolution and number of samples.
-
-
Sample Preparation:
-
Resuspend 50-100 pmol of the TNA oligonucleotide in loading buffer (e.g., 95% formamide, 18 mM EDTA, and 0.025% bromophenol blue).
-
Denature the sample by heating at 95°C for 5 minutes, then immediately place on ice.
-
-
Electrophoresis:
-
Load the samples onto the gel.
-
Run the gel in 1X TBE buffer at a constant power until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
Stain the gel using a suitable method such as Stains-All or a silver staining kit.
-
Visualize the bands corresponding to the full-length TNA product and any shorter impurities.
-
Visualizing the Workflow
The following diagrams illustrate the typical workflows for TNA oligonucleotide validation.
Caption: Overview of the TNA oligonucleotide synthesis and validation workflow.
Caption: Detailed workflow for TNA validation by MALDI-TOF and LC-ESI-MS.
Conclusion
The validation of TNA oligonucleotide sequences requires a multi-faceted analytical approach. Mass spectrometry, particularly a combination of high-throughput MALDI-TOF for initial screening and high-resolution LC-ESI-MS for detailed characterization and sequence confirmation, stands as the cornerstone of a robust quality control strategy. Complementary techniques such as HPLC and PAGE provide orthogonal data on purity and size heterogeneity, ensuring the highest confidence in the integrity of the final TNA product for downstream applications in research and drug development.
References
A Comparative Guide to Purity Analysis of TNA Oligonucleotides by Capillary Electrophoresis
The burgeoning field of synthetic genetics and nucleic acid-based therapeutics has led to the development of novel genetic polymers, including threose nucleic acid (TNA). TNA, an artificial genetic polymer with a simplified four-carbon sugar backbone, is gaining attention for its potential in various biotechnological applications. Ensuring the purity of synthetic TNA oligonucleotides is a critical quality control step for reliable downstream applications in research, diagnostics, and drug development. Capillary electrophoresis (CE), particularly capillary gel electrophoresis (CGE), has emerged as a powerful, high-resolution technique for the purity analysis of oligonucleotides.[1] This guide provides a comprehensive comparison of CGE with other common analytical methods, supported by experimental data for oligonucleotides, and offers a detailed protocol for TNA purity analysis.
Comparison of Analytical Techniques for Oligonucleotide Purity
The choice of analytical technique for oligonucleotide purity is dictated by the specific requirements of the analysis, such as the length of the oligonucleotide, the nature of potential impurities, and the desired level of characterization. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are common alternatives to CGE.
Table 1: General Comparison of Analytical Techniques for Oligonucleotide Purity
| Feature | Capillary Gel Electrophoresis (CGE) | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Anion-Exchange HPLC (AEX-HPLC) | Mass Spectrometry (MS) |
| Principle of Separation | Size-based separation in a sieving matrix | Hydrophobicity | Charge (number of phosphate groups) | Mass-to-charge ratio |
| Primary Application | Purity assessment and size confirmation | Purity assessment of detritylated oligonucleotides | Purity assessment of oligonucleotides with significant secondary structure | Identity confirmation and impurity identification |
| Resolution | Single-base resolution up to ~100 nt | Excellent for up to 50 bases, can be extended to 80 bases | Excellent for up to 40 bases | High to very high |
| Analysis Time | Fast (typically < 30 minutes) | Moderate (30-60 minutes) | Moderate (30-60 minutes) | Fast (< 10 minutes) |
| Sample Consumption | Very low (nanoliter scale) | Low (microliter scale) | Low (microliter scale) | Low (microliter scale) |
| Automation | Fully automatable for high-throughput analysis | Fully automatable | Fully automatable | Can be coupled with LC for automation |
| Quantitation | Good, based on peak area | Excellent, based on peak area | Excellent, based on peak area | Not inherently quantitative |
Table 2: Quantitative Performance Comparison for Oligonucleotide Analysis
| Parameter | Capillary Gel Electrophoresis (CGE) | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Anion-Exchange HPLC (AEX-HPLC) |
| Resolution (N vs. N-1) | Excellent (single-base) | Good to Excellent | Excellent |
| Analysis Time per Sample | ~15-30 minutes | ~30-60 minutes | ~30-60 minutes |
| Throughput | High | Medium | Medium |
| Sample Volume Required | nL | µL | µL |
| Relative Standard Deviation (RSD) for Migration Time | < 1% | < 2% | < 2% |
| Relative Standard Deviation (RSD) for Peak Area | < 2% | < 3% | < 3% |
Experimental Workflow and Protocols
The purity analysis of TNA oligonucleotides by CGE involves a streamlined workflow from sample preparation to data analysis.
Detailed Experimental Protocol for TNA Oligonucleotide Analysis by CGE
This protocol is adapted from established methods for DNA and RNA oligonucleotide analysis due to the absence of a specific published protocol for TNA. Optimization may be required for specific TNA sequences.
1. Materials and Reagents:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30-40 cm total length).
-
Gel Buffer (Sieving Matrix): A solution containing a replaceable polymer such as linear polyacrylamide or polyethylene oxide in a buffer (e.g., Tris-Borate-EDTA with 7 M urea).
-
Run Buffer: Typically the same as the gel buffer without the sieving polymer.
-
Capillary Conditioning Solutions: 0.1 M NaOH, deionized water.
-
TNA Sample: Lyophilized TNA oligonucleotide.
-
Deionized Water: For sample dilution.
2. Instrumentation:
-
A commercial capillary electrophoresis system equipped with a UV detector capable of monitoring at 260 nm.
3. Procedure:
-
Capillary Conditioning:
-
Flush the capillary with 0.1 M NaOH for 5 minutes.
-
Flush with deionized water for 5 minutes.
-
Fill the capillary with the gel buffer.
-
-
Sample Preparation:
-
Dissolve the lyophilized TNA oligonucleotide in deionized water to a final concentration of 0.1 mg/mL.
-
-
Electrophoresis Conditions:
-
Data Analysis:
-
The output is an electropherogram showing peaks corresponding to the full-length TNA product and any shorter failure sequences (impurities).
-
Determine the purity of the TNA oligonucleotide by calculating the ratio of the peak area of the full-length product to the total area of all peaks.
-
Conclusion
Capillary gel electrophoresis is a highly effective method for the purity analysis of TNA oligonucleotides, offering high resolution, speed, and automation. Its ability to resolve species with a single-base difference makes it particularly well-suited for quality control of synthetic nucleic acids. While HPLC methods are also powerful, CGE provides a complementary technique with distinct advantages, especially in terms of analysis time and sample consumption for high-throughput applications. The provided workflow and protocol offer a solid foundation for researchers, scientists, and drug development professionals to implement CGE for the reliable purity assessment of TNA oligonucleotides.
References
TNA vs. LNA: A Comparative Analysis of Duplex Thermal Stability
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of nucleic acid therapeutics and diagnostics, the demand for synthetic analogs with enhanced stability and binding affinity is paramount. Threose Nucleic Acid (TNA) and Locked Nucleic Acid (LNA) have emerged as two prominent candidates, offering unique advantages over their natural DNA and RNA counterparts. This guide provides an objective comparison of the thermal stability of TNA- and LNA-containing duplexes, supported by experimental data, to aid researchers in selecting the optimal chemistry for their applications.
Executive Summary
Both TNA and LNA modifications significantly influence the thermal stability of nucleic acid duplexes. LNA is renowned for its substantial increase in the melting temperature (Tm) of duplexes, a consequence of its rigid, "locked" sugar conformation. TNA, an acyclic xeno-nucleic acid, also modulates duplex stability, with its effects being highly dependent on the sequence context, particularly the purine content. While direct head-to-head comparative studies under identical experimental conditions are limited, this guide synthesizes available data to provide a comprehensive overview.
Data Presentation: Thermal Stability of TNA and LNA Duplexes
The following tables summarize the melting temperatures (Tm) of various nucleic acid duplexes containing TNA and LNA modifications. It is crucial to note that the data for TNA and LNA are collated from different studies, and therefore, experimental conditions may vary.
Table 1: Thermal Stability of TNA-Modified Duplexes
| Duplex Type | Sequence (5'-3') | Tm (°C) | Reference |
| DNA/DNA | CGCGAATT CGCG | 55.4 | [1] |
| DNA/TNA | CGCGAATT CGCG | 52.1 | [1] |
| RNA/RNA | CGCGAAUU CGCG | 67.2 | [1] |
| RNA/TNA | CGCGAAUU CGCG | 64.1 | [1] |
TNA modifications are on the bottom strand.
Table 2: Thermal Stability of LNA-Modified Duplexes
| Duplex Type | Sequence (5'-3') | Tm (°C) | ΔTm per LNA (°C) | Reference |
| DNA/DNA | GTG CAC TGA C | 49 | - | [2] |
| DNA/LNA | GTG CA C TGA C | 59 | +10 | |
| RNA/DNA | GUG CAC UGA C | 54 | - | |
| RNA/LNA | GUG CA C UGA C | 66 | +12 |
LNA modification is denoted by a bold, underlined letter in the DNA or RNA strand. The complementary strand is DNA.
Note: The purine content in TNA strands has been shown to significantly impact the thermal stability of TNA:DNA duplexes. Higher purine content in the TNA strand generally leads to greater stability.
Key Observations
-
LNA consistently and significantly increases the thermal stability of both DNA and RNA duplexes, with a reported increase of +2 to +10°C per LNA modification.
-
TNA's effect on thermal stability is more nuanced. In the presented study, TNA slightly decreased the Tm of both DNA and RNA duplexes. However, other research indicates that high purine content in the TNA strand can lead to duplexes with greater stability than their natural counterparts.
-
Duplexes with RNA are generally more stable than those with DNA , a trend that holds true for duplexes containing TNA and LNA modifications.
Experimental Methodologies
The thermal stability of the duplexes cited in this guide was primarily determined by UV thermal denaturation analysis . A detailed, generalized protocol for this method is provided below.
Protocol: UV Thermal Denaturation for Duplex Melting Temperature (Tm) Determination
1. Sample Preparation:
- Synthesize and purify the desired oligonucleotides (unmodified, TNA-modified, and LNA-modified) and their complementary strands.
- Quantify the concentration of each oligonucleotide using UV-Vis spectrophotometry at 260 nm.
- Prepare duplex samples by mixing equimolar amounts of the complementary strands in a buffered solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).
2. Annealing:
- Heat the duplex samples to 95°C for 5 minutes to ensure complete dissociation of any pre-existing secondary structures.
- Allow the samples to cool slowly to room temperature to facilitate proper duplex formation.
3. UV Thermal Melt Analysis:
- Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
- Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).
- Record the absorbance at regular temperature intervals.
4. Data Analysis:
- Plot the absorbance as a function of temperature to generate a melting curve.
- The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes are dissociated. This corresponds to the inflection point of the melting curve, which can be precisely determined by calculating the first derivative of the curve.
Visualizing Key Processes
To better understand the experimental process and the therapeutic application of these modified nucleic acids, the following diagrams are provided.
References
TNA vs. Phosphorothioate Oligonucleotides: A Comparative Guide to Nuclease Resistance
For researchers, scientists, and drug development professionals, the in vivo stability of oligonucleotide-based therapeutics is a paramount concern. Unmodified oligonucleotides are rapidly degraded by cellular nucleases, limiting their therapeutic efficacy. This guide provides an objective, data-driven comparison of two leading strategies to enhance nuclease resistance: threose nucleic acid (TNA) and phosphorothioate (PS) modifications.
Threose nucleic acid is a synthetic nucleic acid analog where the natural ribose or deoxyribose sugar is replaced by a four-carbon threose sugar. This fundamental change to the backbone renders TNA unrecognizable by most nucleases. Phosphorothioate oligonucleotides, on the other hand, feature the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone, which sterically hinders the approach of nucleases.
Quantitative Comparison of Nuclease Resistance
The nuclease resistance of TNA and phosphorothioate oligonucleotides has been evaluated in various in vitro systems. While both modifications offer a significant improvement over unmodified oligonucleotides, studies consistently demonstrate the superior stability of TNA.
| Oligonucleotide Type | Modification Details | Half-life in Serum/Plasma | Key Findings |
| Unmodified Oligo | Standard phosphodiester backbone | ~5 minutes[1] | Rapidly degraded by nucleases. |
| Phosphorothioate (PS) Oligo | Sulfur substitution in the phosphate backbone | Biphasic elimination: initial short half-life of 0.53-0.83 hours, followed by a long half-life of 35-50 hours in animals.[1] | Resistance is dependent on the number and stereochemistry of PS linkages. Can exhibit toxicity at higher concentrations.[2] |
| Threose Nucleic Acid (TNA) Oligo | Threose sugar backbone | Highly stable; remains undigested after 7 days in 50% human serum. | Considered completely refractory to nuclease digestion. Offers high biocompatibility. |
A direct comparison of various modified siRNAs targeting the Ttr gene in mouse primary hepatocytes revealed that TNA modifications conferred greater nuclease resistance than 2'-O-methyl or 2'-fluoro modifications, which are often used in conjunction with phosphorothioates.[3] In this study, siRNAs with TNA modifications generally maintained or even improved potency (IC50 values) compared to the parent siRNA, with some TNA-modified constructs showing IC50 values as low as 0.028 nM.[3]
Experimental Protocols
The assessment of nuclease resistance is crucial for the preclinical development of oligonucleotide therapeutics. The following are detailed methodologies for commonly employed assays.
Protocol 1: Serum Stability Assay
This assay evaluates the stability of oligonucleotides in a complex biological medium containing a variety of nucleases.
Objective: To determine the half-life of TNA and phosphorothioate oligonucleotides in the presence of serum.
Materials:
-
TNA and phosphorothioate oligonucleotides
-
Unmodified control oligonucleotide
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
-
RNA loading dye (e.g., formamide-based)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel imaging system
Methodology:
-
Oligonucleotide Preparation: Resuspend oligonucleotides in nuclease-free water to a stock concentration of 200 µM.
-
Reaction Setup: For each time point, prepare a 10 µL reaction containing 50 pmol of the oligonucleotide in 50% FBS. A master mix can be prepared for multiple time points.
-
Incubation: Incubate the reactions at 37°C. Recommended time points include 0, 10, 30 minutes, and 1, 6, 12, 24 hours.
-
Reaction Quenching: At each time point, take a 5 µL aliquot of the reaction mixture and mix it with 5 µL of RNA loading dye. Immediately store the quenched sample at -20°C to halt nuclease activity.
-
Gel Electrophoresis: Once all time points are collected, analyze the samples on a denaturing polyacrylamide gel (e.g., 15-20% acrylamide with 7M urea).
-
Analysis: Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize the bands using a gel imaging system. Quantify the intensity of the full-length oligonucleotide band at each time point relative to the 0-minute time point to determine the degradation rate and calculate the half-life.
Protocol 2: Snake Venom Phosphodiesterase (SVPD) Assay
This assay assesses the resistance of oligonucleotides to a specific 3'-exonuclease.
Objective: To compare the resistance of TNA and phosphorothioate oligonucleotides to 3'-exonuclease degradation.
Materials:
-
TNA and phosphorothioate oligonucleotides
-
Unmodified control oligonucleotide
-
Snake Venom Phosphodiesterase (from Crotalus adamanteus)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
Nuclease-free water
-
Stop Solution (e.g., 9 M urea, 15% glycerol)
-
PAGE system
-
Gel imaging system
Methodology:
-
Oligonucleotide Preparation: Prepare oligonucleotide solutions in nuclease-free water.
-
Reaction Setup: In a microcentrifuge tube, combine the oligonucleotide, reaction buffer, and nuclease-free water to the desired volume. Cool the mixture to 0°C.
-
Enzyme Addition: Add a pre-determined amount of SVPD to initiate the reaction. The optimal enzyme concentration should be determined empirically to achieve a measurable degradation rate for the control oligonucleotide.
-
Incubation: Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the reaction by adding the aliquot to a tube containing the stop solution.
-
Analysis: Analyze the samples by denaturing PAGE and quantify the amount of intact oligonucleotide remaining at each time point as described in the serum stability assay protocol.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental process and the biological context of these modified oligonucleotides, the following diagrams are provided.
References
Hybridization Kinetics of TNA-DNA vs. PNA-DNA Duplexes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the hybridization kinetics of nucleic acid analogs is paramount for the design of effective therapeutic and diagnostic tools. This guide provides a detailed comparison of the hybridization kinetics of threose nucleic acid (TNA) and peptide nucleic acid (PNA) with their complementary DNA targets. While direct comparative studies under identical experimental conditions are limited, this document synthesizes available quantitative data, outlines experimental methodologies, and visualizes key concepts to facilitate an informed understanding of their respective kinetic profiles.
Quantitative Data Summary
The hybridization kinetics of TNA-DNA and PNA-DNA duplexes are characterized by their association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) is derived (K_D = k_off / k_on). The following tables summarize the available quantitative data for each system. It is crucial to note that the experimental conditions vary between studies, which directly impacts the kinetic rates.
Table 1: Hybridization Kinetics of TNA-DNA Duplexes
| TNA Sequence Type | Complementary DNA Sequence | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | Experimental Conditions |
| Purine-rich | Pyrimidine-rich | 1.1 x 10⁶ | 0.018 | 16 | 1 M NaCl, 22°C, Single-molecule imaging |
| Pyrimidine-rich | Purine-rich | 0.8 x 10⁶ | 0.27 | 340 | 1 M NaCl, 22°C, Single-molecule imaging |
Data extracted from a study by Lackey et al. The study highlights that the increased stability of purine-rich TNA binding to pyrimidine-rich DNA is primarily due to a significantly lower dissociation rate.[1]
Table 2: Hybridization Kinetics of PNA-DNA Duplexes
| PNA/DNA Type | Ionic Strength (NaCl) | Temperature (°C) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | Experimental Method |
| 9-mer PNA-DNA | 450 mM | 22.5 | 1.5 x 10⁵ | 0.01 | 67 | Single-molecule imaging |
| 9-mer DNA-DNA | 450 mM | 22.5 | 6.0 x 10⁵ | 0.14 | 233 | Single-molecule imaging |
| Cationic PNA-DNA | Physiological | 25 | Not specified | Not specified | 48.1 | Surface Plasmon Resonance (SPR) |
| Anionic PNA-DNA | Physiological | 25 | Not specified | Not specified | >5000 | Surface Plasmon Resonance (SPR) |
Data for 9-mer duplexes from a study by Beck et al., directly comparing PNA-DNA and DNA-DNA kinetics.[2][3] Data on charged PNAs from López-Tena & Winssinger, highlighting the significant impact of backbone charge on affinity.[4]
Key Kinetic Differences: TNA-DNA vs. PNA-DNA
While a direct head-to-head comparison is challenging due to the lack of studies with identical sequences and conditions, we can infer key differences from the available data:
-
Association Rate (k_on): PNA-DNA duplexes tend to have a slower association rate compared to their DNA-DNA counterparts.[2] The available data for TNA-DNA suggests an association rate that is also in the range of, or slightly slower than, typical DNA-DNA hybridization.
-
Dissociation Rate (k_off): This is where the most significant differences lie. PNA-DNA duplexes exhibit a vastly slower dissociation rate than DNA-DNA duplexes, contributing to their high thermal stability. Similarly, the stability of TNA-DNA duplexes is strongly influenced by their dissociation rate, which is highly dependent on the purine/pyrimidine content of the strands.
-
Influence of Ionic Strength: The stability of PNA-DNA duplexes is remarkably independent of ionic strength, a significant advantage in varying biological environments. In contrast, DNA-DNA and likely TNA-DNA duplex stability is highly dependent on salt concentration.
-
Impact of Backbone Modifications: The neutral backbone of PNA is a key contributor to its high affinity for DNA by reducing electrostatic repulsion. Modifications to the PNA backbone, such as the introduction of positive or negative charges, can dramatically alter the hybridization kinetics, with cationic PNAs showing enhanced affinity.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the hybridization kinetics of TNA-DNA and PNA-DNA duplexes.
Single-Molecule Fluorescence Imaging
This technique allows for the direct observation of individual hybridization and dissociation events, providing precise measurements of k_on and k_off.
Protocol:
-
Surface Preparation: A glass coverslip is functionalized with polyethylene glycol (PEG) to minimize non-specific binding. Biotinylated DNA capture probes are immobilized on the surface via a streptavidin-biotin linkage.
-
Oligonucleotide Preparation: The target TNA or PNA oligomers are labeled with a fluorescent dye (e.g., Cy3 or Cy5). The complementary DNA strands are unlabeled and immobilized on the surface.
-
Imaging: The coverslip is mounted on a total internal reflection fluorescence (TIRF) microscope. The fluorescently labeled TNA or PNA molecules in solution are introduced into the flow cell.
-
Data Acquisition: Time-lapse fluorescence images are acquired. The binding and dissociation of individual fluorescent molecules at the locations of the immobilized DNA probes are recorded as changes in fluorescence intensity over time.
-
Data Analysis: The durations of the fluorescent "on" times (bound state) and "off" times (unbound state) are measured for many individual molecules. The dissociation rate (k_off) is calculated as the inverse of the average "on" time. The association rate (k_on) is determined from the inverse of the average "off" time and the concentration of the fluorescently labeled molecules in solution.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at a sensor surface upon binding of an analyte, allowing for the real-time monitoring of association and dissociation kinetics.
Protocol:
-
Sensor Chip Preparation: A sensor chip (e.g., with a gold surface) is functionalized, and one of the interacting partners (e.g., the DNA probe) is immobilized on the surface.
-
Analyte Injection: The other interacting partner (the TNA or PNA analyte) is injected in a continuous flow over the sensor surface at a specific concentration.
-
Association Phase: The binding of the analyte to the immobilized probe is monitored in real-time as an increase in the SPR signal (measured in response units, RU).
-
Dissociation Phase: After a certain period, the analyte solution is replaced with a buffer-only solution, and the dissociation of the analyte from the probe is monitored as a decrease in the SPR signal.
-
Data Analysis: The association and dissociation curves are fitted to kinetic models (e.g., a 1:1 Langmuir binding model) to extract the association rate constant (k_on) and the dissociation rate constant (k_off).
Visualizing Experimental Workflows and Influencing Factors
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized experimental workflow for measuring hybridization kinetics.
Caption: Factors influencing the hybridization kinetics of TNA-DNA and PNA-DNA duplexes.
References
A Comparative Guide to TNA and LNA Antisense Oligonucleotides for In Vivo Applications
For Researchers, Scientists, and Drug Development Professionals
The field of antisense therapeutics is rapidly advancing, with chemically modified oligonucleotides offering powerful tools to modulate gene expression in vivo. Among the third-generation modifications, Threose Nucleic Acid (TNA) and Locked Nucleic Acid (LNA) have emerged as promising candidates due to their enhanced stability and binding affinity. This guide provides an objective comparison of their in vivo efficacy, supported by experimental data, to aid researchers in selecting the appropriate chemistry for their therapeutic and research applications.
Mechanism of Action: RNase H-Mediated Degradation
Both TNA and LNA are often utilized in a "gapmer" design. This structure consists of a central block of deoxynucleotides, which is capable of recruiting the enzyme RNase H, flanked by modified nucleotide "wings" (TNA or LNA). Upon binding to the target messenger RNA (mRNA), the DNA/RNA hybrid in the central gap is recognized by RNase H, which then cleaves the mRNA strand. This cleavage leads to the degradation of the target mRNA, effectively silencing the expression of the corresponding protein. This mechanism is a cornerstone of antisense technology.[1][2][3]
Figure 1. Mechanism of RNase H-dependent gene silencing by gapmer ASOs.
Comparative In Vivo Efficacy and Performance
While direct head-to-head in vivo studies are limited, data from separate investigations provide insights into the relative performance of TNA and LNA ASOs.
TNA Antisense Oligonucleotides
TNA ASOs have demonstrated promising in vivo activity, particularly in cancer models. Their key reported advantages include excellent biocompatibility and minimal toxicity.[4]
Table 1: Summary of In Vivo Efficacy Data for TNA ASOs
| Parameter | TNA ASO Performance |
| Target Gene | Bcl-2 (anti-apoptotic protein)[4] |
| Animal Model | Nude mice with MCF-7 tumor xenografts |
| Dosing Regimen | Not specified |
| Efficacy Readout | Significant suppression of tumor growth and induction of tumor cell death compared to scramble control. |
| Reported Toxicity | Good biocompatibility with very low toxicity observed. |
LNA Antisense Oligonucleotides
LNA-modified ASOs are well-characterized for their high potency in reducing target mRNA levels, particularly in the liver. However, this increased potency is often associated with a significant risk of hepatotoxicity.
Table 2: Summary of In Vivo Efficacy and Toxicity Data for LNA ASOs
| Parameter | LNA ASO Performance |
| Target Genes | TRADD, PTEN, ApoB |
| Animal Models | BALB/c Mice, Rats |
| Dosing Regimen | 0.5 - 7.5 µmol/kg, twice weekly for 3 weeks (subcutaneous) |
| Efficacy Readout | Up to 5-fold increased potency for target mRNA reduction in the liver compared to 2'-MOE ASOs. An ED₅₀ of ~1.5 µmol/kg was estimated for PTEN mRNA reduction in rats. |
| Reported Toxicity | Profound hepatotoxicity observed, characterized by elevated serum transaminases (ALT/AST), increased liver and spleen weights, and animal body weight loss. Toxicity was noted as early as 4 days after a single administration and was independent of the target sequence. |
Experimental Protocols and Methodologies
The following sections detail the typical experimental designs used to evaluate TNA and LNA ASOs in vivo.
Illustrative In Vivo Experimental Workflow
The general workflow for assessing ASO efficacy in animal models involves several key steps, from administration to endpoint analysis. This process is crucial for obtaining reliable and reproducible data on potency and safety.
Figure 2. Generalized workflow for preclinical in vivo ASO studies.
Protocol for TNA ASO Antitumor Study
This protocol is based on studies evaluating TNA ASOs targeting Bcl-2 in a cancer xenograft model.
-
ASO Preparation : A sequence-defined TNA polymer complementary to the Bcl-2 mRNA is synthesized. A scramble TNA sequence is used as a negative control.
-
Animal Model : Female athymic nude mice are used. Human MCF-7 breast cancer cells are implanted to establish tumor xenografts.
-
Administration : Mice with established tumors are treated with the anti-Bcl-2 TNA or the scramble control TNA. The precise route (e.g., intraperitoneal, intravenous) and dose are optimized for the study.
-
Efficacy Assessment : Tumor volume is measured regularly throughout the study. At the study endpoint, tumors are excised, and Bcl-2 mRNA and protein levels are quantified using qRT-PCR and Western blotting, respectively.
-
Toxicity Assessment : Animal body weight is monitored. At necropsy, major organs are collected for histological examination to assess for any signs of toxicity.
Protocol for LNA ASO Hepatotoxicity and Efficacy Study
This protocol is derived from studies directly comparing LNA and 2'-MOE ASOs for efficacy and liver toxicity in mice.
-
ASO Design and Synthesis : 3-10-3 or 5-10-5 LNA gapmer ASOs with a full phosphorothioate backbone are synthesized. A non-targeting mismatch control LNA ASO is included to assess sequence-independent toxicity.
-
Animal Model : Male BALB/c mice are typically used.
-
Administration : ASOs are dissolved in sterile saline and administered via subcutaneous (SC) or intravenous (IV) injection. A common regimen involves twice-weekly injections for 3 weeks at doses ranging from 0.5 to 7.5 µmol/kg.
-
Efficacy Assessment : 48 hours after the final dose, mice are euthanized. The liver is harvested, and total RNA is extracted. The expression level of the target mRNA is quantified by qRT-PCR and normalized to a housekeeping gene.
-
Toxicity Assessment :
-
Serum Chemistry : Blood is collected via cardiac puncture at the time of sacrifice. Plasma is analyzed for levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.
-
Organ Weights : Liver and spleen weights are recorded and normalized to the final body weight.
-
Histopathology : Liver tissue is fixed in formalin, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate for hepatocellular necrosis, inflammation, and other pathological changes.
-
Conclusion and Outlook
This comparative guide highlights the distinct in vivo profiles of TNA and LNA antisense oligonucleotides.
-
LNA ASOs offer superior potency in target gene knockdown, making them highly effective tools. However, their application is significantly hampered by a consistent and profound risk of hepatotoxicity, which appears to be a class effect of high-affinity bicyclic modifications. This safety concern necessitates careful sequence selection and screening to mitigate off-target effects and toxicity.
-
TNA ASOs are presented as a promising alternative with a favorable safety profile, demonstrating good biocompatibility and low toxicity in initial in vivo cancer models. While current quantitative efficacy data is less extensive than for LNAs, the demonstrated antitumor activity suggests a strong therapeutic potential.
For drug development professionals, the choice between TNA and LNA will depend on the therapeutic window and the specific target. The high potency of LNAs may be advantageous for targets where a deep and rapid knockdown is required, provided the toxicity can be managed. TNAs, with their excellent safety profile, may be better suited for chronic therapies or targets where a more modest but sustained knockdown is sufficient. Further head-to-head studies are warranted to provide a more direct comparison of their therapeutic indices across various targets and disease models.
References
- 1. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of combinations of gapmer antisense oligonucleotides on the target reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic α-l-Threose Nucleic Acids Targeting BcL-2 Show Gene Silencing and in Vivo Antitumor Activity for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
TNA vs. 2'-O-Methyl RNA: A Comparative Guide for siRNA Applications
For researchers, scientists, and drug development professionals, the choice of chemical modifications is paramount in designing effective and safe small interfering RNA (siRNA) therapeutics. Among the various modifications, α-L-threofuranosyl nucleic acid (TNA) and 2'-O-Methyl RNA (2'-OMe RNA) have emerged as prominent candidates for enhancing siRNA stability and performance. This guide provides an objective comparison of TNA and 2'-OMe RNA, supported by experimental data, to inform the selection of the optimal modification strategy for your research.
This comparison delves into critical performance metrics, including nuclease resistance, gene-silencing potency, and mitigation of off-target effects. Detailed experimental protocols for evaluating these parameters are also provided, alongside visual representations of key concepts to facilitate a comprehensive understanding.
Performance Comparison: TNA vs. 2'-O-Methyl RNA
Experimental data consistently demonstrates that TNA modifications can offer significant advantages over the more conventional 2'-OMe RNA modifications in several key areas of siRNA performance.
| Parameter | TNA Modification | 2'-O-Methyl RNA Modification | Key Findings |
| Nuclease Resistance | Enhanced resistance to 3'-exonucleases.[1][2][3] | Improved resistance compared to unmodified RNA.[4][5] | TNA modifications have been shown to provide superior protection against nuclease degradation compared to 2'-O-methyl modifications. For instance, a single TNA incorporation at the 3'-end showed a ~5-fold improvement in stability compared to a single phosphorothioate (PS) bond, while double TNA incorporation provided over 8-fold resistance. |
| Gene Silencing Potency | Generally well-tolerated with activity comparable to or better than parent siRNAs, depending on the position of modification. | Generally well-tolerated, though extensive modification can reduce RNAi efficacy. The position and extent of incorporation are critical for maintaining activity. | Both modifications can be incorporated into siRNAs without significantly compromising their gene-silencing activity. However, certain positions for TNA modification, such as at position 7 of the antisense strand, have been shown to result in better efficacy over time compared to the parent siRNA. |
| Off-Target Effects | Mitigates off-target effects, likely due to a decrease in thermodynamic binding affinity. | Can reduce off-target effects, particularly when placed at position 2 of the guide strand. | Both modifications can be strategically employed to reduce off-target gene silencing. TNA's ability to mitigate these effects is attributed to its impact on binding affinity. 2'-OMe modifications in the seed region are also a well-established strategy for reducing off-target transcript silencing. |
| Structural Impact | The tetrose sugar adopts a C4'-exo pucker and is well-accommodated within the Argonaute 2 protein. TNA has a shorter 3'-2' internucleotide linkage than natural RNA. | Preserves the A-form helical geometry of the siRNA duplex. The 2'-O-methyl group is bulkier than the 2'-hydroxyl group of RNA. | The structural differences between TNA and 2'-OMe RNA contribute to their distinct properties. TNA's unique backbone structure is a key factor in its enhanced nuclease resistance. 2'-OMe RNA maintains a more canonical RNA-like structure. |
Visualizing the Concepts
To better illustrate the underlying mechanisms and structures, the following diagrams are provided.
Caption: The RNA interference (RNAi) pathway initiated by a modified siRNA duplex.
Caption: Key structural differences between TNA and 2'-O-Methyl RNA.
Caption: A typical experimental workflow for comparing siRNA efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments to compare the performance of TNA- and 2'-OMe RNA-modified siRNAs.
Nuclease Resistance Assay
Objective: To determine the stability of modified siRNAs in the presence of nucleases.
Methodology:
-
siRNA Preparation: Synthesize and purify unmodified, TNA-modified, and 2'-OMe RNA-modified siRNAs. The modifications should be incorporated at desired positions (e.g., 3'-overhangs, specific internal sites).
-
Incubation: Incubate the siRNAs (e.g., at a final concentration of 1 µM) in human serum (e.g., 50% or 90%) or a solution containing a specific exonuclease (e.g., 3'-exonuclease) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze the integrity of the siRNAs at each time point using denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining with a nucleic acid stain (e.g., Stains-All).
-
Quantification: Quantify the percentage of intact siRNA at each time point using densitometry. The half-life (T1/2) of each siRNA can then be calculated.
In Vitro Gene Silencing (Potency) Assay
Objective: To measure the efficacy of modified siRNAs in silencing a target gene.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, HEK293) expressing the target gene in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with a range of concentrations (e.g., 0.1 nM to 100 nM) of the different siRNA duplexes (unmodified, TNA-modified, 2'-OMe RNA-modified) using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX). Include a non-targeting siRNA as a negative control and a validated siRNA against a housekeeping gene as a positive control.
-
Incubation: Incubate the cells for 24 to 72 hours post-transfection.
-
Gene Expression Analysis:
-
mRNA Levels: Lyse the cells and extract total RNA. Perform reverse transcription quantitative PCR (RT-qPCR) to measure the relative expression levels of the target mRNA, normalized to a reference gene.
-
Protein Levels: Lyse the cells and perform a Western blot to determine the levels of the target protein.
-
-
Data Analysis: Calculate the percentage of gene knockdown relative to the negative control. Determine the IC50 value (the concentration of siRNA required to achieve 50% knockdown) for each siRNA duplex.
Off-Target Effect Analysis
Objective: To assess the extent to which modified siRNAs silence unintended genes.
Methodology:
-
Transfection: Transfect cells with a fixed, effective concentration (e.g., 10 nM) of each siRNA duplex (unmodified, TNA-modified, 2'-OMe RNA-modified) and a non-targeting control.
-
RNA Extraction: After a suitable incubation period (e.g., 48 hours), extract total RNA of high quality.
-
Transcriptome Analysis: Perform whole-transcriptome analysis using microarrays or RNA sequencing (RNA-seq).
-
Data Analysis:
-
Identify differentially expressed genes for each siRNA treatment compared to the negative control.
-
Analyze the 3'-UTRs of the downregulated off-target transcripts for seed region complementarity to the guide and passenger strands of the transfected siRNAs.
-
Compare the number and magnitude of off-target effects induced by the TNA-modified, 2'-OMe RNA-modified, and unmodified siRNAs.
-
Conclusion
Both TNA and 2'-O-Methyl RNA are valuable chemical modifications for enhancing the therapeutic potential of siRNAs. The choice between them will depend on the specific application and the desired balance of properties. TNA appears to offer superior nuclease resistance and a potent ability to mitigate off-target effects, making it a very promising candidate for developing highly stable and specific siRNA drugs. 2'-O-Methyl RNA is a well-established modification that improves stability and can also be used to reduce off-target effects, providing a reliable option for siRNA design. For any siRNA-based project, it is crucial to empirically test different modification patterns to identify the optimal design for the target and delivery system .
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Shorter Is Better: The α-(l)-Threofuranosyl Nucleic Acid Modification Improves Stability, Potency, Safety, and Ago2 Binding and Mitigates Off-Target Effects of Small Interfering RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 5. 2'-O-methyl-modified anti-MDR1 fork-siRNA duplexes exhibiting high nuclease resistance and prolonged silencing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermodynamic Properties of TNA:RNA and LNA:RNA Duplexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed comparison of the thermodynamic properties of α-L-threofuranosyl nucleic acid (TNA):RNA and locked nucleic acid (LNA):RNA duplexes. A thorough review of experimental data from UV thermal melting and isothermal titration calorimetry (ITC) is presented to objectively evaluate their stability. This document is intended to assist researchers in selecting the appropriate nucleic acid analog for their specific applications in diagnostics and therapeutics by providing a clear summary of their thermodynamic profiles, detailed experimental methodologies, and visual representations of their comparative stability.
Introduction
In the fields of molecular biology and drug development, the use of synthetic nucleic acid analogs is pivotal for enhancing the stability and binding affinity of oligonucleotides. Among the most promising of these are TNA and LNA, both of which form stable duplexes with RNA. TNA, with its flexible threose backbone, and LNA, characterized by its rigid, bicyclic sugar conformation, offer distinct thermodynamic advantages and disadvantages. Understanding these differences is crucial for the rational design of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics. This guide presents a comparative analysis of the thermodynamic properties of TNA:RNA and LNA:RNA duplexes, supported by experimental data.
Comparative Thermodynamic Stability
The stability of a nucleic acid duplex is fundamentally described by the change in Gibbs free energy (ΔG°), which is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions. The melting temperature (Tm), the temperature at which half of the duplexes are dissociated, is a widely used metric for comparing duplex stability.
TNA:RNA Duplexes
TNA is an artificial nucleic acid with a simplified four-carbon sugar backbone. Despite this structural difference from natural nucleic acids, TNA is capable of forming stable Watson-Crick duplexes with RNA. These duplexes adopt an A-like helical geometry, similar to RNA:RNA duplexes. The thermodynamic stability of TNA:RNA duplexes has been shown to be comparable to that of the corresponding RNA:RNA duplexes.
LNA:RNA Duplexes
Locked nucleic acid (LNA) is an RNA analog containing a methylene bridge that locks the ribose ring in a C3'-endo conformation. This pre-organization of the sugar moiety significantly enhances the thermodynamic stability of LNA:RNA duplexes. The incorporation of LNA nucleotides can increase the melting temperature (Tm) of a duplex by 2 to 10°C per LNA modification[1]. This increased stability is primarily due to a more favorable enthalpy of hybridization, which compensates for an unfavorable entropy change[1].
Head-to-Head Comparison
A direct quantitative comparison of the thermodynamic properties of TNA:RNA and LNA:RNA duplexes is challenging due to the lack of studies conducted under identical experimental conditions. However, by comparing data from different studies, a clear trend emerges: LNA:RNA duplexes are significantly more thermodynamically stable than TNA:RNA duplexes.
Below are tables summarizing the available thermodynamic data for representative TNA:RNA and the stabilizing effect of LNA on RNA duplexes.
Table 1: Thermodynamic Parameters of a Representative TNA:RNA Duplex
| Parameter | Value | Method | Reference |
| Tm (°C) | 49.5 | UV Melting | [2] |
| ΔG°₂₅ (kJ/mol) | -43 | ITC | [2] |
Conditions for the TNA:RNA duplex data were not explicitly detailed in the search results.
Table 2: Thermodynamic Stabilization Effect of a Single LNA Modification on a DNA:RNA Duplex
| Parameter | Change upon LNA incorporation | Reference |
| ΔTm (°C) | +2 to +10 | [1] |
| ΔΔG°₃₇ (kcal/mol) | -1.1 to -2.1 |
Note: The negative ΔΔG°₃₇ values indicate stabilization of the duplex upon LNA incorporation.
The significant increase in Tm and the favorable change in free energy upon LNA incorporation underscore the superior thermodynamic stability of LNA:RNA duplexes compared to their TNA:RNA counterparts.
Experimental Protocols
Accurate determination of thermodynamic parameters relies on precise experimental techniques. The two most common methods are UV thermal melting spectroscopy and isothermal titration calorimetry (ITC).
UV Thermal Melting Spectroscopy
This technique measures the change in UV absorbance of a nucleic acid solution as the temperature is increased. The dissociation of the duplex into single strands leads to an increase in absorbance, a phenomenon known as hyperchromicity.
Protocol:
-
Sample Preparation: Oligonucleotides are synthesized, purified (e.g., by HPLC), and quantified. Complementary strands are mixed in equimolar amounts in a buffer solution (typically containing 1 M NaCl, 10 mM sodium phosphate, and 0.1 mM EDTA at pH 7.0). A series of samples with varying oligonucleotide concentrations (e.g., over a 100-fold range) are prepared.
-
Instrumentation: A UV-Vis spectrophotometer equipped with a temperature controller is used. Quartz cuvettes with a defined path length (e.g., 1 cm) are required.
-
Data Acquisition: The absorbance at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1°C/min) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).
-
Data Analysis: The melting temperature (Tm) is determined from the peak of the first derivative of the melting curve. Thermodynamic parameters (ΔH° and ΔS°) are obtained by analyzing the concentration dependence of the Tm using van't Hoff plots (1/Tm vs. ln(Ct), where Ct is the total oligonucleotide concentration). The Gibbs free energy (ΔG°) is then calculated using the equation: ΔG° = ΔH° - TΔS°.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding reaction at a constant temperature, providing a complete thermodynamic profile of the interaction in a single experiment.
Protocol:
-
Sample Preparation: Purified and quantified single-stranded oligonucleotides are prepared in a matched buffer. One strand (the "ligand") is loaded into the injection syringe, and the complementary strand (the "macromolecule") is placed in the sample cell. The concentrations are chosen to ensure a suitable "c-window" for accurate fitting of the binding isotherm.
-
Instrumentation: An isothermal titration calorimeter is used. The instrument consists of a sample cell and a reference cell maintained at a constant temperature.
-
Data Acquisition: A series of small injections of the ligand from the syringe into the sample cell are performed. The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. These values are plotted against the molar ratio of the ligand to the macromolecule to generate a binding isotherm. The isotherm is then fitted to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH°), and stoichiometry (n). The Gibbs free energy (ΔG°) and entropy change (ΔS°) are calculated from the relationships: ΔG° = -RTln(Ka) and ΔG° = ΔH° - TΔS°.
Summary
The thermodynamic properties of nucleic acid duplexes are a critical consideration in the design of oligonucleotide-based diagnostics and therapeutics. This guide has provided a comparative overview of the thermodynamic stability of TNA:RNA and LNA:RNA duplexes. The available experimental data consistently demonstrate that LNA modifications confer significantly greater thermodynamic stability to RNA duplexes compared to TNA modifications. This enhanced stability of LNA:RNA duplexes, reflected in higher melting temperatures and more favorable free energy changes, is a key advantage for applications requiring high binding affinity and specificity. The choice between TNA and LNA will ultimately depend on the specific requirements of the application, including the desired balance between stability, nuclease resistance, and potential off-target effects.
References
A Comparative Study of TNA and GNA for Aptamer Development: A Tale of a Rising Star and an Enigmatic Contender
For researchers, scientists, and drug development professionals, the landscape of therapeutic and diagnostic oligonucleotides is rapidly evolving. Beyond the familiar realms of DNA and RNA, xeno-nucleic acids (XNAs) offer tantalizing possibilities due to their enhanced stability and novel functionalities. This guide provides a comparative analysis of two prominent XNAs, Threose Nucleic Acid (TNA) and Glycol Nucleic Acid (GNA), in the context of aptamer development. While TNA has emerged as a robust platform for generating highly stable and potent aptamers, GNA remains a molecule of theoretical promise with a conspicuous absence of empirical data in the aptamer field.
At a Glance: TNA vs. GNA Aptamer Development
| Feature | Threose Nucleic Acid (TNA) Aptamers | Glycol Nucleic Acid (GNA) Aptamers |
| Development Status | Actively being developed with multiple successful examples. | Largely unexplored for aptamer development; no published reports of successful GNA aptamer selection. |
| Binding Affinity (Kd) | High affinity in the low nanomolar to micromolar range has been demonstrated for various targets.[1][2][3] | Data not available. |
| Nuclease Resistance | Exceptionally high resistance to nuclease degradation.[3] | Theoretically high due to its unnatural backbone, but experimental data on GNA aptamers is lacking. GNA itself is stable.[4] |
| Thermal Stability | TNA aptamers exhibit markedly higher thermal stability compared to monoclonal antibodies. | Data not available for GNA aptamers. |
| SELEX Protocol | Established protocols exist, utilizing engineered polymerases for TNA synthesis and reverse transcription. | No established SELEX protocol has been reported. The development of efficient GNA polymerases and reverse transcriptases is a key challenge. |
| In Vivo Applications | Promising potential for in vivo applications due to high biological stability. | Not yet explored. |
Threose Nucleic Acid (TNA): A Robust Platform for High-Performance Aptamers
TNA, with its threose sugar backbone, has demonstrated significant potential in aptamer development. The unique four-carbon sugar phosphate backbone imparts remarkable properties, making TNA aptamers a superior alternative to their DNA and RNA counterparts in many applications.
Key Performance Characteristics of TNA Aptamers
TNA aptamers have been successfully generated against a range of targets, from small molecules to proteins, showcasing their versatility and high performance.
| Target | Binding Affinity (Kd) | Key Findings | Reference |
| HIV Reverse Transcriptase (HIV RT) | ~0.4–4.0 nM | TNA aptamers are completely refractory to nuclease digestion and exhibit high thermal stability. | |
| Adenosine Triphosphate (ATP) | ~20 µM | Demonstrates that TNA aptamers can be evolved to bind small molecule targets with high specificity. The TNA aptamer is recalcitrant to nuclease digestion. | |
| Ochratoxin A (OTA) | 71 ± 8 nM | The TNA aptamer retains its binding affinity in 50% human blood serum for seven days, while a comparable DNA aptamer is completely degraded. |
Experimental Workflow for TNA Aptamer Development (SELEX)
The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for TNA aptamers involves a cyclical process of selection and amplification. A key enabling technology for this process is the availability of engineered polymerases that can synthesize TNA from a DNA template and reverse transcriptases that can convert TNA back to DNA.
Detailed Methodologies for TNA Aptamer Experiments
TNA-SELEX Protocol for ATP-Binding Aptamer:
-
Library Preparation: A DNA library of ~10¹⁴ templates, each with a 40-nucleotide random region flanked by primer binding sites, is used as the starting point.
-
TNA Synthesis: A single-stranded TNA pool is generated by primer extension from the DNA library using an engineered TNA polymerase and TNA triphosphates.
-
Target Incubation: The TNA pool is folded and incubated with ATP-derivatized agarose beads.
-
Partitioning: Unbound sequences are washed away from the beads.
-
Elution: Bound TNA molecules are eluted from the beads using a solution containing free ATP.
-
Reverse Transcription: The eluted TNA is reverse transcribed into cDNA using an engineered reverse transcriptase.
-
PCR Amplification: The cDNA is amplified by PCR to generate a new DNA pool enriched in sequences that bind to ATP.
-
ssDNA Generation: Single-stranded DNA is generated from the PCR product for the next round of selection.
-
Iterative Rounds: The process is repeated for multiple rounds with increasing stringency to enrich for high-affinity binders.
Nuclease Resistance Assay:
-
Aptamer Preparation: FAM-labeled TNA and DNA aptamers are prepared.
-
Incubation: The aptamers are incubated in various nuclease-rich conditions, such as 50% human blood serum or human liver microsomes, at 37°C for an extended period (e.g., 7 days).
-
Analysis: The integrity of the aptamers is analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Binding Activity: The ability of the treated aptamers to bind their target is assessed using a bead-binding assay.
Binding Affinity (Kd) Measurement:
-
Equilibrium Filtration: A solution containing a fixed concentration of radiolabeled ligand (e.g., γ-³²P-ATP) and varying concentrations of the TNA aptamer is prepared in a binding buffer.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The solution is passed through a centrifugal filter unit that retains the aptamer-ligand complex but allows the free ligand to pass through.
-
Quantification: The amount of bound and free ligand is quantified.
-
Data Analysis: The dissociation constant (Kd) is determined by fitting the binding data to a saturation binding curve.
Glycol Nucleic Acid (GNA): An Enigma in Aptamer Development
GNA, with its simple, acyclic three-carbon glycol backbone, represents the simplest of the XNAs. While its ability to form stable duplexes with itself and RNA has been demonstrated, its application in aptamer development remains largely theoretical.
The Promise and the Challenge
The inherent chemical simplicity and presumed nuclease resistance of GNA make it an attractive candidate for developing robust aptamers. However, the lack of readily available and efficient GNA polymerases and reverse transcriptases presents a significant hurdle for performing SELEX.
Future Directions for GNA Aptamer Research
The development of GNA aptamers hinges on overcoming the enzymatic bottleneck. Future research efforts should focus on:
-
Polymerase Engineering: Directed evolution or rational design of polymerases capable of efficiently synthesizing GNA from a template.
-
Reverse Transcriptase Development: Engineering reverse transcriptases that can faithfully convert GNA back into a DNA sequence for amplification.
-
Alternative Selection Strategies: Exploring non-SELEX methods for identifying GNA aptamers that do not rely on enzymatic amplification.
Signaling Pathways: An Unexplored Frontier for TNA and GNA Aptamers
A critical aspect of therapeutic aptamer development is their ability to modulate cellular signaling pathways. To date, there are no specific published studies detailing the modulation of signaling pathways by either TNA or GNA aptamers. However, the principles established with DNA and RNA aptamers suggest that once developed, TNA and GNA aptamers could be powerful tools for targeted therapy. For instance, an aptamer targeting a cell surface receptor could act as an antagonist, blocking downstream signaling, or as an agonist, activating a desired pathway. The exceptional stability of TNA aptamers makes them particularly well-suited for such in vivo applications where they would need to resist degradation in complex biological environments.
Conclusion
The comparative study of TNA and GNA for aptamer development reveals a field of contrasts. TNA has rapidly advanced, with a growing body of evidence supporting its use in generating highly stable, high-affinity aptamers. Detailed experimental protocols are available, paving the way for their broader application in diagnostics and therapeutics. In stark contrast, GNA, despite its theoretical advantages, remains an enigmatic player in the aptamer world. The lack of essential enzymatic tools has stalled its development, leaving its potential largely untapped. For researchers and drug developers, TNA represents a readily accessible and powerful XNA platform for immediate exploration, while GNA presents a high-risk, high-reward challenge for the future of aptamer technology. The development of robust enzymatic tools for GNA synthesis and replication will be the key to unlocking its potential and enabling a true comparative assessment of these two fascinating synthetic genetic polymers.
References
- 1. In Vitro Selection of an ATP-Binding TNA Aptamer [mdpi.com]
- 2. In Vitro Selection of an ATP-Binding TNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generating Biologically Stable TNA Aptamers that Function with High Affinity and Thermal Stability [pubmed.ncbi.nlm.nih.gov]
- 4. Glycol nucleic acids (GNAs) and their applications [biosyn.com]
assessing the biocompatibility of TNA-based therapeutics
An Objective Guide to the Biocompatibility of Threose Nucleic Acid (TNA)-Based Therapeutics
Threose Nucleic Acid (TNA) is an artificial nucleic acid analogue that is gaining significant interest as a potential platform for a new generation of therapeutics. Its unique threose sugar backbone, differing from the ribose or deoxyribose found in natural nucleic acids, confers several advantageous properties, including high binding affinity to complementary RNA and remarkable resistance to nuclease degradation.[1][2][3] For any novel therapeutic modality, a thorough assessment of its biocompatibility is paramount to ensure its safety and efficacy in clinical applications. This guide provides a comparative overview of the biocompatibility of TNA-based therapeutics, with a focus on cytotoxicity, immunogenicity, and in vivo toxicity, benchmarked against other nucleic acid-based platforms such as small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and messenger RNAs (mRNAs).
In Vitro Cytotoxicity Assessment
A primary indicator of biocompatibility is the assessment of cytotoxicity, which evaluates the potential of a substance to cause damage to cells. Standard assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are employed to measure the metabolic activity of cells as an indicator of their viability after exposure to the therapeutic agent.
Studies on TNA oligonucleotides have demonstrated a favorable cytotoxicity profile. In one study, the viability of various human cell lines, including HEK 293 (kidney), MCF-7 (breast cancer), U87 (glioblastoma), and MDA-MB-468 (breast cancer), remained above 95% even after 24 hours of incubation with high concentrations of TNA.[4] This suggests that TNA has a low potential to induce cell death.
Comparative Analysis of In Vitro Cytotoxicity
| Therapeutic Modality | Cell Line(s) | Concentration | Cell Viability (%) | Reference |
| TNA | HEK 293, MCF-7, U87, MDA-MB-468 | High (not specified) | > 95% | [4] |
| siRNA (unmodified) | Not specified | Not specified | Can induce cytotoxicity | |
| ASO (2nd Gen) | A549 | ~100-300 nM | Can be cytotoxic | |
| mRNA (unmodified) | HEK293FT | 50 µg/mL | ~55% | |
| mRNA (modified) | HEK293FT | 50 µg/mL | ~75-84% |
Disclaimer: The data presented in this table is compiled from different studies and may not be directly comparable due to variations in experimental conditions, specific sequences, and delivery methods.
Immunogenicity Profile
The introduction of foreign nucleic acids into the body can trigger an innate immune response, a critical aspect of immunogenicity. This response is primarily mediated by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) located in endosomes and RIG-I-like receptors (RLRs) in the cytoplasm. Activation of these receptors can lead to the production of pro-inflammatory cytokines and type I interferons.
While specific quantitative data on the immunogenicity of TNA is limited, its artificial backbone may contribute to a reduced recognition by these innate immune sensors compared to natural nucleic acids. The modification of nucleic acid therapeutics is a common strategy to dampen these immune responses. For instance, modified mRNAs have been shown to have reduced cytotoxicity, which is often linked to lower innate immune activation.
Signaling Pathways of Innate Immune Recognition of Nucleic Acids
Figure 1: Toll-Like Receptor (TLR) Signaling Pathways for Nucleic Acid Recognition.
Figure 2: RIG-I-Like Receptor (RLR) Signaling Pathway for Cytosolic RNA Sensing.
Comparative Overview of Immunogenicity
| Therapeutic Modality | Primary Immune Sensor(s) | Key Cytokine Induction | Reference |
| TNA | Likely TLRs/RLRs (less characterized) | Data not available | |
| siRNA (unmodified) | TLR7/8, RIG-I, MDA5 | Type I IFNs, pro-inflammatory cytokines | |
| ASO (CpG motifs) | TLR9 | Pro-inflammatory cytokines | |
| mRNA (unmodified) | TLR7/8, RIG-I, MDA5 | Type I IFNs, IL-6, TNF-α |
Disclaimer: The immunogenic potential is highly dependent on the specific sequence, chemical modifications, and delivery vehicle used.
In Vivo Toxicity Profile
Preclinical in vivo studies are essential to evaluate the systemic toxicity of a new therapeutic. For TNA, initial in vivo studies in mice have shown promising results. Following intravenous administration, TNA oligonucleotides were found to be safely administered, with most of the compound distributing to the kidneys for excretion. Importantly, this accumulation in the kidneys did not lead to any pathological changes or acute structural and functional damage. Blood analysis also indicated no significant adverse effects.
When incorporated into siRNAs, TNA modifications have been shown to mitigate off-target effects in rat toxicology studies, suggesting an improved safety profile.
General In Vivo Toxicity Comparison
| Therapeutic Modality | Common In Vivo Toxicities Observed | Mitigation Strategies | Reference |
| TNA | No significant toxicity reported in initial studies. | - | |
| siRNA | Immune stimulation, off-target effects, potential liver toxicity. | Chemical modifications, specific delivery systems. | |
| ASO | Hepatotoxicity, nephrotoxicity, thrombocytopenia (sequence-dependent). | Chemical modifications, careful sequence design. | |
| mRNA | Inflammatory reactions (dose-dependent), potential liver enzyme elevation with lipid nanoparticles. | Nucleoside modification, optimization of delivery vehicle. |
Disclaimer: Toxicity is highly dependent on the specific molecule, dose, route of administration, and delivery system.
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment and comparison of biocompatibility.
Experimental Workflow for Biocompatibility Assessment
Figure 3: General Experimental Workflow for Assessing Biocompatibility.
Protocol 1: In Vitro Cytotoxicity - MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials and Reagents:
-
96-well flat-bottom plates
-
TNA therapeutic and control oligonucleotides
-
Appropriate cell line (e.g., HEK 293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of the TNA therapeutic and control oligonucleotides in cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: In Vitro Immunogenicity - Cytokine Measurement by ELISA
This protocol provides a general framework for measuring cytokine induction in peripheral blood mononuclear cells (PBMCs).
Materials and Reagents:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
TNA therapeutic and control oligonucleotides
-
Positive control (e.g., LPS for TLR4 activation)
-
Cytokine-specific ELISA kits (e.g., for TNF-α, IL-6)
-
96-well plates
-
Microplate reader
Procedure:
-
PBMC Isolation and Seeding: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 200 µL of complete RPMI medium.
-
Treatment: Add the TNA therapeutic, control oligonucleotides, or positive control to the wells at various concentrations. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform the ELISA for the cytokines of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and a standard curve of known cytokine concentrations.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of each cytokine in the supernatants by comparing the absorbance values to the standard curve.
Conclusion
The available preclinical data suggests that TNA-based therapeutics possess a favorable biocompatibility profile, characterized by low in vitro cytotoxicity and minimal in vivo toxicity in initial animal studies. Its synthetic backbone may offer an advantage in evading significant innate immune recognition. However, a comprehensive understanding of its immunogenic potential requires further investigation, particularly through direct comparative studies with other nucleic acid platforms. As the field of TNA therapeutics continues to evolve, rigorous and standardized biocompatibility assessments will be crucial for its successful translation into safe and effective clinical applications. The protocols and comparative data presented in this guide offer a foundational framework for researchers and drug developers to evaluate this promising new class of therapeutics.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Quantitative analysis of pro- and anti-inflammatory cytokine mRNA in neural graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular uptake, tissue penetration, biodistribution, and biosafety of threose nucleic acids: Assessing in vitro and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of cytokine mRNA and DNA: detection and quantitation by competitive polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of TNA-Containing Duplexes by NMR
For Researchers, Scientists, and Drug Development Professionals
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue with a simplified four-carbon sugar-phosphate backbone. Its ability to form stable duplexes with itself, DNA, and RNA has garnered significant interest, particularly in the fields of synthetic biology, aptamer development, and antisense therapeutics. Understanding the three-dimensional structure of TNA-containing duplexes is crucial for these applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state structures and dynamics of these novel biomolecules.
This guide provides a comparative overview of the structural features of TNA-containing duplexes (TNA/TNA, TNA/DNA, and TNA/RNA) as determined by NMR, in contrast to canonical DNA/DNA and RNA/RNA duplexes. We present available experimental data, a representative experimental protocol for NMR analysis, and visual workflows to aid researchers in this field.
Structural and Thermodynamic Comparison of Nucleic Acid Duplexes
NMR and other biophysical studies have revealed that TNA imposes a distinct conformational preference on the duplexes it forms. A recurring finding is that TNA guides its complementary DNA or RNA strand into an A-form-like helical geometry.[1][2][3][4][5] This is in contrast to the canonical B-form helix typically adopted by DNA duplexes in solution. The threose sugar in TNA has a preference for a C4'-exo pucker.
The thermodynamic stability of these duplexes has been investigated, revealing subtle but important differences. The melting temperatures (Tm) and dissociation constants (KD) provide insights into the relative stabilities of these duplexes.
| Duplex Type | Melting Temperature (Tm) (°C) | Dissociation Constant (K D ) (nM) | Helical Geometry |
| DNA/DNA | ~53.5 | 15.0 ± 3.0 | B-form |
| RNA/RNA | ~64.0 | 11.7 ± 3.0 | A-form |
| DNA/TNA | ~53.0 | 135.5 ± 5.4 | A-form like |
| RNA/TNA | ~65.5 | 45.0 ± 4.6 | A-form like |
Comparative NMR Spectroscopic Data
Detailed quantitative comparison of NMR parameters across different duplex types is challenging due to variations in experimental conditions and reporting formats in the literature. However, some key observations can be summarized.
¹H Chemical Shifts: The chemical shifts of imino protons are sensitive to base pairing and helical structure. In general, the imino proton resonances of TNA-containing duplexes appear in the characteristic region for Watson-Crick base pairs (12-14 ppm), confirming the formation of stable duplexes. The dispersion and pattern of these signals in TNA/DNA and TNA/RNA hybrids are more similar to that of A-form RNA/RNA duplexes than to B-form DNA/DNA.
J-Coupling Constants: Scalar couplings, particularly the ³J(H,H) couplings within the sugar ring, are crucial for determining the sugar pucker. The C4'-exo pucker of threose in TNA would result in a distinct set of coupling constants compared to the C2'-endo pucker in B-DNA or the C3'-endo pucker in A-RNA.
Nuclear Overhauser Effect (NOE) Distances: NOEs provide through-space distance information between protons and are the primary source of structural restraints for NMR-based structure determination. The intensity of NOE cross-peaks differs significantly between A-form and B-form helices. For instance, the intranucleotide distance between the aromatic H6/H8 proton and the sugar H1' proton is shorter in A-form helices (~3.0 Å) compared to B-form helices (~3.7 Å). In TNA-containing duplexes, the observed NOE patterns are consistent with an A-like helical geometry. A study on a self-complementary TNA octamer duplex provided a detailed set of NOE-derived distance restraints used for its structure determination.
| Inter-proton Distance | TNA/TNA (t-CGAATTCG)₂ (Å) |
| Intra-residue | |
| H1'-H8/H6 | 3.2 - 4.2 |
| H2'-H8/H6 | 2.0 - 3.1 |
| H3'-H8/H6 | 3.3 - 4.1 |
| Inter-residue (sequential) | |
| H1'(i) - H8/H6(i+1) | 3.0 - 4.2 |
| H2'(i) - H8/H6(i+1) | 2.1 - 4.0 |
Note: This table presents a range of observed NOE-derived distances from a study on a specific TNA/TNA duplex and is not a direct comparison with other duplex types under identical conditions.
Experimental Protocols
A detailed, step-by-step protocol for a specific TNA-containing duplex is not available in a single source. Therefore, we provide a representative protocol for a 2D ¹H-¹H NOESY experiment on a nucleic acid duplex, which would be adapted for a TNA-containing sample.
Representative Protocol: 2D ¹H-¹H NOESY of a Nucleic Acid Duplex
1. Sample Preparation:
-
Oligonucleotide Synthesis and Purification: TNA and corresponding DNA/RNA oligonucleotides are synthesized using standard solid-phase phosphoramidite chemistry and purified by HPLC.
-
Duplex Annealing: Equimolar amounts of the complementary strands are dissolved in NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The solution is heated to 95°C for 5 minutes and then slowly cooled to room temperature over several hours to ensure proper duplex formation.
-
Sample Concentration: The annealed duplex is concentrated to the desired NMR concentration (typically 0.5-2.0 mM).
-
Solvent Exchange: The sample is lyophilized and redissolved in 99.96% D₂O for experiments observing non-exchangeable protons, or in 90% H₂O/10% D₂O for observing exchangeable imino protons.
-
Final Sample Preparation: The final sample is transferred to a suitable NMR tube (e.g., Shigemi tube for higher concentrations).
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is typically used.
-
Experiment: A 2D ¹H-¹H NOESY experiment is performed.
-
Parameters:
-
Temperature: 298 K (25°C), or lower temperatures (e.g., 288 K) to slow down the exchange of imino protons with water.
-
Mixing Time (τm): A series of mixing times (e.g., 50, 100, 150, 250, 400 ms) are used to build up NOE curves and to distinguish between direct and spin-diffusion artifacts.
-
Acquisition Times: Typical acquisition times are around 100-200 ms in the direct dimension (t₂) and 50-100 ms in the indirect dimension (t₁).
-
Spectral Width: The spectral width is set to cover all proton resonances (typically around 12-16 ppm).
-
Solvent Suppression: For samples in H₂O, a solvent suppression sequence (e.g., WATERGATE or jump-return) is used to attenuate the strong water signal.
-
3. NMR Data Processing and Analysis:
-
Software: NMR data is processed using software such as TopSpin, NMRPipe, or MestReNova.
-
Processing Steps:
-
Apodization: A window function (e.g., sine-bell) is applied to the FID to improve the signal-to-noise ratio and resolution.
-
Zero-filling: The data is zero-filled to at least twice the original size in both dimensions to improve digital resolution.
-
Fourier Transformation: A two-dimensional Fourier transform is performed to convert the time-domain data into the frequency domain.
-
Phasing and Baseline Correction: The spectrum is phased and the baseline is corrected to ensure accurate integration of cross-peaks.
-
-
Resonance Assignment: Sequential assignment of proton resonances is carried out by identifying characteristic NOE connectivities between base protons and sugar protons of adjacent residues (the "NOE walk").
-
Distance Restraint Generation: The volumes of the NOE cross-peaks are integrated at short mixing times. These volumes are then converted into upper distance bounds using a reference distance (e.g., the H5-H6 distance in cytosine, which is fixed at ~2.46 Å).
-
Structure Calculation: The derived distance restraints, along with torsion angle restraints from J-coupling analysis, are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA, or AMBER) to generate a family of 3D structures consistent with the experimental data.
Visualizations
Logical Relationship of NMR Data to Structural Features
Caption: Relationship between NMR data and structural features.
Experimental Workflow for NMR Structure Determination
Caption: Workflow for NMR structure determination of nucleic acids.
References
- 1. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural Insights into Conformation Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the In Vitro Battle of Catalytic Nucleic Acids: A Comparative Guide to TNAzymes and DNAzymes
For researchers, scientists, and drug development professionals, the landscape of synthetic enzymes is continually evolving. Among the most promising are nucleic acid-based catalysts, or "zymes," which offer unprecedented programmability and versatility. This guide provides a detailed comparison of the in vitro activity of two prominent players in this field: threose nucleic acid enzymes (TNAzymes) and deoxyribonucleic acid enzymes (DNAzymes).
This objective analysis, supported by experimental data, delves into their catalytic efficiencies, the methodologies for their selection and activity assessment, and their underlying catalytic mechanisms.
At a Glance: TNAzymes vs. DNAzymes
While both TNAzymes and DNAzymes can be engineered to catalyze a range of chemical reactions, most notably RNA cleavage and ligation, their performance in vitro can differ significantly. These differences are largely attributed to the distinct sugar backbone of each molecule—threose in TNA and deoxyribose in DNA—which influences their structural conformation, stability, and catalytic prowess.
| Parameter | TNAzyme | DNAzyme | Key Considerations |
| Catalytic Efficiency (kcat/KM) | Generally lower to moderate. For example, the RNA-cleaving TNAzyme T17-22 exhibits a kcat of 0.017 min⁻¹ and a KM of 675 nM. | Can achieve very high efficiency. The renowned 10-23 DNAzyme can approach a kcat/KM of ~10⁹ M⁻¹·min⁻¹ under optimal conditions.[1] | The catalytic efficiency of DNAzymes is highly dependent on the concentration of divalent metal ions, such as Mg²⁺.[1] |
| Observed Rate Constant (k_obs) | RNA-cleaving TNAzyme Tz1 has a k_obs of 0.016 min⁻¹. An RNA ligase TNAzyme has shown a k_obs of 1.1 x 10⁻² min⁻¹. | A specific L-RNA-cleaving DNAzyme has a reported rate constant of ~3 min⁻¹. The 10-23 DNAzyme can achieve rates of up to 10 min⁻¹ at high Mg²⁺ concentrations.[1] | Reaction conditions such as pH, temperature, and the specific substrate sequence significantly impact the observed reaction rate. |
| Metal Ion Dependence | Typically require divalent metal ions like Mg²⁺ for activity. | A wide range of DNAzymes are dependent on divalent metal ions, including Mg²⁺, Pb²⁺, and Zn²⁺, for their catalytic function.[1][2] | The specific metal ion and its concentration are critical for the folding and catalytic activity of the DNAzyme. |
| Substrate Specificity | Have been shown to be highly specific, capable of discriminating single-base mismatches in RNA substrates. | Exhibit high substrate specificity, primarily dictated by the Watson-Crick base pairing of their binding arms to the target sequence. | The length and sequence of the binding arms can be engineered to target virtually any RNA sequence. |
The Engine Room: Catalytic Mechanisms
The power of these synthetic enzymes lies in their ability to fold into specific three-dimensional structures that create active sites for catalysis.
DNAzyme Catalysis: A Glimpse into the 8-17 DNAzyme
Structural and functional studies of the well-characterized 8-17 DNAzyme have revealed a sophisticated catalytic mechanism. This DNAzyme employs a general acid-base catalysis strategy, a common mechanism also found in protein enzymes. In this process, a specific guanine residue within the catalytic core acts as a general base to deprotonate the 2'-hydroxyl group of the RNA substrate. Simultaneously, a hydrated metal ion, coordinated within the active site, acts as a general acid to stabilize the leaving group during the cleavage reaction.
TNAzyme Catalysis: An Area of Active Investigation
The precise catalytic mechanisms of TNAzymes are not as well-elucidated as those of their DNA counterparts. However, it is hypothesized that they also rely on the formation of a defined three-dimensional structure that brings key functional groups into proximity to the substrate to facilitate catalysis, likely also involving the coordination of metal ions. Further research is needed to fully uncover the intricacies of TNAzyme-mediated catalysis.
Blueprints for Discovery: Experimental Protocols
The generation of novel TNAzymes and DNAzymes with desired catalytic activities relies on a powerful technique known as in vitro selection. This process mimics natural evolution on a molecular level, starting from a vast library of random nucleic acid sequences and iteratively enriching for molecules that possess the desired catalytic function.
General Workflow for In Vitro Selection
The in vitro selection process for both TNAzymes and DNAzymes follows a similar iterative cycle of selection, amplification, and mutation.
Key Experimental Methodologies
1. In Vitro Selection of DNAzymes:
-
Library Design: A single-stranded DNA library is synthesized with a central random region of 20-80 nucleotides flanked by constant regions for PCR amplification.
-
Selection Step: The DNA library is incubated with the target substrate (e.g., an RNA molecule) under specific reaction conditions (pH, temperature, metal ion concentration). DNA molecules that successfully catalyze the desired reaction (e.g., RNA cleavage) are physically separated from the inactive sequences. For RNA-cleaving DNAzymes, this often involves immobilizing the substrate on a solid support and collecting the cleaved, released DNAzymes.
-
Amplification: The collected active DNA sequences are amplified by PCR.
-
Iteration: The amplified DNA is used to generate a new pool for the next round of selection under increasingly stringent conditions to enrich for the most active DNAzymes.
2. In Vitro Selection of TNAzymes:
-
Library Generation: A key challenge for TNAzyme selection is the enzymatic synthesis of a TNA library. This is typically achieved using an engineered DNA polymerase that can transcribe a DNA template into TNA.
-
Selection and Amplification: Similar to DNAzyme selection, the TNA library is subjected to selection for catalytic activity. The active TNA molecules are then reverse-transcribed back into cDNA, which is subsequently amplified by PCR to prepare the DNA template for the next round of TNA library synthesis.
3. In Vitro Activity Assay for RNA-Cleaving Zymes:
-
Substrate Labeling: The RNA substrate is typically labeled with a fluorescent reporter and a quencher on opposite sides of the cleavage site.
-
Reaction Setup: The zyme (TNAzyme or DNAzyme) is incubated with the labeled RNA substrate in a reaction buffer containing the required metal ion cofactor at a specific pH and temperature.
-
Data Acquisition: The progress of the cleavage reaction is monitored in real-time by measuring the increase in fluorescence as the reporter is separated from the quencher upon substrate cleavage.
-
Kinetic Analysis: The initial reaction rates are determined at various substrate concentrations to calculate the Michaelis-Menten kinetic parameters, kcat and KM, which provide a measure of the enzyme's catalytic efficiency.
Conclusion: A Tale of Two Zymes
Both TNAzymes and DNAzymes represent powerful tools for researchers in various scientific disciplines. DNAzymes, having been studied more extensively, currently exhibit a wider range of reported catalytic efficiencies, with some variants approaching the activity of protein enzymes. Their in vitro selection and characterization are well-established.
TNAzymes, while currently demonstrating more modest catalytic rates in vitro, hold significant promise. Their unnatural backbone confers high resistance to nuclease degradation, a crucial advantage for in vivo applications. As the methodologies for their synthesis and selection continue to improve, it is anticipated that TNAzymes with enhanced catalytic activities will be discovered.
The choice between using a TNAzyme or a DNAzyme will ultimately depend on the specific application. For in vitro diagnostics and as research tools where high catalytic turnover is paramount, DNAzymes may currently be the preferred choice. However, for therapeutic applications where stability in biological environments is a primary concern, TNAzymes represent a compelling alternative with significant future potential. The continued exploration of both these catalytic nucleic acids will undoubtedly lead to exciting new discoveries and applications in biotechnology and medicine.
References
Safety Operating Guide
Navigating the Safe Disposal of DMTr-TNA-U-amidite: A Comprehensive Guide
Researchers and drug development professionals handling DMTr-TNA-U-amidite must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this phosphoramidite monomer, a key component in oligonucleotide synthesis.
Immediate Safety and Handling Precautions:
This compound is a hazardous substance that requires careful handling in a well-ventilated area, preferably within a chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye irritation, and respiratory irritation. In the case of a spill, the material should be absorbed with an inert substance like vermiculite or dry sand, collected in a sealed container for disposal, and the area decontaminated with alcohol. It is crucial to prevent the chemical from entering drains or waterways.
Personal Protective Equipment (PPE) and Safety Equipment:
| Equipment Type | Specification | Purpose |
| Eye Protection | Safety goggles or face shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the hazardous chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes inhalation of potentially harmful vapors or dust. |
| Spill Kit | Inert absorbent material (vermiculite, sand) | To safely contain and clean up spills. |
| Waste Containers | Properly labeled, sealed containers | For the collection of deactivated waste and contaminated materials. |
Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound waste involves a controlled deactivation process through hydrolysis. This procedure renders the reactive phosphoramidite moiety into a less reactive H-phosphonate species, which can then be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] This protocol is intended for small quantities of expired or unused solid waste or residues in empty containers.
Experimental Protocol: Deactivation of this compound Waste
Materials:
-
This compound waste (solid or container residue)
-
Anhydrous acetonitrile (ACN)
-
5% aqueous solution of sodium bicarbonate
-
Stir plate and stir bar
-
Appropriate glassware
-
Labeled hazardous waste container for aqueous chemical waste
Procedure:
-
Preparation: Conduct all steps within a certified chemical fume hood while wearing the appropriate PPE.
-
Dissolution:
-
For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.
-
For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.
-
-
Quenching/Hydrolysis: Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous solution of sodium bicarbonate. The weak basic condition helps to neutralize any acidic byproducts.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
General Laboratory Waste Management:
All chemical waste must be managed in compliance with institutional and regulatory guidelines. This includes:
-
Segregation: Do not mix incompatible waste streams. Specifically, keep acids and bases separate, and store oxidizing agents away from reducing agents and organic compounds.
-
Storage: Hazardous waste must be stored in a designated "Satellite Accumulation Area" at or near the point of generation. These areas should be inspected weekly for any leaks.
-
Containers: Waste containers must be chemically compatible with their contents, in good condition, and kept securely closed except when adding waste. They must also be properly labeled.
-
Drain Disposal: Hazardous chemicals like this compound must never be poured down the drain.
Below is a logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the deactivation and disposal of this compound waste.
References
Essential Safety and Handling Protocols for DMTr-TNA-U-amidite
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling specialized chemical reagents like DMTr-TNA-U-amidite. This document provides crucial safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling such compounds. The following guidance is based on best practices for handling phosphoramidites, a class of chemicals to which this compound belongs.
Immediate Safety and Handling Precautions
This compound, like other phosphoramidites, is a hazardous substance that requires careful handling to mitigate risks. It is presumed to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1] Therefore, adherence to strict safety protocols is mandatory.
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
Personal Protective Equipment (PPE): The following personal protective equipment must be worn at all times when handling this compound:
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is critical for both safety and the integrity of the compound, as phosphoramidites are sensitive to moisture and oxidation.[2]
-
Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is worn correctly. Have all required materials and equipment within the fume hood to minimize movement.
-
Dissolution: If working with a solid form, carefully dissolve the this compound in anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.[1]
-
Storage: Phosphoramidites should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C to prevent degradation from oxidation and hydrolysis.[2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: Absorb the spill with an inert material such as vermiculite or dry sand.
-
Collect: Carefully collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.
-
Decontaminate: Clean the affected surface with alcohol.
-
Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.
Disposal Plan: Deactivation and Waste Management
Proper disposal of this compound and its containers is crucial to protect personnel and the environment. The primary method involves a controlled deactivation through hydrolysis.
-
Deactivation Protocol:
-
Dissolution: In a fume hood, dissolve the waste phosphoramidite in a minimal amount of anhydrous acetonitrile.
-
Hydrolysis: Slowly add the acetonitrile solution to a 5% aqueous solution of sodium bicarbonate while stirring. The weak base helps to neutralize acidic byproducts.
-
Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.
-
-
Waste Collection: Transfer the resulting aqueous mixture to a clearly labeled hazardous waste container designated for aqueous chemical waste.
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Never pour the chemical or its waste down the drain.
Visual Workflow for Safe Handling
The following diagram outlines the essential steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
